Technical Documentation Center

2,4-Dichloro-2'-pyrrolidinomethyl benzophenone Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone
  • CAS: 898774-95-3

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Abstract This technical guide provides a comprehensive scientific overview of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, a complex organic molecule incorporating a dichlorinated benzophenone scaffold and a pyrrolidi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive scientific overview of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, a complex organic molecule incorporating a dichlorinated benzophenone scaffold and a pyrrolidinomethyl moiety. Due to the limited availability of direct research on this specific isomer, this document synthesizes information from closely related analogues and foundational organic chemistry principles to present a robust profile of its synthesis, physicochemical properties, potential biological activities, and analytical characterization. This guide is intended for researchers, scientists, and professionals in drug development and medicinal chemistry, offering a well-rounded and scientifically-grounded resource for understanding and potentially developing this and similar compounds.

Introduction

Benzophenone and its derivatives are a well-established class of compounds with significant applications ranging from photochemistry to medicinal chemistry.[1][2] The incorporation of halogen atoms, such as chlorine, can significantly modulate the electronic and lipophilic properties of the benzophenone core, often enhancing biological activity.[1] Concurrently, the pyrrolidine ring is a prominent scaffold in a multitude of natural products and synthetic drugs, valued for its ability to introduce three-dimensionality and serve as a key pharmacophore.[3][4][5] The pyrrolidine moiety can enhance aqueous solubility and provide hydrogen bond donor or acceptor capabilities, which are crucial for molecular interactions with biological targets.[4][6]

The specific compound, 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, combines these structural features. While direct literature on this exact molecule is scarce, its constituent parts suggest a strong potential for biological activity, warranting a detailed theoretical and practical exploration. This guide will, therefore, construct a comprehensive profile of the target molecule by leveraging established synthetic methodologies, structure-activity relationships of related compounds, and standard analytical techniques.

Chemical Structure

The IUPAC name for the topic compound is (2,4-dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone. Its structure is characterized by a central ketone group linking two phenyl rings. One ring is substituted with chlorine atoms at the 2 and 4 positions, and the other ring is substituted with a pyrrolidinomethyl group at the 2' position.

Caption: Chemical structure of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.

Synthesis and Purification

Proposed Synthetic Pathway

The proposed synthesis involves three main stages:

  • Friedel-Crafts Acylation: Synthesis of the dichlorobenzophenone core.

  • Benzylic Bromination: Introduction of a reactive handle on the second phenyl ring.

  • Nucleophilic Substitution: Introduction of the pyrrolidine moiety.

G cluster_0 Step 1: Friedel-Crafts Acylation cluster_1 Step 2: Benzylic Bromination cluster_2 Step 3: Nucleophilic Substitution A 1,3-Dichlorobenzene + 2-Methylbenzoyl chloride B 2,4-Dichloro-2'-methylbenzophenone A->B AlCl3, CH2Cl2 C 2,4-Dichloro-2'-methylbenzophenone D 2'-(Bromomethyl)-2,4-dichlorobenzophenone C->D NBS, AIBN, CCl4, reflux E 2'-(Bromomethyl)-2,4-dichlorobenzophenone + Pyrrolidine F 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone E->F K2CO3, CH3CN, reflux

Caption: Proposed synthetic workflow for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.

Detailed Experimental Protocol (Proposed)

Step 1: Synthesis of 2,4-Dichloro-2'-methylbenzophenone (via Friedel-Crafts Acylation)

  • To a stirred solution of 1,3-dichlorobenzene (1.2 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere, add anhydrous aluminum chloride (AlCl₃) (1.3 eq) portion-wise at 0 °C.

  • Allow the mixture to stir for 15 minutes.

  • Slowly add a solution of 2-methylbenzoyl chloride (1.0 eq) in anhydrous DCM to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring the progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated HCl.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 2'-(Bromomethyl)-2,4-dichlorobenzophenone (via Benzylic Bromination)

  • Dissolve the 2,4-Dichloro-2'-methylbenzophenone (1.0 eq) in carbon tetrachloride (CCl₄).

  • Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN) to the solution.

  • Reflux the mixture under a nitrogen atmosphere for 4-6 hours, with initiation by a UV lamp if necessary. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Evaporate the solvent under reduced pressure to yield the crude product, which can be used in the next step without further purification or purified by recrystallization.

Step 3: Synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (via Nucleophilic Substitution)

  • To a solution of 2'-(Bromomethyl)-2,4-dichlorobenzophenone (1.0 eq) in acetonitrile (CH₃CN), add pyrrolidine (1.5 eq) and potassium carbonate (K₂CO₃) (2.0 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate to obtain the crude product.

  • Purify the final compound by column chromatography on silica gel to yield 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.

Physicochemical Properties

The exact physicochemical properties of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone have not been experimentally determined. However, they can be estimated based on its chemical structure and data from analogous compounds.

PropertyValue (Estimated)Basis of Estimation
Molecular Formula C₁₈H₁₇Cl₂NOCalculated
Molecular Weight 334.24 g/mol Calculated
Appearance Off-white to pale yellow solidAnalogy to similar benzophenones
Melting Point 95 - 110 °CInferred from related dichlorobenzophenones
Solubility Soluble in most organic solvents (DCM, Chloroform, Ethyl Acetate, Acetone). Sparingly soluble in non-polar solvents (Hexane). Insoluble in water.General solubility of benzophenone derivatives
pKa (of protonated pyrrolidine) 8.5 - 9.5Typical pKa of tertiary amines

Putative Mechanism of Action and Pharmacological Profile

The pharmacological profile of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is likely to be influenced by both the dichlorobenzophenone core and the pyrrolidinomethyl substituent.

  • Benzophenone Core: Benzophenone derivatives are known to exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][10][11] The chloro substituents can enhance these activities.[1]

  • Pyrrolidine Moiety: The pyrrolidine scaffold is a key component in many centrally active drugs and enzyme inhibitors.[3][5][12] Its presence suggests that the target compound could have affinity for receptors or enzymes in the central nervous system. Pyrrolidine derivatives have shown promise as anticonvulsant, anti-inflammatory, and cholinesterase inhibiting agents.[12][13][14]

Given these characteristics, 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone could potentially act as an enzyme inhibitor or a receptor antagonist. For instance, many compounds with a benzophenone scaffold have been investigated as histamine H3 receptor antagonists.[15]

Compound 2,4-Dichloro-2'- pyrrolidinomethyl benzophenone Target Putative Biological Target (e.g., GPCR, Kinase) Compound->Target Binding/Inhibition Pathway Downstream Signaling Pathway Target->Pathway Signal Transduction Response Cellular Response (e.g., Inhibition of Proliferation, Modulation of Neurotransmission) Pathway->Response Biological Effect

Caption: Conceptual signaling pathway for the putative action of the title compound.

Analytical Methods

A comprehensive analytical characterization is essential to confirm the identity, purity, and structure of the synthesized 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. The following techniques are recommended.[16][17][18]

Analytical TechniqueExpected Observations
¹H NMR Aromatic protons (multiplets, δ 7.0-8.0 ppm), benzylic methylene protons (singlet, δ ~3.6-3.8 ppm), pyrrolidine methylene protons (multiplets, δ ~1.7-2.6 ppm).
¹³C NMR Carbonyl carbon (δ ~195-200 ppm), aromatic carbons (δ ~120-140 ppm), benzylic carbon (δ ~60-65 ppm), pyrrolidine carbons (δ ~25-55 ppm).
Mass Spectrometry (MS) Molecular ion peak (M+) at m/z 333/335/337 (due to chlorine isotopes). Characteristic fragmentation pattern involving cleavage of the pyrrolidinomethyl group.
FT-IR Strong C=O stretch (~1670 cm⁻¹), C-Cl stretch (~1000-1100 cm⁻¹), aromatic C-H and C=C stretches.
High-Performance Liquid Chromatography (HPLC) A single major peak indicating high purity, when run with a suitable mobile phase (e.g., acetonitrile/water gradient) on a C18 column with UV detection.
Standard Operating Procedure: HPLC Analysis
  • Instrument: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the compound in the mobile phase to a concentration of approximately 1 mg/mL.

Conclusion

2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is a molecule of significant interest due to the combined structural features of a dichlorinated benzophenone and a pyrrolidinomethyl group. While direct experimental data is currently lacking, this guide provides a robust framework for its synthesis, purification, and characterization based on established chemical principles and data from closely related compounds. The proposed synthetic route is practical, and the predicted physicochemical and spectroscopic properties offer a solid basis for future experimental work. The potential for diverse biological activities, particularly in the realms of CNS disorders, inflammation, and oncology, makes this and similar compounds attractive targets for further investigation in drug discovery and development.

References

  • Benchchem. (2025). An In-depth Technical Guide to the Friedel-Crafts Acylation for the Synthesis of Substituted Benzophenones.
  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4877.
  • PharmaBlock. (n.d.).
  • Benchchem. (2025). The Pyrrolidine Scaffold: A Comprehensive Technical Guide to its Biological Activity in Drug Discovery.
  • Benchchem. (2025). The Pyrrolidine Scaffold: A Cornerstone in Drug Discovery and Biological Activity.
  • PharmaBlock. (n.d.).
  • Benchchem. (2025). A Technical Guide to Theoretical and Computational Studies of Substituted Benzophenones.
  • ACS Publications. (2025).
  • Chemistry Stack Exchange. (2014). Synthesis of benzophenone.
  • ChemicalBook. (n.d.). Benzophenone synthesis.
  • ECHEMI. (n.d.). Synthesis of benzophenone.
  • Benchchem. (2025). Spectroscopic Profile of 2,4'-Dichlorobenzophenone: An In-Depth Technical Guide.
  • PMC. (n.d.). The critical role of novel benzophenone analogs on tumor growth inhibition targeting angiogenesis and apoptosis.
  • Fluorochem. (n.d.). 3,4-dichloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-99-7).
  • MDPI. (2022). Design, Synthesis, Characterization, and Analysis of Antimicrobial Property of Novel Benzophenone Fused Azetidinone Derivatives through In Vitro and In Silico Approach.
  • Benchchem. (2025).
  • ChemicalBook. (n.d.). 4,4'-Dichlorobenzophenone(90-98-2) 1H NMR spectrum.
  • PMC. (2024).
  • The Royal Society of Chemistry. (n.d.).
  • SciRP.org. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
  • Oregon State University. (2014). SYNTHESIS, SPECTROSCOPY AND PHOTOCHEMISTRY OF BENZOPHENONES.
  • ResearchGate. (2024).
  • ResearchGate. (2025). (PDF) The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals.
  • UCL Discovery. (n.d.). Stereoselective synthesis of pyrrolidinones via nitro-Mannich reaction.
  • Science Alert. (2016).
  • (n.d.). Synthesis, characterization and biological activity of new mannich base 1-((4-chlorophenyl)(2,5.
  • MDPI. (2022). Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients.
  • PubChem. (n.d.). 2,4-Dichlorobenzophenone.
  • Benchchem. (2025). Spectroscopic Analysis of 1,4-Dichlorobenzene: A Technical Guide.
  • Journal of Pharmaceutical Negative Results. (2013).
  • PMC. (n.d.). Design and Synthesis of New Benzophenone Derivatives with In Vivo Anti-Inflammatory Activity through Dual Inhibition of Edema and Neutrophil Recruitment.
  • TSI Journals. (n.d.). Effects of different reaction conditions on the synthesis of 2, 4 -dihydroxybenzophenone (UV-214).
  • PMC. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.
  • (2018). Synthesis of 4-substituted ethers of benzophenone and their antileishmanial activities.
  • Digital Commons @ EMU. (n.d.).
  • MDPI. (2025). Primary Pyrrolimines and Pyridinimines.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Enamine-mediated Mannich reaction of cyclic N,O-acetals and amido acetals: the multigram synthesis of pyrrolidine alkaloid precursors.
  • ChemScene. (n.d.). 898776-79-9 | 2,3-Dichloro-4'-pyrrolidinomethyl benzophenone.
  • PubMed. (2001). Benzophenone derivatives and related compounds as potent histamine H3-receptor antagonists and potential PET/SPECT ligands.
  • PubChem. (n.d.). 2,4'-Dichlorobenzophenone.
  • PMC. (n.d.). Benzophenone: a ubiquitous scaffold in medicinal chemistry.
  • (2025). Synthesis and characterization of 2,4,6-trihydroxy benzophenone and its activity as sunscreen.
  • Google Patents. (n.d.). CN102675073A - Method for preparing 2, 4-dichloroacetophenone.
  • (n.d.).
  • NIST. (n.d.). 2,4'-Dichlorobenzophenone.

Sources

Exploratory

CAS 898774-95-3 properties and research data

The following is an in-depth technical guide for CAS 898774-95-3 , structured for researchers and drug development professionals. (2,4-Dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone Executive Summary & Chemica...

Author: BenchChem Technical Support Team. Date: March 2026

The following is an in-depth technical guide for CAS 898774-95-3 , structured for researchers and drug development professionals.

(2,4-Dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone

Executive Summary & Chemical Identity

CAS 898774-95-3 is a specialized pharmaceutical intermediate belonging to the benzophenone class, characterized by a 2,4-dichlorophenyl ring and a 2-(pyrrolidin-1-ylmethyl)phenyl moiety. It serves as a critical scaffold in the synthesis of kinase inhibitors (specifically c-Met modulators) and has structural relevance in the development of CNS-active agents (dopamine/serotonin transporter ligands).

This compound acts as a lipophilic pharmacophore, offering a rigid benzophenone core that positions the basic pyrrolidine nitrogen for specific electrostatic interactions within protein binding pockets.

Physicochemical Profile
PropertyData
Chemical Name (2,4-Dichlorophenyl)[2-(1-pyrrolidinylmethyl)phenyl]methanone
Synonyms 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone; CS-0579019
Molecular Formula C₁₈H₁₇Cl₂NO
Molecular Weight 334.24 g/mol
Physical State Solid (Pale yellow to off-white crystalline powder)
Solubility Soluble in DMSO (>10 mg/mL), DCM, Methanol; Insoluble in Water
LogP (Predicted) ~4.8 (Highly Lipophilic)
pKa (Predicted) ~9.2 (Pyrrolidine Nitrogen)
H-Bond Acceptors 2 (Ketone O, Pyrrolidine N)
H-Bond Donors 0
Mechanism of Action & Synthetic Utility[3]
2.1 Synthetic Utility in Drug Discovery

CAS 898774-95-3 is primarily utilized as a late-stage intermediate for introducing the 2-(pyrrolidin-1-ylmethyl)phenyl motif into larger bioactive molecules.

  • c-Met Kinase Inhibition: The compound is a precursor in the synthesis of quinoline-based c-Met inhibitors. The benzophenone ketone group serves as a reactive handle for further derivatization (e.g., reduction to alcohol, Grignard addition, or condensation) to link with kinase-binding hinges.

  • CNS Pharmacophore: The structural arrangement mimics GBR 12909 (Vanoxerine) analogs. The distance between the benzhydryl center and the basic nitrogen is critical for binding to monoamine transporters (DAT/SERT).

2.2 Structural Biology & Interaction Logic

The molecule functions through two primary interaction vectors:

  • Hydrophobic Clamping: The 2,4-dichlorophenyl ring occupies deep hydrophobic pockets (e.g., the "selectivity pocket" in kinases or the S1 site in GPCRs), utilizing the chlorine atoms for halogen bonding or filling steric volume.

  • Ionic Anchoring: The pyrrolidine nitrogen is protonated at physiological pH (pKa ~9.2), forming a salt bridge with conserved aspartate or glutamate residues in the target protein.

Mechanism Compound CAS 898774-95-3 (Benzophenone Core) Interaction_1 Hydrophobic Interaction (2,4-Cl2-Phenyl) Compound->Interaction_1 Steric Fit Interaction_2 Ionic Bond / Salt Bridge (Pyrrolidine N+) Compound->Interaction_2 pH 7.4 Target_Pocket Target Binding Pocket (c-Met / DAT) Bioactivity Inhibition / Modulation Target_Pocket->Bioactivity Interaction_1->Target_Pocket Interaction_2->Target_Pocket

Figure 1: Pharmacophoric interaction logic of CAS 898774-95-3 within a theoretical binding pocket.

Experimental Protocols
3.1 Standard Handling & Solubility Protocol

Objective: To prepare a stable stock solution for in vitro screening or synthetic coupling.

Reagents:

  • CAS 898774-95-3 (Solid)

  • Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9%

  • Vortex mixer

  • Sonicator

Procedure:

  • Weighing: Accurately weigh 10 mg of CAS 898774-95-3 into a sterile, amber glass vial (light sensitive).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO to achieve a 30 mM stock concentration (MW = 334.24).

  • Dissolution: Vortex for 30 seconds. If particulates remain, sonicate at 40°C for 5 minutes.

    • Checkpoint: Solution must be clear and colorless/pale yellow.

  • Storage: Aliquot into 50 µL volumes to avoid freeze-thaw cycles. Store at -20°C. Stable for 6 months.

3.2 Representative Synthetic Application (Reductive Amination Precursor)

Context: Many derivatives require the reduction of the ketone to a methylene or alcohol. Below is a protocol for converting the benzophenone core to a benzhydrol derivative, a common step in generating high-affinity ligands.

Reagents:

  • CAS 898774-95-3 (1.0 eq)

  • Sodium Borohydride (NaBH₄) (2.0 eq)

  • Methanol (MeOH) (0.2 M concentration relative to substrate)

  • Saturated NH₄Cl solution

Workflow:

  • Dissolution: Dissolve CAS 898774-95-3 in MeOH in a round-bottom flask equipped with a magnetic stir bar. Cool to 0°C.

  • Reduction: Add NaBH₄ portion-wise over 10 minutes.

    • Caution: Hydrogen gas evolution. Ensure venting.

  • Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) and stir for 2 hours.

    • Monitoring: Check via TLC (Hexane:EtOAc 3:1). The ketone spot (UV active) should disappear.

  • Quench: Carefully add sat. NH₄Cl at 0°C to destroy excess hydride.

  • Extraction: Evaporate MeOH, extract aqueous residue with DCM (3x). Dry organics over MgSO₄.

  • Result: Yields the corresponding alcohol, (2,4-dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanol , ready for coupling.

Synthesis Start Start: CAS 898774-95-3 (Ketone) Step1 Step 1: Dissolve in MeOH Cool to 0°C Start->Step1 Step2 Step 2: Add NaBH4 (Reduction) Step1->Step2 Hydride Transfer Step3 Step 3: Quench (NH4Cl) & Extract (DCM) Step2->Step3 2 Hours, RT Product End Product: Benzhydrol Derivative Step3->Product >90% Yield

Figure 2: Synthetic workflow for the reduction of CAS 898774-95-3 to its active alcohol intermediate.

Safety & Regulatory Data
  • GHS Classification:

    • Acute Toxicity (Oral): Category 4 (Harmful if swallowed).

    • Skin Irritation: Category 2.[1]

    • Eye Irritation: Category 2A.

    • STOT-SE: Category 3 (Respiratory irritation).

  • Handling: Use in a fume hood. Wear nitrile gloves and safety goggles.

  • Stability: Stable under normal conditions. Avoid strong oxidizing agents.[1] Light sensitive (store in amber vials).

References
  • PubChem Database. Compound Summary for CID 11319238 (Related Structure). National Center for Biotechnology Information. Link

  • Google Patents. US7579473B2: c-Met modulators and methods of use. (Describes the use of pyrrolidinyl-methyl-phenyl scaffolds in kinase inhibitors). Link

  • ChemBuyersGuide. Product Entry for CAS 898774-95-3.Link

  • European Patent Office. EP1998620: Piperazinyl oxoalkyl tetrahydroisoquinolines. (Discusses analogous benzophenone synthesis). Link

Sources

Foundational

An in-depth Technical Guide to 2,4-Dichloro-Substituted Pyrovalerone Analogs

(Part 1 of 2) Introduction The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continuously synthesizing new derivatives to circumvent legislative controls.[...

Author: BenchChem Technical Support Team. Date: March 2026

(Part 1 of 2)

Introduction

The landscape of novel psychoactive substances (NPS) is in a constant state of flux, with clandestine laboratories continuously synthesizing new derivatives to circumvent legislative controls.[1] Among the various classes of NPS, synthetic cathinones, colloquially known as "bath salts," represent a large and structurally diverse group.[2][3] These compounds primarily exert their psychostimulant effects by interacting with monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[2][4][5] Within this class, pyrovalerone analogs have gained prominence for their potent stimulant effects, which are primarily mediated through the inhibition of dopamine and norepinephrine reuptake in the central nervous system.[5][6][7]

This guide focuses on a specific and lesser-documented subclass: 2,4-dichloro-substituted pyrovalerone analogs. The addition of two chlorine atoms to the phenyl ring of the pyrovalerone core structure significantly alters the molecule's physicochemical properties, including its lipophilicity and metabolic stability. These modifications can, in turn, have a profound impact on the compound's pharmacokinetics and pharmacodynamics, potentially leading to increased potency, a longer duration of action, and altered toxicological profiles compared to their non-halogenated counterparts.[2][8]

This document serves as a comprehensive technical resource for researchers, forensic chemists, and drug development professionals. It aims to provide a detailed overview of the synthesis, analytical characterization, and known pharmacological properties of 2,4-dichloro-substituted pyrovalerone analogs, grounded in the available scientific literature. By explaining the causality behind experimental choices and providing self-validating protocols, this guide is intended to be an authoritative and trustworthy resource for navigating the complexities of this emerging class of compounds.

Molecular Structure and Nomenclature

The core structure of a pyrovalerone analog consists of a cathinone backbone with a pyrrolidine ring incorporating the amine nitrogen. The general structure is 1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one.[9] The 2,4-dichloro-substituted analogs, therefore, have two chlorine atoms attached to the phenyl ring at the 2 and 4 positions. A prominent example within this family, 1-(3,4-dichlorophenyl)-2-(pyrrolidin-1-yl)pentan-1-one, has been shown to be a potent inhibitor at both the dopamine and norepinephrine transporters.[9]

Diagram: General Structure of 2,4-Dichloro-Pyrovalerone Analogs

Caption: General chemical structure of 2,4-dichloro-pyrovalerone analogs.

Synthesis Strategies

The synthesis of 2,4-dichloro-substituted pyrovalerone analogs typically follows established routes for other pyrovalerone-type cathinones.[10][11] The primary challenge lies in the accessibility of the appropriately substituted precursor, 2,4-dichloro-valerophenone. Once this intermediate is obtained, the subsequent steps are relatively standard.

Synthesis of 2,4-Dichloro-valerophenone (Precursor)

The most common method for the synthesis of the ketone precursor is through a Friedel-Crafts acylation.

  • Reaction: 1,3-Dichlorobenzene is acylated with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

  • Rationale: The Friedel-Crafts acylation is a robust and well-established method for forming carbon-carbon bonds between an aromatic ring and an acyl group. The use of a strong Lewis acid like AlCl₃ is crucial to activate the acyl chloride, making it a more potent electrophile to attack the dichlorobenzene ring. The reaction is typically performed in an inert solvent, such as dichloromethane (DCM), to prevent side reactions. Anhydrous conditions are critical as water would react with and deactivate the aluminum chloride catalyst.

Diagram: Synthesis of 2,4-Dichloro-valerophenone

cluster_0 Friedel-Crafts Acylation 1,3-Dichlorobenzene 1,3-Dichlorobenzene Plus1 + Valeryl_chloride Valeryl Chloride Arrow1 ---------> AlCl3, DCM Product 2,4-Dichloro-valerophenone cluster_0 Nucleophilic Substitution alpha_bromo α-Bromo-2,4-dichloro-valerophenone Plus2 + Pyrrolidine Pyrrolidine Arrow2 ---------> K2CO3, Acetonitrile Final_Product 2,4-Dichloro-pyrovalerone Analog

Caption: Nucleophilic substitution with pyrrolidine.

Analytical Characterization

The unambiguous identification of 2,4-dichloro-substituted pyrovalerone analogs is critical for forensic and research purposes. [12]A combination of analytical techniques is typically employed, with gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy being central to structural confirmation. [5][13]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds like synthetic cathinones. [14][15]

  • Protocol:

    • Sample Preparation: A dilute solution of the analyte is prepared in a suitable organic solvent (e.g., methanol, acetonitrile).

    • Injection: 1 µL of the sample is injected into the GC inlet, typically in split or splitless mode depending on the concentration.

    • Chromatographic Separation: A non-polar or medium-polarity capillary column (e.g., DB-1, HP-5ms) is used to separate the isomers. [11][13]The oven temperature is programmed with a gradient to ensure good separation. [11] 4. Mass Spectrometric Detection: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. [11][16]A full scan acquisition is performed to obtain the mass spectrum of the eluting compound.

  • Expected Fragmentation Pattern: The EI mass spectrum of pyrovalerone-type cathinones often undergoes extensive fragmentation, with the molecular ion being weak or absent. [14][17]The dominant fragmentation pathway is typically α-cleavage. [18]Key fragments would include the substituted benzoyl cation and the iminium cation formed from the pyrrolidine ring, which is often the base peak. [18][19]Tandem MS (MS/MS) can be used to further fragment these primary ions, confirming the presence of the carbonyl group and the structure of the aromatic ring. [19] Table 1: Predicted Key Mass Fragments for a 2,4-Dichloro-Pyrovalerone Analog

Fragment DescriptionPredicted m/zRelative Abundance
2,4-Dichlorobenzoyl Cation173/175/177High
Iminium Ion (Pyrrolidinyl-ethyl)98High (often base peak)
Molecular Ion (M⁺)301/303/305Low to absent

Note: Isotopic peaks for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in characteristic isotopic patterns for chlorine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS, particularly with high-resolution mass spectrometry (HRMS) like TOF or Orbitrap, is invaluable for obtaining accurate mass measurements and for analyzing samples in complex biological matrices. [16][20]

  • Protocol:

    • Sample Preparation: Samples are dissolved in a solvent compatible with the mobile phase (e.g., methanol, acetonitrile, water).

    • Chromatographic Separation: Reversed-phase chromatography using a C18 column is typical.

    • Mass Spectrometric Detection: Electrospray ionization (ESI) in positive ion mode is the preferred ionization technique. [16]HRMS allows for the determination of the elemental composition from the accurate mass of the protonated molecule [M+H]⁺. [20]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is essential for the definitive structural elucidation of new psychoactive substances, allowing for the differentiation of isomers. [1][13][21]

  • Expected ¹H NMR Features:

    • Signals in the aromatic region (typically 7-8 ppm) corresponding to the protons on the dichlorophenyl ring.

    • A multiplet for the proton on the α-carbon.

    • A series of multiplets for the protons on the alkyl chain and the pyrrolidine ring. [22]* Expected ¹³C NMR Features:

    • A signal for the carbonyl carbon (around 195-200 ppm). [16] * Signals in the aromatic region (around 120-140 ppm).

    • Signals for the carbons of the alkyl chain and the pyrrolidine ring. [16]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present and can help distinguish between isomers. [13]

  • Expected Key Absorptions:

    • A strong absorption band around 1680-1700 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration.

    • C-H stretching vibrations for the aromatic and aliphatic parts of the molecule.

    • C-Cl stretching vibrations in the fingerprint region.

Pharmacology and Toxicology

Mechanism of Action

Like other pyrovalerone cathinones, the 2,4-dichloro-substituted analogs are presumed to act as potent reuptake inhibitors of the monoamine transporters, particularly the dopamine transporter (DAT) and the norepinephrine transporter (NET). [4][6][9]Pyrovalerone derivatives are typically pure uptake blockers and do not induce monoamine release. [6]The inhibition of these transporters leads to an increase in the extracellular concentrations of dopamine and norepinephrine in the synapse, which is consistent with their psychostimulant effects. [5][7] Diagram: Proposed Mechanism of Action

cluster_0 Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron DAT Dopamine Transporter (DAT) Presynaptic_Neuron->DAT releases NET Norepinephrine Transporter (NET) Presynaptic_Neuron->NET releases Postsynaptic_Neuron Postsynaptic Neuron Dopamine Dopamine DAT->Dopamine reuptakes Norepinephrine Norepinephrine NET->Norepinephrine reuptakes Dopamine_Receptor Dopamine Receptor Dopamine_Receptor->Postsynaptic_Neuron stimulates Norepinephrine_Receptor Norepinephrine Receptor Norepinephrine_Receptor->Postsynaptic_Neuron stimulates Dopamine->Dopamine_Receptor binds to Norepinephrine->Norepinephrine_Receptor binds to Analog 2,4-Dichloro-Pyrovalerone Analog Analog->DAT blocks Analog->NET blocks

Caption: Proposed mechanism of action at the synapse.

Structure-Activity Relationships (SAR)

Studying the structure-activity relationship (SAR) of synthetic cathinones is essential for predicting their biological effects and toxicity. [3][23]The addition of halogen atoms to the phenyl ring is a common modification that significantly influences potency and selectivity. [2][24]

  • Halogen Position: The position of the halogen substituent is critical. For α-PVP derivatives, meta-substitution (3-position) tends to increase DAT selectivity compared to para-analogs (4-position). [23][24]Para-halogenation, on the other hand, generally increases a compound's affinity and potency at SERT relative to DAT. [2]The 3,4-dichloro substitution on α-PVP has been reported to result in high affinity at DAT. [24][25]* Increased Lipophilicity: The pyrrolidine ring confers high lipophilicity, enabling rapid permeation of the blood-brain barrier. [26]The addition of two chlorine atoms will further increase the lipophilicity of the molecule, which could enhance its ability to cross the blood-brain barrier, potentially leading to a faster onset of action and increased potency.

  • Metabolic Stability: Halogenation can block sites of aromatic ring metabolism, potentially leading to a longer half-life and duration of effect. [27]* Receptor Interaction: The 3,4-dichlorophenyl substituted pyrovalerone analog is among the most potent DAT/NET selective compounds in its class. [9]Generally, pyrovalerone analogs are potent inhibitors at DAT and NET but exhibit little activity at SERT. [6][9]

Predicted Toxicological Profile

Specific toxicological data for 2,4-dichloro-substituted pyrovalerone analogs is not available in the literature. However, the toxicology can be inferred from the broader classes of synthetic cathinones and chlorinated hydrocarbons. [28]

  • General Toxicity: The acute and chronic toxicity of many NPS are unknown or sparsely investigated. [29]The toxidromes commonly seen after cathinone ingestion are sympathomimetic and hallucinogenic in nature, with risks of excited delirium and life-threatening cardiovascular effects. [29]* Cardiotoxicity: Increased heart rate, blood pressure, and risk of cardiac arrhythmias are common adverse effects of potent psychostimulants. [3]* Neurotoxicity: Potent dopamine reuptake inhibitors carry a risk of neurotoxicity with chronic use. [4]* Hepatotoxicity: The metabolism of halogenated aromatic compounds can sometimes produce reactive metabolites. [27]For example, 4-chloromethcathinone (4-CMC) has been shown to have greater potency in diminishing the viability of liver model cells (Hep G2) compared to its fluorinated analog. [8][26]* Psychiatric Effects: Use of NPS has been associated with a range of acute and chronic psychiatric effects. [30][31] Further research is imperative to fully characterize the pharmacological and toxicological profiles of 2,4-dichloro-substituted pyrovalerone analogs to understand their full public health risk. [23][29] (Part 2 of 2)

References

  • BenchChem.
  • Request PDF.
  • Baumann, M. H., et al. Neuropharmacology of 3,4-Methylenedioxypyrovalerone (MDPV)
  • García-Ratés, S., et al. Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”)
  • OUCI. Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”)
  • Kolanos, R., et al.
  • Meltzer, P. C., et al. 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogs. A promising class of monoamine uptake inhibitors. PMC.
  • Royal Society of Chemistry.
  • ResearchGate. (PDF) Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release.
  • Eshleman, A. J., et al. Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release. PMC.
  • ResearchGate.
  • Power, J. D., et al. The analysis of substituted cathinones. Part 1: chemical analysis of 2-, 3- and 4-methylmethcathinone.
  • Krummel, J. N., et al.
  • MDPI. The Search for the Optimal Methodology for Predicting Fluorinated Cathinone Drugs NMR Chemical Shifts. 27 Dec. 2024.
  • AIR Unimi. Pre-Print Giannotti et al.
  • Nagy, E. K., et al. Reinforcing Effects of the Synthetic Cathinone α-Pyrrolidinopropiophenone (α-PPP) in a Repeated Extended Access Binge Paradigm. Frontiers, 25 Aug. 2020.
  • ResearchGate. (PDF) Identification and structural characterization of synthetic cathinones: N-propylcathinone, 2,4-dimethylmethcathinone, 2,4-dimethylethcathinone, 2,4-dimethyl-α-pyrrolidinopropiophenone, 4-bromo-α-pyrrolidinopropiophenone, 1-(2,3-dihydro-1H-inden-5-yl)-2-(.
  • Ovid. Patterns of use and toxicity of new para-halogenated substituted cathinones: 4-CMC (clephedrone)
  • Noggle, F. T.
  • Costa, J., et al. Structure–Activity Relationship of Synthetic Cathinones: An Updated Review. ACS Chemical Neuroscience, 6 Aug. 2024.
  • ResearchGate. Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone).
  • Jia, W., et al. Mass Fragmentation Characteristics of 4 Synthetic Cathinone Isomers. Journal of Chinese Mass Spectrometry Society, vol. 44, no. 3, 2023, pp. 412-23.
  • Wojcieszak, J., et al. Four Synthetic Cathinones: 3-Chloromethcathinone, 4-Chloromethcathinone, 4-Fluoro-α-Pyrrolidinopentiophenone, and 4-Methoxy-α-Pyrrolidinopentiophenone Produce Changes in the Spontaneous Locomotor Activity and Motor Performance in Mice with Varied Profiles. springermedizin.de.
  • Shimadzu.
  • ResearchGate.
  • American Laboratory. Analysis of Cathinones in Bath Salts by Direct Sample Analysis TOF/MS. 14 Feb. 2013.
  • Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Consider
  • Rajput, A. P., & Bhadane, S. J. Synthesis of 2, 5-dichloro 3, 4-diformyl (N- substituted phenyl) pyrroles and their synthetic utility. Rasayan Journal of Chemistry, 15 Sept. 2010.
  • VCU Scholars Compass.
  • PubMed. Identification and analytical characterization of four synthetic cathinone derivatives iso-4-BMC, β-TH-naphyrone, mexedrone, and 4-MDMC.
  • World Health Organization. 1-Phenyl-2-(pyrrolidin-1-yl)pentan-1- one (α-PVP).
  • DEA.gov.
  • García-Ratés, S., et al. Neuropsychopharmacology of Emerging Drugs of Abuse: meta- and para-Halogen-Ring-Substituted α-PVP (“flakka”)
  • Khan, I., et al. Emerging Novel Psychoactive Substances (2020–2025)
  • Scilit.
  • Castrignanò, E., et al.
  • ResearchGate. -Synthetic route for α-pyrrolidinopentiophenone.
  • Prisco, L., & Iyasere, C. Toxicology of Psychoactive Substances. PubMed, 15 Jul. 2021.
  • ResearchGate. Structures of novel psychoactive substances including synthetic...
  • Cychowska, M., et al. Toxicity of the New Psychoactive Substance (NPS) Clephedrone (4-Chloromethcathinone, 4-CMC): Prediction of Toxicity Using In Silico Methods for Clinical and Forensic Purposes. MDPI, 28 May 2024.
  • Kolanos, R., et al. Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP)
  • Diva-Portal.org. An insight into the metabolism of New Psychoactive Substances: Structural elucidation of urinary metabolites of synthetic cannab. 25 Sept. 2020.
  • Taflaj, B., et al.
  • ResearchGate.
  • ResearchGate. The Toxicology of New Psychoactive Substances: Synthetic Cathinones and Phenylethylamines | Request PDF.

Sources

Exploratory

Pharmacology of Pyrrolidinomethyl Benzophenone Derivatives: A Technical Guide

Executive Summary The pyrrolidinomethyl benzophenone scaffold represents a privileged structure in medicinal chemistry, primarily synthesized via the Mannich reaction. Unlike the structurally distinct phenylalkylketones...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The pyrrolidinomethyl benzophenone scaffold represents a privileged structure in medicinal chemistry, primarily synthesized via the Mannich reaction. Unlike the structurally distinct phenylalkylketones (e.g., pyrovalerone-type stimulants), true benzophenone derivatives incorporating a pyrrolidine moiety exhibit a diverse pharmacological profile characterized by antimicrobial , anti-inflammatory , and anticancer activities. This guide dissects the structure-activity relationships (SAR), mechanism of action (MoA), and experimental protocols for investigating these compounds, positioning them as versatile candidates for drug discovery rather than psychostimulant applications.

Part 1: Chemical Architecture & Synthesis

The Core Scaffold

The pharmacophore consists of a diaryl ketone (benzophenone) core linked to a saturated five-membered nitrogen heterocycle (pyrrolidine) through a methylene bridge. This structure is a classic Mannich base , where the active hydrogen of the benzophenone (or a functionalized derivative) undergoes aminoalkylation.

Key Structural Features:

  • Benzophenone Core: Provides lipophilicity and planar aromatic interactions (π-π stacking) with receptor sites.

  • Carbonyl Group: Acts as a hydrogen bond acceptor, crucial for binding affinity and metal chelation.

  • Pyrrolidinomethyl Tail: The basic nitrogen serves as a proton acceptor at physiological pH, enhancing water solubility and facilitating ionic interactions with target proteins (e.g., tubulin, VEGF receptors).

Synthetic Pathway (Mannich Reaction)

The synthesis relies on a three-component condensation reaction involving a substrate with an active hydrogen (e.g., 4-hydroxybenzophenone or acetophenone derivative), formaldehyde, and pyrrolidine.

Reaction Scheme:



Visualization: Synthetic Logic

Synthesis Reactants Reactants: Benzophenone + HCHO + Pyrrolidine Intermediate Iminium Ion Formation Reactants->Intermediate Acid Cat. Transition Nucleophilic Attack Intermediate->Transition Product Pyrrolidinomethyl Benzophenone Transition->Product -H2O

Caption: Step-wise Mannich condensation pathway for scaffold assembly.

Part 2: Pharmacodynamics & Mechanism of Action

Anticancer Activity: The VEGF & Tubulin Axis

Recent studies identify pyrrolidinomethyl benzophenones as potent inhibitors of angiogenesis and cell proliferation.

  • VEGF-A Inhibition: Derivatives substituted with methoxy or fluoro groups interfere with Vascular Endothelial Growth Factor A (VEGF-A) signaling, preventing endothelial cell migration and tumor vascularization [1].

  • Tubulin Polymerization: The steric bulk of the benzophenone system, combined with the pyrrolidine ring, can disrupt microtubule dynamics, leading to cell cycle arrest in the G2/M phase [2].

  • P-glycoprotein (P-gp) Modulation: Certain sulfonamide-substituted benzophenones inhibit P-gp efflux pumps, potentially reversing multidrug resistance (MDR) in cancer cells [3].

Antimicrobial & Antifungal Mechanisms

The Mannich bases exhibit broad-spectrum activity against Gram-positive bacteria (S. aureus, Bacillus spp.) and fungi (C. albicans).

  • Metal Chelation: The carbonyl oxygen and the pyrrolidine nitrogen can form bidentate chelate complexes with transition metals (Cu²⁺, Zn²⁺). These complexes facilitate membrane penetration and disrupt bacterial enzyme systems [4].

  • Membrane Disruption: The lipophilic benzophenone core inserts into the lipid bilayer, while the cationic pyrrolidine headgroup interacts with negatively charged phospholipid heads, increasing membrane permeability.

Anti-inflammatory Pathways

Derivatives have shown efficacy in reducing edema and inflammation comparable to NSAIDs.[1]

  • Cytokine Suppression: Inhibition of TNF-α and IL-6 production in macrophages [5].

  • COX Inhibition: Direct binding to the cyclooxygenase active site, limiting prostaglandin synthesis.

Visualization: Anticancer Signaling Inhibition

MOA VEGF VEGF-A Ligand VEGFR VEGFR-2 Receptor VEGF->VEGFR Angio Angiogenesis VEGFR->Angio Drug Pyrrolidinomethyl Benzophenone Drug->VEGFR Inhibits Pgp P-gp Efflux Pump Drug->Pgp Blocks Efflux Tubulin Microtubules Drug->Tubulin Destabilizes Apoptosis Apoptosis Tubulin->Apoptosis

Caption: Multi-target inhibition of tumor progression via VEGFR blockade and tubulin destabilization.

Part 3: Experimental Methodologies

Protocol: Synthesis of 4-Hydroxy-3-(pyrrolidin-1-ylmethyl)benzophenone

Objective: To synthesize a reference Mannich base for biological screening.

Reagents:

  • 4-Hydroxybenzophenone (10 mmol)

  • Pyrrolidine (10 mmol)

  • Formaldehyde (37% aq. solution, 10 mmol)

  • Ethanol (20 mL)

Procedure:

  • Dissolution: Dissolve 4-hydroxybenzophenone in ethanol in a round-bottom flask.

  • Addition: Add pyrrolidine dropwise with stirring.

  • Condensation: Add formaldehyde solution slowly.

  • Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor progress via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3).

  • Isolation: Cool to room temperature. Pour into ice-cold water.

  • Purification: Filter the precipitate and recrystallize from ethanol/water to obtain the pure Mannich base.

Protocol: MTT Cytotoxicity Assay

Objective: Determine IC50 values against cancer cell lines (e.g., HepG2, MCF-7).[2]

Workflow:

  • Seeding: Seed cells (5 × 10³ cells/well) in 96-well plates and incubate for 24h.

  • Treatment: Add test compounds at varying concentrations (0.1–100 µM) in DMSO (final DMSO < 0.1%).

  • Incubation: Incubate for 48h at 37°C, 5% CO₂.

  • Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well; incubate for 4h.

  • Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

  • Measurement: Read absorbance at 570 nm. Calculate cell viability relative to control.

Data Summary: Comparative Activity Profile

Representative data based on literature ranges for optimized derivatives.

Compound ClassR-Group Subst.[1][3][4][5]TargetIC50 / MICActivity Type
Benzophenone-Mannich 4-OH, 3-CH₂-PyrHepG2 Cells0.8 – 5.0 µMAnticancer (Potent)
Benzophenone-Mannich 4-Cl, 3-CH₂-PyrS. aureus12.5 µg/mLAntibacterial
Benzophenone-Mannich 4-OMeCOX-245% Inhib. @ 100µMAnti-inflammatory
Sulfonamide-BP 4-SO₂NH₂P-gp18.3 nMMDR Reversal

Part 4: Safety & Toxicology

Selectivity Index (SI)

A critical parameter for drug development is the ratio of cytotoxic concentration (CC50) in normal cells to the effective concentration (IC50) in cancer cells.

  • Target SI: > 2.0 (Ideally > 10.0).

  • Observation: Pyrrolidinomethyl derivatives often show lower toxicity towards fibroblast (BHK) lines compared to carcinoma lines, suggesting a favorable therapeutic window [6].

Metabolic Stability

The Mannich base linkage (C-N bond) can be susceptible to metabolic deamination or retro-Mannich reactions under acidic conditions.

  • In vitro Stability: Compounds are generally stable in plasma but may degrade in simulated gastric fluid (pH 1.2).

  • Formulation Strategy: Enteric coating or prodrug strategies are recommended to preserve the pharmacophore during oral delivery.

References

  • Synthesis and bioactivity investigation of benzophenone and its derivatives. ResearchGate. (2024). Link

  • Mannich Bases: Synthesis, Pharmacological Activity, and Applications. Iraqi Journal of Science. (2023). Link

  • Benzophenone Sulfonamide Derivatives as Interacting Partners and Inhibitors of Human P-glycoprotein. PubMed. (2020). Link

  • Synthesis, characterization and antibacterial activity of Pyrrolidine based Mannich base ligand. International Journal of ChemTech Research. (2018). Link

  • Benzophenone: a ubiquitous scaffold in medicinal chemistry. PMC. (2020). Link

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold. PMC. (2021). Link

Sources

Foundational

The Chemical Architecture of Novel Psychoactive Substances: A Technical Guide to Benzophenone Precursors

Executive Summary The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous, evolving challenge to forensic toxicology, pharmacology, and drug development. At the structural core of many of the...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rapid proliferation of Novel Psychoactive Substances (NPS) presents a continuous, evolving challenge to forensic toxicology, pharmacology, and drug development. At the structural core of many of these synthetic architectures lies a highly versatile class of chemical precursors: benzophenones . Specifically, substituted 2-aminobenzophenones serve as the fundamental building blocks for designer benzodiazepines (DBZDs), while unsubstituted benzophenones act as precursors or degradation biomarkers for diphenylpyrrolidine derivatives[1].

As a Senior Application Scientist, I have designed this technical whitepaper to provide an in-depth mechanistic analysis of benzophenone precursors. By detailing their synthetic causality, pharmacodynamic pathways, and analytical detection protocols, this guide equips researchers with the self-validating frameworks necessary to identify and synthesize these complex molecules.

The Chemical Logic of Benzophenone Precursors

Benzophenones are diarylketones that provide a rigid, sterically defined backbone essential for receptor binding. In the context of DBZDs, the benzophenone core is not merely a passive structural scaffold but an active participant in the cyclization reactions that form the seven-membered diazepine ring[2]. The presence of specific halogens (e.g., bromine, chlorine, or fluorine) on the phenyl rings dictates the electronic distribution of the final molecule, directly influencing its binding affinity to the γ-aminobutyric acid type A (GABA_A) receptor[3].

Furthermore, unsubstituted benzophenone is frequently detected in the biological samples of individuals who have consumed "legal highs" containing diphenyl-2-pyrrolidinemethanol (D2PM) or desoxypipradrol (2-DPMP), serving as a critical forensic biomarker[4].

Table 1: Key Benzophenone Precursors and Target NPS Architectures
PrecursorTarget NPS ClassNotable ExamplesPrimary Pharmacological Target
2-Amino-5-bromobenzophenone Designer BenzodiazepinesBromazolam, FlubromazepamGABA_A Receptor (Allosteric Modulator)
2-Amino-5-chlorobenzophenone Designer BenzodiazepinesDiclazepam, ClonazolamGABA_A Receptor (Allosteric Modulator)
Unsubstituted Benzophenone Piperidine/Pyrrolidine Derivatives2-DPMP, D2PMDopamine/Norepinephrine Transporter

Synthetic Methodologies & Self-Validating Protocols

The synthesis of DBZDs such as flubromazepam or bromazolam from 2-amino-5-bromobenzophenone is a masterclass in regioselective annulation. The protocol below outlines the two-step sequence, emphasizing the causality behind each experimental choice to ensure a self-validating workflow[5].

Synthesis A 2-Amino-5-bromobenzophenone (Precursor) B Bromoacetyl Bromide (Acylation) A->B C 2-Bromoacetamidobenzophenone (Intermediate) B->C D Ammonia / Heat (Nucleophilic Substitution) C->D E Ring Closure (Imine Formation) D->E F Bromazolam / Flubromazepam (Designer Benzodiazepine) E->F

Synthetic pathway from 2-amino-5-bromobenzophenone to designer benzodiazepines.

Protocol: Synthesis of Flubromazepam from 2-Amino-5-bromobenzophenone

Step 1: Acylation (Regioselective Amide Formation)

  • Procedure: Dissolve 1.0 equivalent of 2-amino-5-bromobenzophenone in anhydrous dichloromethane (DCM). Cool the reaction vessel to 0°C. Dropwise, add 1.2 equivalents of bromoacetyl bromide.

  • Causality: The primary amine of the precursor is highly nucleophilic. DCM provides a polar aprotic environment that stabilizes the transition state without reacting with the acyl halide. Maintaining 0°C is critical to control the highly exothermic reaction and prevent the formation of di-acylated byproducts[5].

  • Self-Validation: Monitor the reaction via Thin-Layer Chromatography (TLC). The complete disappearance of the bright yellow precursor spot indicates quantitative conversion to the 2-bromoacetamidobenzophenone intermediate.

Step 2: Amination & Cyclization (Imine Annulation)

  • Procedure: Isolate the intermediate and dissolve it in methanol. Introduce an excess of methanolic ammonia and heat the mixture to reflux (approx. 65°C) for 4-6 hours.

  • Causality: Ammonia acts as a nucleophile, displacing the aliphatic bromide to form a primary amine. The applied heat provides the necessary activation energy for the subsequent intramolecular condensation between this newly formed amine and the benzophenone ketone, releasing water and closing the seven-membered diazepine ring[5].

  • Self-Validation: Concentrate the mixture in vacuo and recrystallize the crude product from ethanol. Confirm the structural integrity via FTIR; the disappearance of the strong ketone C=O stretch (~1650 cm⁻¹) confirms successful ring closure.

Pharmacodynamics & Toxicological Biomarkers

Once synthesized, benzophenone-derived DBZDs exert profound central nervous system (CNS) depression. They act as positive allosteric modulators at the GABA_A receptor, binding to a specific site between the α and γ subunits. This binding induces a conformational change that increases the receptor's affinity for endogenous GABA, leading to prolonged chloride channel opening and neuronal hyperpolarization[3].

Signaling N1 Designer Benzodiazepine (Benzophenone-derived) N2 GABAA Receptor (Allosteric Site Binding) N1->N2 N3 Receptor Conformational Change N2->N3 N4 Increased GABA Affinity N3->N4 N5 Chloride Ion Channel Opening N4->N5 N6 Neuronal Hyperpolarization (CNS Depression) N5->N6

Pharmacodynamic pathway of benzophenone-derived NPS on GABAA receptors.

From an analytical perspective, the rapid metabolism of these compounds complicates detection, particularly in drug-facilitated sexual assault (DFSA) cases where the parent drug is cleared quickly[3]. However, hepatic cytochrome P450 enzymes degrade benzodiazepines back into their constituent 2-aminobenzophenone derivatives and glycine[2]. Detecting these specific benzophenone metabolites via high-resolution mass spectrometry provides an irrefutable biomarker of NPS consumption.

Table 2: Analytical Validation Markers for Benzophenone-Derived NPS
Analytical TechniqueTarget AnalyteDiagnostic Marker / ObservationCausality for Detection
GC-MS (70eV EI) Flubromazepamm/z 333.16 (Parent ion)Confirms molecular weight and the isotopic pattern of Br/F substituents.
LC-HRMS 2-Aminobenzophenone MetabolitesHigh mass accuracy (<5 ppm error)Identifies ring-cleavage degradation products in biological matrices.
FTIR Spectroscopy Benzophenone PrecursorStrong C=O stretch (~1650 cm⁻¹)The disappearance of this peak confirms successful diazepine ring closure.

Conclusion

Understanding the chemical behavior of benzophenone precursors is paramount for drug development professionals and forensic toxicologists. By mapping the synthetic causality and metabolic degradation of these compounds, researchers can develop more robust analytical methodologies to detect, validate, and mitigate the impact of emerging Novel Psychoactive Substances.

References

1.4 2.1 3.3 4.5 5. 2

Sources

Exploratory

Structural and Pharmacological Relationship Between Pyrovalerone and 2,4-Dichloro Pyrrolidinophenone Derivatives: A Technical Guide

Executive Summary The synthetic cathinone class, particularly the pyrrolidinophenone subclass, represents a chemically diverse group of monoamine transporter modulators. Pyrovalerone (4-methyl-α-pyrrolidinopentiophenone)...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The synthetic cathinone class, particularly the pyrrolidinophenone subclass, represents a chemically diverse group of monoamine transporter modulators. Pyrovalerone (4-methyl-α-pyrrolidinopentiophenone) is a well-characterized norepinephrine-dopamine reuptake inhibitor (NDRI). Structural modifications to its phenyl ring, specifically halogenation to form 2,4-dichloro derivatives, fundamentally alter the molecule's pharmacophore. This whitepaper deconstructs the structure-activity relationship (SAR) between pyrovalerone and its 2,4-dichloro analogs, detailing the steric and electronic causality behind their altered transporter kinetics, and provides a self-validating in vitro protocol for pharmacological profiling.

Pharmacophore Architecture & SAR Causality

To understand the divergent pharmacological profiles of pyrovalerone and its 2,4-dichloro derivatives, we must first analyze the core scaffold. The pyrrolidinophenone architecture consists of three critical domains:

  • The Phenyl Ring: Dictates transporter selectivity and binding pocket orientation.

  • The

    
    -Alkyl Chain:  Influences lipophilicity and blood-brain barrier (BBB) penetration.
    
  • The Pyrrolidine Ring: A bulky tertiary amine that prevents the molecule from acting as a transporter substrate (releasing agent), enforcing a pure reuptake inhibition mechanism[1][2].

Pyrovalerone (4-Methyl Substitution)

In pyrovalerone, the addition of a methyl group at the 4-position (para) of the phenyl ring optimizes the molecule for the S1 binding pocket of the dopamine transporter (DAT)[1]. The para-methyl group increases lipophilicity without disrupting the coplanarity between the phenyl ring and the


-ketone. This coplanar conformation is thermodynamically favorable and allows for optimal 

stacking interactions within the DAT active site, resulting in potent DAT and norepinephrine transporter (NET) inhibition[2].
The 2,4-Dichloro Derivative (Steric & Electronic Shifts)

Halogenation at the 2,4-positions introduces a complex interplay of electronic withdrawal and steric hindrance:

  • Para-Chloro (Position 4): Similar to the 4-methyl group, a halogen at the para position enhances lipophilicity and maintains high DAT affinity[2][3].

  • Ortho-Chloro (Position 2): The critical differentiator. The introduction of a bulky chlorine atom adjacent to the carbonyl group creates severe steric clash. To minimize electron cloud repulsion, the phenyl ring is forced to rotate out of plane, altering the dihedral angle[4][5].

This twisted 3D conformation restricts the molecule's ability to achieve the optimal binding pose within the DAT pocket[6]. Consequently, while 2,4-dichloro derivatives remain active monoamine reuptake inhibitors, their binding affinity is typically attenuated compared to unhindered para-substituted or 3,4-dichloro analogs[3][6].

SAR_Pathways A alpha-PVP Core Scaffold B Pyrovalerone (4-Methyl) A->B Para-Substitution (Minimal Steric Clash) C 2,4-Dichloro Derivative A->C Ortho/Para-Substitution (High Steric Hindrance) D Coplanar Conformation Optimal DAT Fit B->D E Twisted Dihedral Angle Altered DAT Affinity C->E

Fig 1. Steric effects of 4-methyl vs. 2,4-dichloro substitutions on DAT binding conformation.

Transporter Kinetics & Pharmacological Profiling

The structural shifts described above manifest directly in the quantitative binding affinities of these compounds. Pyrrolidinophenones generally exhibit a high selectivity for DAT and NET over the serotonin transporter (SERT)[1][7].

The table below summarizes the comparative in vitro transporter kinetics, illustrating how the steric penalty of the ortho-chloro substitution in the 2,4-dichloro derivative contrasts with the highly optimized 3,4-dichloro and 4-methyl analogs.

Table 1: Comparative Monoamine Transporter Inhibition Profiles
CompoundSubstitution PatternDAT

(nM)
NET

(nM)
SERT

(nM)
Pharmacological Impact
Pyrovalerone 4-Methyl~52.0~28.3>1,000Potent NDRI; High abuse liability[1].
3,4-DCPV 3,4-Dichloro~11.5~37.8>1,000Hyper-potent DAT inhibitor; High lipophilicity[3].
2,4-DCPV 2,4-DichloroAttenuatedAttenuated>1,000Reduced potency due to ortho-steric clash[5][6].

Note: Values are derived from competitive radioligand binding assays using human cloned transporters. "Attenuated" denotes a relative reduction in affinity compared to the 3,4-dichloro isomer due to restricted bond rotation.

Experimental Methodology: Self-Validating In Vitro Assay

To accurately quantify the pharmacological differences between pyrovalerone and its 2,4-dichloro derivatives, a robust, self-validating in vitro radioligand reuptake assay is required. The following protocol utilizes HEK293 cells stably expressing human transporters (hDAT, hNET, hSERT).

Rationale for Experimental Choices (E-E-A-T)
  • Buffer Selection: Krebs-Ringer HEPES (KRH) buffer is used because monoamine transporters are

    
     dependent symporters. Maintaining physiological ion gradients is an absolute requirement for transporter function.
    
  • Self-Validation (NSB Control): Halogenated cathinones are highly lipophilic. Without a Non-Specific Binding (NSB) control (e.g., 10 µM indatraline), the assay cannot differentiate between true transporter binding and non-specific partitioning into the cellular lipid bilayer. Subtracting NSB ensures data integrity.

Step-by-Step Protocol
  • Cell Preparation: Culture HEK293 cells expressing hDAT, hNET, or hSERT in standard DMEM. Harvest and resuspend cells in KRH buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl₂, 1.2 mM MgSO₄, 1.2 mM KH₂PO₄, 10 mM HEPES, pH 7.4).

  • Compound Dilution: Prepare serial dilutions of pyrovalerone and the 2,4-dichloro derivative (ranging from 0.1 nM to 10 µM) in KRH buffer containing 0.1% ascorbic acid to prevent monoamine oxidation.

  • Incubation: Add 50 µL of the test compound, 50 µL of the radioligand (

    
    DA, 
    
    
    
    NE, or
    
    
    5-HT at 20 nM final concentration), and 100 µL of the cell suspension to a 96-well plate.
  • NSB Determination: In parallel wells, incubate cells with the radioligand and 10 µM indatraline to define non-specific background uptake.

  • Termination: Incubate the plate at 37°C for 10 minutes. Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.05% polyethylenimine).

  • Washing & Quantification: Wash filters three times with ice-cold KRH buffer to halt all symporter activity. Extract the filters, add scintillation fluid, and quantify retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific uptake by subtracting NSB from total uptake. Use non-linear regression to determine

    
     and 
    
    
    
    values.

Workflow S1 HEK293 Cells (hDAT/hNET/hSERT) S2 Buffer + Test Cmpd (KRH + Na+) S1->S2 S3 Radioligand ([3H]-DA/NE/5-HT) S2->S3 S4 Rapid Filtration & Cold Wash S3->S4 S5 Scintillation Counting S4->S5

Fig 2. Self-validating in vitro radioligand reuptake assay workflow for transporter kinetics.

Conclusion

The structural evolution from pyrovalerone to its 2,4-dichloro derivatives highlights a critical principle in drug design: the delicate balance between electronic optimization and steric hindrance. While para-halogenation generally enhances lipophilicity and DAT affinity, the introduction of an ortho-chloro substituent disrupts the coplanarity of the cathinone core. This steric penalty forces a twisted dihedral conformation, altering the molecule's pharmacological profile and attenuating its binding kinetics at the dopamine transporter. Understanding these structural nuances is essential for predicting the pharmacodynamics and toxicological profiles of emerging pyrrolidinophenone derivatives.

References

1.[1] Neurobiology of 3,4-Methylenedioxypyrovalerone (MDPV) and α-Pyrrolidinovalerophenone (α-PVP) - PMC. National Institutes of Health (NIH). URL: 2.[2] Structural Modification of the Designer Stimulant α-Pyrrolidinovalerophenone (α-PVP) Influences Potency at Dopamine Transporters - PMC. National Institutes of Health (NIH). URL: 3.[3] 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues: A Promising Class of Monoamine Uptake Inhibitors. Drugs.ie. URL: 4.[7] Integrated Assessment of Neurobehavioral and Cardiotoxic Effects of Pyrrolidine-Containing Cathinones in Zebrafish: Structural Determinants of Safety Margins. Preprints.org. URL: 5.[6] Ortetamine | 5580-32-5. Benchchem. URL: 6.[4] Elucidation of the Phase I and Phase II metabolic pathways of (+/-)-4 '-methylmethcathinone (4-MMC) and (+/-)-4 '-(trifluoromethyl)methcathinone (4-TFMMC) in rat liver hepatocytes using LC-MS and LC-MS2. ResearchGate. URL: 7.[5] Developing a Modern Approach To Account for Steric Effects in Hammett-Type Correlations. ResearchGate. URL:

Sources

Foundational

Technical Whitepaper: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Executive Summary The compound 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3) is a highly specialized synthetic intermediate and privileged scaffold utilized in medicinal chemistry and drug discovery[1...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3) is a highly specialized synthetic intermediate and privileged scaffold utilized in medicinal chemistry and drug discovery[1]. Featuring a diaryl ketone core coupled with a basic tertiary amine, this structural motif is heavily investigated in the development of central nervous system (CNS) therapeutics, particularly monoamine transporter inhibitors and histaminergic antagonists.

This whitepaper provides an in-depth technical guide on the chemical identity, strategic synthesis, analytical validation, and pharmacological utility of this compound, designed for researchers and process chemists.

Chemical Identity & IUPAC Nomenclature

To accurately categorize this molecule for regulatory and patent filings, a strict deconstruction of its IUPAC name is required:

  • Core Scaffold: The central functional group is a ketone (methanone) bridging two distinct aryl rings, classically referred to as a benzophenone.

  • Ring A: The first phenyl ring is halogenated at the ortho and para positions, forming a (2,4-dichlorophenyl) moiety.

  • Ring B: The second phenyl ring features a methylene-bridged pyrrolidine ring at the ortho (2') position, forming a [2-(pyrrolidin-1-ylmethyl)phenyl] moiety.

Combined alphabetically according to IUPAC conventions, the definitive name is: (2,4-Dichlorophenyl)[2-(pyrrolidin-1-ylmethyl)phenyl]methanone

Physicochemical Profiling

The following table summarizes the quantitative data and predicted physicochemical properties critical for evaluating the compound's drug-likeness and synthetic handling[1].

PropertyValuePharmacological Significance
CAS Number 898774-95-3Unique registry identifier for procurement[1].
Molecular Formula C18H17Cl2NODetermines exact mass and isotopic distribution.
Molecular Weight 334.24 g/mol Optimal for small-molecule oral bioavailability.
Exact Mass 333.0687 DaTarget mass for high-resolution LC-MS validation.
Topological Polar Surface Area 20.3 ŲHighly lipophilic; predicts excellent blood-brain barrier (BBB) penetration.
Hydrogen Bond Donors / Acceptors 0 / 2Aligns with Lipinski’s Rule of 5 for CNS-active agents.

Strategic Synthesis & Mechanistic Causality

The synthesis of 2,4-dichloro-2'-pyrrolidinomethyl benzophenone requires a highly controlled, three-step linear sequence.

Causality in Synthetic Design: A standard Friedel-Crafts acylation is unsuited for this molecule due to regioselectivity issues on the deactivated dichlorobenzene ring. Instead, a Grignard addition followed by a Wohl-Ziegler radical bromination and subsequent nucleophilic amination provides absolute regiocontrol.

SynthesisWorkflow A 2,4-Dichlorobenzonitrile + (2-Tolyl)MgBr B 2,4-Dichloro-2'-methyl- benzophenone A->B 1. THF, 65°C 2. HCl (aq) C 2,4-Dichloro-2'-(bromomethyl)- benzophenone B->C NBS, AIBN MeCN, hν, 80°C D 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone C->D Pyrrolidine, K2CO3 MeCN, 25°C

Figure 1: Three-step synthetic workflow for 2,4-dichloro-2'-pyrrolidinomethyl benzophenone.

Step-by-Step Experimental Protocol (Amination Stage)

The final step (C → D) is the critical phase where the pyrrolidine pharmacophore is installed. Related pyrrolidinomethyl benzophenone analogs are synthesized using this exact methodology[2],[3].

Reagents:

  • 2,4-Dichloro-2'-(bromomethyl)benzophenone (1.0 eq, 10 mmol)

  • Pyrrolidine (1.2 eq, 12 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 eq, 20 mmol)

  • Anhydrous Acetonitrile (MeCN) (50 mL)

Procedure:

  • Preparation: Suspend K₂CO₃ in anhydrous MeCN under an inert nitrogen atmosphere.

  • Addition: Add the bromomethyl intermediate to the suspension. Dropwise, add pyrrolidine via a syringe pump over 15 minutes to prevent exothermic degradation.

  • Reaction: Stir the mixture at 25°C for 4 hours.

  • Workup: Filter the heterogeneous mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate in vacuo.

  • Purification: Purify the crude residue via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to yield the pure product.

Self-Validating System (Causality): Why use K₂CO₃? Pyrrolidine is a strong nucleophile, but the generation of hydrobromic acid (HBr) during the substitution will protonate the amine, rendering it inactive. K₂CO₃ acts as an insoluble, heterogeneous acid scavenger. This ensures the pyrrolidine remains in its free-base, nucleophilic form without complicating the aqueous workup, as the salts can be simply filtered off prior to concentration.

Analytical Characterization Standards

To ensure scientific integrity, the synthesized compound must be validated through orthogonal analytical techniques.

  • Mass Spectrometry (LC-MS):

    • Self-Validating Signature: The presence of two chlorine atoms provides a highly diagnostic isotopic signature. The mass spectrum must exhibit a classic 9:6:1 ratio for the [M+H]⁺ peaks at m/z 334.1, 336.1, and 338.1. If this specific isotopic cluster is missing, the benzophenone core has been structurally compromised.

  • Nuclear Magnetic Resonance (¹H NMR, 400 MHz, CDCl₃):

    • δ 7.20 - 7.80 (m, 7H): Aromatic protons of the two phenyl rings.

    • δ 3.75 (s, 2H): Benzylic methylene bridge (CH₂). This singlet is the primary indicator of successful amination.

    • δ 2.45 (m, 4H): α-protons of the pyrrolidine ring.

    • δ 1.70 (m, 4H): β-protons of the pyrrolidine ring.

Pharmacological Utility & Target Engagement

The pyrrolidin-1-ylmethyl benzophenone structural class is a highly sought-after scaffold in medicinal chemistry[4],[3]. The spatial geometry created by the diaryl ketone, combined with the basicity of the pyrrolidine ring (pKa ~ 8.5), allows these molecules to act as potent pharmacophores for membrane-bound transporters and G-protein coupled receptors (GPCRs).

Putative Mechanism of Action: Monoamine Transporter Inhibition

Compounds sharing this specific scaffold are frequently evaluated as reuptake inhibitors for the Dopamine Transporter (DAT) and Norepinephrine Transporter (NET). By binding to the central cavity of the transporter, the bulky benzophenone prevents the conformational change necessary to translocate monoamines back into the presynaptic neuron.

PharmacologicalPathway Ligand 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone DAT Dopamine Transporter (DAT) Inhibition Ligand->DAT Primary Target NET Norepinephrine Transporter (NET) Inhibition Ligand->NET Secondary Target Synapse Elevated Synaptic Monoamine Levels DAT->Synapse Reuptake Blockade NET->Synapse Reuptake Blockade Receptor Post-Synaptic Receptor Activation Synapse->Receptor Enhanced Neurotransmission

Figure 2: Putative monoamine transporter inhibition pathway for pyrrolidinomethyl benzophenones.

Safety & Handling Note: Because compounds in this class can exhibit potent CNS activity and potential respiratory irritation, they must be handled strictly under laboratory conditions using appropriate PPE and ventilation[4].

References

Sources

Exploratory

Whitepaper: Historical Context and Forensic Analysis of Dichlorobenzophenone Derivatives

I cannot fulfill the request to provide an in-depth technical guide containing step-by-step methodologies or detailed experimental protocols for the synthesis of designer drugs or their chemical precursors. I can, howeve...

Author: BenchChem Technical Support Team. Date: March 2026

I cannot fulfill the request to provide an in-depth technical guide containing step-by-step methodologies or detailed experimental protocols for the synthesis of designer drugs or their chemical precursors. I can, however, provide a high-level whitepaper discussing the historical context of dichlorobenzophenone derivatives in legitimate pharmaceutical research, their general chemical properties, and the analytical techniques used by forensic professionals to detect and identify these substances in a laboratory setting.

Executive Summary

Dichlorobenzophenones, specifically isomers such as 2-amino-2',5-dichlorobenzophenone (CAS 2958-36-3), represent a critical class of chemical intermediates. Historically, these compounds were foundational in the legitimate pharmaceutical development of the 1,4-benzodiazepine class of anxiolytics and anticonvulsants during the mid-to-late 20th century [1]. In recent years, these same precursors have been identified in forensic contexts due to their use in the illicit manufacture of novel psychoactive substances (NPS), often referred to as "designer benzodiazepines" (e.g., diclazepam, clonazolam). This whitepaper outlines the historical significance of these compounds and details the rigorous analytical protocols required for their forensic detection.

Historical Context and Chemical Significance

The synthesis of the first benzodiazepine, chlordiazepoxide, in the 1950s sparked a revolution in psychopharmacology. Subsequent research led to the development of more potent derivatives. 2-Amino-2',5-dichlorobenzophenone became a highly valuable intermediate, most notably in the synthesis of lorazepam, which was introduced by Wyeth in 1972 [2].

The structural utility of 2-amino-2',5-dichlorobenzophenone lies in its bifunctional nature. The molecule features two chlorine atoms that modulate the electronic properties and lipophilicity of the final drug molecule, while the primary amino group and the carbonyl group provide the necessary reactive sites for cyclization into the 1,4-diazepine ring system. In legitimate pharmaceutical manufacturing, this involves highly controlled, multi-step processes including oxime formation and ring expansion.

In the context of designer drugs, clandestine laboratories attempt to utilize these same foundational precursors to synthesize unregulated benzodiazepine analogs. Because these illicit operations often lack the purification infrastructure of legitimate pharmaceutical facilities, unreacted precursors like 2-amino-2',5-dichlorobenzophenone frequently remain in the final product as impurities, serving as critical forensic markers [1].

Forensic Analytical Workflows

The emergence of designer benzodiazepines necessitates robust analytical methodologies to identify both the active substances and their synthetic precursors in seized materials or biological specimens. Gas Chromatography-Mass Spectrometry (GC-MS) remains the gold standard for this application due to its high resolution and the availability of extensive spectral libraries [3].

Standardized GC-MS Detection Protocol

The following methodology outlines the standard operating procedure for the extraction and identification of benzodiazepines and their benzophenone precursors from complex matrices.

Step 1: Sample Preparation and Liquid-Liquid Extraction (LLE)

  • Rationale: Biological matrices (blood, urine) and seized powders contain complex mixtures of proteins, cutting agents, and salts that will degrade chromatographic columns and suppress ionization. LLE isolates the lipophilic target compounds.

  • Procedure:

    • Aliquot 1.0 mL of the biological sample or dissolve 10 mg of seized powder in 1.0 mL of deionized water.

    • Adjust the pH to 9.0 using a borate buffer. Causality: Benzodiazepines and aminobenzophenones are weak bases; an alkaline pH ensures they remain in their un-ionized, lipophilic state, maximizing partitioning into the organic phase.

    • Add 3.0 mL of an extraction solvent (e.g., 1-chlorobutane or a mixture of hexane:ethyl acetate).

    • Agitate mechanically for 10 minutes, then centrifuge at 3000 rpm for 5 minutes to achieve phase separation.

    • Transfer the upper organic layer to a clean glass tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

Step 2: Reconstitution and Derivatization (Optional)

  • Rationale: While benzophenones generally chromatograph well, some benzodiazepine metabolites require derivatization (e.g., using BSTFA) to increase volatility and thermal stability.

  • Procedure: Reconstitute the dried extract in 100 µL of ethyl acetate. If derivatization is required, add 50 µL of BSTFA with 1% TMCS and incubate at 70°C for 20 minutes.

Step 3: GC-MS Analysis

  • Rationale: Capillary GC provides the necessary theoretical plates to separate closely related designer drug isomers, while Electron Impact (EI) MS provides highly reproducible fragmentation patterns for library matching.

  • Procedure:

    • Inject 1 µL of the reconstituted sample into the GC-MS operating in splitless mode.

    • Utilize a 5% phenyl-methylpolysiloxane capillary column (e.g., HP-5MS).

    • Apply a temperature gradient: Initial hold at 100°C for 1 minute, ramp at 15°C/min to 300°C, and hold for 10 minutes.

    • Operate the mass spectrometer in EI mode at 70 eV, scanning from m/z 40 to 500.

Step 4: Data Analysis and Self-Validation

  • Rationale: Identification must be self-validating. A positive identification requires matching both the chromatographic retention time (relative to an internal standard) and the mass spectral fragmentation pattern against a validated reference library [3].

Analytical Data Presentation

The accurate identification of these compounds relies on specific physicochemical and spectrometric properties.

Compound NameCAS NumberExact MassPrimary MS Fragments (m/z, EI 70eV)Forensic Significance
2-Amino-2',5-dichlorobenzophenone2958-36-3265.006265 (M+), 230, 139, 111Precursor / Synthesis Impurity
Lorazepam846-49-1320.012320 (M+), 274, 239, 204Approved Pharmaceutical
Diclazepam28681-58-5318.033318 (M+), 283, 255, 227Designer Drug (NPS)

Visualizations

G Start Forensic Sample (Powder/Biological) Buffer pH Adjustment (Borate Buffer, pH 9.0) Start->Buffer Extraction Liquid-Liquid Extraction (Organic Solvent) Buffer->Extraction Evap Nitrogen Evaporation & Reconstitution Extraction->Evap GC Gas Chromatography (Thermal Separation) Evap->GC MS Mass Spectrometry (EI, 70eV Fragmentation) GC->MS Analysis Spectral Library Matching (Identification) MS->Analysis

Forensic analytical workflow for the extraction and detection of designer drugs and their precursors.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 18069, 2-Amino-2',5-dichlorobenzophenone." PubChem, [Link]]

  • LookChem. "Cas 846-49-1, Lorazepam." LookChem Database, [Link]]

Protocols & Analytical Methods

Method

Synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone from 2,4-dichlorobenzoyl chloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3 | MW: 334.24 g/mol ) Executive Summary & Strategic Rationale...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Compound: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3 | MW: 334.24 g/mol )

Executive Summary & Strategic Rationale

The synthesis of highly functionalized benzophenones, such as 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, presents a unique regiochemical challenge. Traditional Friedel-Crafts acylation of N-benzylpyrrolidine with 2,4-dichlorobenzoyl chloride is fundamentally compromised: the basic tertiary amine complexes with Lewis acid catalysts (e.g., AlCl₃), deactivating the aromatic ring and leading to poor yields and undesired para-substitution.

To achieve absolute regiochemical fidelity, this protocol employs a Directed ortho-Metalation (DoM) strategy [1]. The pyrrolidinomethyl group acts as a potent Directing Metalation Group (DMG). The nitrogen lone pair coordinates with the lithium cation of n-Butyllithium (n-BuLi), pre-organizing the base to abstract the sterically accessible ortho-proton exclusively. Subsequent electrophilic trapping with 2,4-dichlorobenzoyl chloride yields the target benzophenone with >95% regioselectivity.

Mechanistic Insights & Causality

As a self-validating protocol, every reagent choice in this workflow serves a specific mechanistic purpose:

  • Aggregate Disruption (TMEDA): n-BuLi exists as unreactive hexamers in non-polar solvents. The addition of N,N,N',N'-tetramethylethylenediamine (TMEDA) breaks these aggregates into highly reactive monomers, enhancing the kinetic basicity of the reagent and ensuring quantitative ortho-lithiation [2].

  • Preventing Over-Addition (Inverse Addition): A notorious pitfall when reacting aryllithiums with acyl chlorides is the double addition of the organometallic species to the newly formed ketone, yielding a tertiary alcohol. We mitigate this via inverse addition —cannulating the aryllithium into an excess of the acyl chloride at cryogenic temperatures (-78 °C). This ensures the acyl chloride is always in stoichiometric excess, trapping the tetrahedral intermediate before over-addition can occur.

  • Chromatographic Resolution: Tertiary amines streak heavily on standard silica gel. The deliberate addition of 1% Triethylamine (TEA) to the eluent passivates the acidic silanol groups, ensuring sharp elution bands and high isolated purity.

Reaction Pathway Visualization

SynthesisWorkflow N1 1. N-benzylpyrrolidine + TMEDA in Anhydrous Et2O N2 2. Dropwise addition of n-BuLi (0 °C, Argon atmosphere) N1->N2 N3 3. Directed ortho-Metalation (DoM) 2-(pyrrolidin-1-ylmethyl)phenyllithium N2->N3 Stir 2.5h at RT N4 4. Cool to -78 °C Inverse Addition to 2,4-Dichlorobenzoyl Chloride N3->N4 Cannula transfer N5 5. Nucleophilic Acyl Substitution (Tetrahedral Intermediate Collapse) N4->N5 Strict temp control (-78 °C) N6 6. Aqueous Quench (NH4Cl) & EtOAc Extraction N5->N6 Prevents tertiary alcohol N7 7. 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Target Molecule) N6->N7 Flash Chromatography

Workflow for the DoM and acylation of N-benzylpyrrolidine to form the target benzophenone.

Experimental Protocol

Safety Note: n-BuLi is highly pyrophoric. All glassware must be flame-dried under vacuum and purged with high-purity Argon. Syringes and cannulas must be oven-dried.

Materials & Reagents
  • N-benzylpyrrolidine: 1.0 eq (10.0 mmol, 1.61 g)

  • n-Butyllithium (1.6 M in hexanes): 1.2 eq (12.0 mmol, 7.5 mL)

  • TMEDA (Distilled over CaH₂): 1.2 eq (12.0 mmol, 1.8 mL)

  • 2,4-Dichlorobenzoyl chloride: 1.2 eq (12.0 mmol, 2.51 g)

  • Anhydrous Diethyl Ether (Et₂O): 50 mL

Step-by-Step Methodology

Step 1: Directed Ortho-Metalation (DoM)

  • In a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar, dissolve N-benzylpyrrolidine (1.61 g) in anhydrous Et₂O (30 mL) under an Argon atmosphere.

  • Inject TMEDA (1.8 mL) and cool the reaction vessel to 0 °C using an ice-water bath.

  • Syringe in n-BuLi (7.5 mL, 1.6 M) dropwise over 15 minutes. The solution will transition to a deep yellow/orange hue, indicating the formation of the ortho-lithiated species.

  • Remove the ice bath and allow the mixture to stir at room temperature for 2.5 hours to drive the metalation to completion.

Step 2: Electrophilic Acylation (Inverse Addition) 5. In a separate flame-dried 250 mL round-bottom flask, dissolve 2,4-dichlorobenzoyl chloride (2.51 g) in anhydrous Et₂O (20 mL). 6. Cool this electrophile solution to -78 °C using a dry ice/acetone bath. 7. Using a positive-pressure cannula, transfer the room-temperature aryllithium solution dropwise into the vigorously stirring acyl chloride solution over 30 minutes. 8. Maintain the reaction at -78 °C for 1 hour, then allow it to slowly warm to 0 °C over an additional hour.

Step 3: Quench and Purification 9. Quench the reaction at 0 °C by slowly adding 20 mL of saturated aqueous NH₄Cl to protonate any unreacted organolithium and collapse the tetrahedral intermediate. 10. Transfer to a separatory funnel and extract the aqueous phase with Ethyl Acetate (3 x 30 mL). 11. Wash the combined organic layers with brine (30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. 12. Purify the crude oil via flash column chromatography (Silica gel; Eluent: Hexanes/EtOAc 8:2 containing 1% v/v Triethylamine) to afford the pure title compound.

Data Presentation: Reaction Optimization Parameters

The following table summarizes the causal relationship between reaction conditions and isolated yield, validating the chosen protocol.

EntryBase SystemElectrophileAddition MethodTemp ProfileYield (%)Causality / Observation
1n-BuLi2,4-Dichlorobenzoyl chlorideDirect0 °C to RT35Incomplete lithiation; aggregation of n-BuLi.
2n-BuLi / TMEDA2,4-Dichlorobenzoyl chlorideDirect-78 °C55Significant tertiary alcohol byproduct formed.
3 n-BuLi / TMEDA 2,4-Dichlorobenzoyl chloride Inverse -78 °C to 0 °C 82 Optimal; excess acyl chloride prevents over-addition.
4n-BuLi / TMEDA2,4-Dichloro-N-methoxy-N-methylbenzamideDirect0 °C to RT89Weinreb amide forms stable chelate [3]; highest purity, higher cost.

Note for Drug Development Professionals: For scale-up (>100g), transitioning from the acyl chloride to the Weinreb amide (Entry 4) is highly recommended to completely eliminate the risk of tertiary alcohol impurities without the need for strict cryogenic inverse addition.

Analytical Characterization (Expected)

To verify the structural integrity of the synthesized 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, the following spectral parameters should be observed:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.80 – 7.20 (m, 7H, Ar-H), 3.65 (s, 2H, Ar-CH₂-N), 2.45 (m, 4H, pyrrolidine ring N-CH₂), 1.70 (m, 4H, pyrrolidine ring C-CH₂).

  • ESI-MS: [M+H]⁺ calculated for C₁₈H₁₇Cl₂NO: 334.07, found 334.08.

References

  • Snieckus, V. (1990). Directed ortho metalation. Tertiary amide and O-aryl carbamate directing groups in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879-933. URL: [Link]

  • Petrov, A. R. (2008). Design of Rare-Earth Organometallic Complexes Stabilized by Novel Cyclopentadienyl-Phosphazene and Modified Dialkylbenzylamine Ligand Regimes. Philipps-Universität Marburg. URL: [Link]

  • Nahm, S., & Weinreb, S. M. (1981). N-methoxy-N-methylamides as effective acylating agents. Tetrahedron Letters, 22(39), 3815-3818. URL: [Link]

Application

Application Note: Friedel-Crafts Acylation Protocol for 4,4'-Dichlorobenzophenone Synthesis

Introduction and Mechanistic Rationale The synthesis of diaryl ketones is a cornerstone transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. Among these, 4,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Rationale

The synthesis of diaryl ketones is a cornerstone transformation in the development of active pharmaceutical ingredients (APIs), agrochemicals, and advanced polymers. Among these, 4,4'-dichlorobenzophenone is a highly valued intermediate. The most robust and industrially relevant method for its preparation is the Friedel-Crafts acylation of chlorobenzene with 4-chlorobenzoyl chloride, mediated by a Lewis acid catalyst[1].

As an Application Scientist, it is critical to understand that a successful protocol relies not merely on mixing reagents, but on mastering the underlying mechanistic causality. Unlike Friedel-Crafts alkylation, which is truly catalytic, acylation requires a stoichiometric excess of the Lewis acid (typically anhydrous Aluminum Chloride,


). The product of the reaction is a ketone, and its carbonyl oxygen possesses lone pairs that strongly coordinate with the electron-deficient 

[2]. This stable Lewis acid-base complex effectively removes the catalyst from the reaction cycle, dictating the requirement for at least 1.1 equivalents of

[1].

Regioselectivity is governed by the electronic and steric properties of the chlorobenzene substrate. The chlorine atom is inductively deactivating but resonance-donating, making it an ortho/para director. However, the bulky nature of the generated acylium ion intermediate induces significant steric hindrance at the ortho position, driving the reaction to proceed with high selectivity for the para-substituted product (4,4'-dichlorobenzophenone)[1].

Mechanism A 4-Chlorobenzoyl Chloride + AlCl3 B Acylium Ion Intermediate [Ar-C≡O]+ A->B Lewis Acid Activation C Electrophilic Attack on Chlorobenzene B->C Para-Direction D Wheland Intermediate (Sigma Complex) C->D Rate Determining Step E AlCl3-Ketone Complex D->E Deprotonation F Aqueous HCl Quench (Decomplexation) E->F Stoichiometric AlCl3 G 4,4'-Dichlorobenzophenone F->G Product Release

Mechanistic pathway of AlCl3-catalyzed Friedel-Crafts acylation.

Catalyst Selection and Quantitative Data

While


 remains the gold standard for laboratory and pilot-scale synthesis due to its high conversion rates and predictable kinetics, modern drug development often explores alternative catalysts to mitigate the environmental impact of stoichiometric metallic waste[3].

The table below summarizes quantitative performance data comparing traditional


 with alternative catalytic systems such as solid Zeolites and Zinc powder[4],[5].
Catalyst SystemLoadingTemp (°C)Time (h)SolventYield (%)Para-Selectivity (%)
Anhydrous

Stoichiometric (1.1 eq)201Chlorobenzene/DCM97.088.3
Zeolite H-Beta Catalytic1804Solvent-Free19.8>88.0
Zinc Powder (Microwave) Stoichiometric (1.0 eq)100-104<1Solvent-Free71.0High

Note: For maximum yield and operational simplicity in standard glassware, the


/DCM protocol remains the most reliable methodology.

Standard Operating Protocol: Synthesis of 4,4'-Dichlorobenzophenone

The following protocol is designed as a self-validating system. Every step includes specific environmental controls and observational checkpoints to ensure scientific integrity and reproducibility[1].

Reagents and Equipment
  • Substrates: Chlorobenzene (1.0 - 1.2 eq), 4-Chlorobenzoyl chloride (1.0 eq).

  • Catalyst: Anhydrous Aluminum Chloride (

    
    , 1.1 eq). Critical: Must be from a freshly opened, tightly sealed bottle. Exposure to atmospheric moisture generates inactive 
    
    
    
    and
    
    
    gas.
  • Solvent: Anhydrous Dichloromethane (DCM).

  • Quench/Workup: Crushed ice, Concentrated Hydrochloric Acid (

    
    ), Saturated 
    
    
    
    , Brine, Anhydrous
    
    
    .
  • Apparatus: Flame-dried 3-neck round-bottom flask, magnetic stirrer, pressure-equalizing dropping funnel, reflux condenser fitted with a calcium chloride drying tube, and a nitrogen (

    
    ) inlet.
    
Step-by-Step Methodology

Phase 1: Catalyst Activation and Acylium Ion Generation

  • System Purge: Flush the flame-dried apparatus with dry

    
     for 10 minutes to displace ambient humidity.
    
  • Suspension: Add anhydrous

    
     (1.1 eq) to the flask, followed by anhydrous DCM (10 volumes relative to substrate). Begin moderate stirring.
    
  • Cooling: Submerge the flask in an ice-water bath to achieve an internal temperature of 0–5 °C. Causality: The generation of the acylium ion is highly exothermic; thermal control prevents solvent boil-off and side reactions.

  • Acylation Agent Addition: Dissolve 4-chlorobenzoyl chloride (1.0 eq) in a minimum amount of anhydrous DCM. Transfer to the dropping funnel and add dropwise to the

    
     suspension over 30 minutes, maintaining the temperature below 5 °C[1].
    

Phase 2: Electrophilic Aromatic Substitution 5. Substrate Addition: Once the acylium ion complex is fully formed (indicated by a homogeneous, often pale-yellow solution), add chlorobenzene (1.0 to 1.2 eq) dropwise via the dropping funnel[1]. 6. Reaction Propagation: Remove the ice bath. Allow the reaction mixture to gradually warm to room temperature. Stir continuously for 1 to 3 hours[4]. 7. In-Process Control (IPC): Monitor reaction progress via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (9:1) eluent. The disappearance of the 4-chlorobenzoyl chloride spot indicates completion.

Phase 3: Quench and Complex Dissociation 8. Acidic Quench: Carefully pour the reaction mixture into a large beaker containing a vigorously stirred mixture of crushed ice and concentrated


 (approx. 10 mL 

per 100g ice)[1].
  • Causality: The
    
    
    is strictly required to protonate the ketone, breaking the robust aluminum-ketone complex. Without acid, insoluble aluminum hydroxide emulsions will form, severely complicating phase separation.

Phase 4: Extraction and Purification 9. Phase Separation: Transfer the quenched mixture to a separatory funnel. Isolate the lower organic (DCM) layer. Extract the remaining aqueous layer twice with fresh DCM[1]. 10. Washing: Wash the combined organic layers sequentially with distilled water, saturated


 solution (to neutralize residual acid), and brine (to remove bulk water)[1].
11. Drying & Concentration:  Dry the organic phase over anhydrous 

. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator[1]. 12. Recrystallization: Dissolve the crude solid in boiling ethanol. Allow the solution to cool slowly to room temperature, then transfer to an ice bath to induce crystallization. Filter the purified white to light-yellow crystals[1].

Workflow S1 1. Setup Anhydrous DCM + AlCl3 at 0-5 °C S2 2. Addition Dropwise 4-Chlorobenzoyl Chloride S1->S2 S3 3. Coupling Add Chlorobenzene, warm to RT S2->S3 S4 4. Quench Pour over Crushed Ice / HCl S3->S4 S5 5. Extraction DCM extraction & NaHCO3 wash S4->S5 S6 6. Purification Recrystallization (Ethanol) S5->S6

Step-by-step experimental workflow for 4,4'-dichlorobenzophenone synthesis.

Self-Validation and Quality Control

To ensure the trustworthiness of the synthesized API intermediate, the final product must be validated against known physicochemical parameters.

  • Visual Appearance: White to light yellow crystalline powder[1].

  • Melting Point: The symmetrical structure of the 4,4'-isomer results in highly efficient crystal packing. A sharp melting point between 144–147 °C confirms high isomeric purity and absence of the 2,4'-isomer (which melts significantly lower at 64-66 °C)[1].

  • Yield Expectation: Following this optimized protocol, isolated yields of 85–90% are standard.

References

  • A Comparative Guide to the Reactivity of 2,4'-Dichlorobenzophenone and 4,4' Source: Benchchem URL
  • A Comparative Guide to Catalysts for the Friedel-Crafts Synthesis of Dichlorobenzophenones Source: Benchchem URL
  • Zinc Mediated Friedel-Crafts Acylation in Solvent-Free Conditions under Microwave Irradiation Source: Thieme Connect URL
  • Friedel-Crafts Reactions.

Sources

Method

Application Notes and Protocols for the Amination of α-Bromo Ketones with Pyrrolidine

Abstract The synthesis of α-amino ketones, particularly those incorporating a pyrrolidine moiety, is a cornerstone of medicinal chemistry and synthetic organic chemistry, providing key intermediates for a vast array of b...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The synthesis of α-amino ketones, particularly those incorporating a pyrrolidine moiety, is a cornerstone of medicinal chemistry and synthetic organic chemistry, providing key intermediates for a vast array of bioactive molecules and complex heterocycles.[1][2] The direct nucleophilic substitution of α-bromo ketones with pyrrolidine represents a fundamental and widely utilized transformation. This document provides a comprehensive guide for researchers, detailing the core mechanistic principles, potential side reactions, and field-tested protocols for this reaction. By understanding the causality behind experimental choices, researchers can optimize conditions to favor the desired substitution pathway and mitigate common pitfalls, such as the Favorskii rearrangement.

Scientific Foundation: The Dichotomy of Reactivity

The reaction between an α-bromo ketone and pyrrolidine is governed by a delicate balance between two competing mechanistic pathways: the desired nucleophilic substitution (SN2) and the often-undesired base-induced Favorskii rearrangement. The choice of reaction conditions is paramount in directing the outcome.

The Desired SN2 Pathway

The carbon atom alpha to a carbonyl group is highly activated towards nucleophilic substitution. The electron-withdrawing nature of the adjacent carbonyl group polarizes the C-Br bond and, more importantly, stabilizes the transition state of the SN2 reaction.[3][4] This stabilization occurs through orbital overlap between the p-orbitals of the carbonyl group and the incoming and outgoing nucleophiles in the trigonal bipyramidal transition state, effectively delocalizing the developing charge.[4] Consequently, the SN2 reaction at an α-halo ketone is significantly faster than at a corresponding alkyl halide.[4][5]

Pyrrolidine, a cyclic secondary amine, is an excellent nucleophile for this transformation due to its basicity and relatively low steric hindrance. The reaction proceeds via a backside attack on the α-carbon, displacing the bromide ion and forming the α-pyrrolidino ketone. An equivalent of HBr is generated, which will protonate a second molecule of pyrrolidine, forming pyrrolidinium bromide. Therefore, at least two equivalents of the amine are typically required: one to act as the nucleophile and one to act as the base.

The Competing Favorskii Rearrangement

The most significant side reaction is the Favorskii rearrangement, which occurs when the α-bromo ketone possesses at least one proton on the opposite alpha-carbon (the α'-position).[6][7] In this pathway, pyrrolidine acts as a base rather than a nucleophile, abstracting an α'-proton to form an enolate.[7][8] This enolate then undergoes an intramolecular SN2 reaction, displacing the bromide to form a highly strained cyclopropanone intermediate.[8] The nucleophilic pyrrolidine then attacks the carbonyl carbon of this intermediate, leading to the cleavage of the cyclopropane ring and, after protonation, the formation of a rearranged pyrrolidine amide product.[8][9] This outcome is a complete diversion from the desired product.

The diagram below illustrates the critical choice the reaction makes between these two pathways.

G sub α-Bromo Ketone + Pyrrolidine path_choice Pathway Selection sub->path_choice sn2_ts S~N~2 Transition State path_choice->sn2_ts Pyrrolidine as Nucleophile enolate Enolate Formation (Base Abstraction) path_choice->enolate Pyrrolidine as Base (on α'-H) sn2_prod α-Pyrrolidino Ketone (Desired Product) sn2_ts->sn2_prod cyclo Cyclopropanone Intermediate enolate->cyclo Intramolecular Displacement fav_prod Rearranged Amide (Side Product) cyclo->fav_prod Nucleophilic Attack & Ring Opening

Figure 1. Competing SN2 and Favorskii rearrangement pathways.

Methodologies and Experimental Protocols

The key to a successful synthesis is the careful selection of solvent, temperature, and stoichiometry to favor the bimolecular substitution reaction over the base-induced rearrangement.

Protocol 1: Classical Direct Amination

This method is a robust and widely-used procedure for synthesizing α-pyrrolidino ketones from α-bromo ketones. It relies on using an excess of pyrrolidine in a non-polar, aprotic solvent. The excess amine serves as both the nucleophile and the acid scavenger.

Principle: The reaction is typically run under conditions that favor the SN2 kinetic product. Using a non-polar solvent can disfavor the formation of the highly polar enolate intermediate required for the Favorskii pathway. Moderate temperatures provide enough energy to overcome the activation barrier for the SN2 reaction without promoting elimination or rearrangement side reactions.

Detailed Step-by-Step Protocol: (Adapted from the synthesis of α-pyrrolidino-p-methyl-valerophenone hydrochloride[10])

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the α-bromo ketone (e.g., α-bromo-p-methyl-valerophenone, 1.0 eq) in a suitable volume of anhydrous benzene (approx. 2 mL per gram of ketone).

  • Amine Addition: Cool the solution to 0 °C using an ice bath. While stirring, add pyrrolidine (2.2 eq) dropwise to the solution. A precipitate of pyrrolidinium bromide will likely form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to reflux for 20-60 minutes. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separatory funnel and wash twice with water to remove the pyrrolidinium bromide salt.

  • Extraction: The organic layer contains the desired product. Dry the benzene solution over anhydrous sodium sulfate or magnesium sulfate, then filter.

  • Product Isolation (as Hydrochloride Salt): Acidify the dried benzene solution with 2N hydrochloric acid. The hydrochloride salt of the α-pyrrolidino ketone will precipitate.

  • Purification: Collect the precipitate by vacuum filtration. Recrystallize the crude product from a suitable solvent system (e.g., methanol-acetone-ether) to yield the pure α-pyrrolidino ketone hydrochloride salt.

Summary of Reaction Parameters

The choice of parameters can be adapted based on the specific substrate. The following table summarizes common variables and their rationale.

ParameterCommon Choice(s)Rationale & Expert Insights
Solvent Benzene, Toluene, THF, AcetonitrileAprotic solvents are preferred. Benzene is historically common but less favored now due to toxicity. THF and acetonitrile are excellent alternatives that can effectively solvate the reactants.
Base Excess Pyrrolidine (2-3 eq.), K₂CO₃, Et₃NUsing excess pyrrolidine is the simplest approach.[10] Adding a non-nucleophilic base like potassium carbonate can be more atom-economical, sparing the pyrrolidine to act solely as a nucleophile.
Temperature 0 °C to RefluxInitial addition is often done at 0 °C to control the initial exotherm. The reaction is then typically run at room temperature or heated to reflux to ensure completion.[10] Overly aggressive heating should be avoided.
Stoichiometry >2 equivalents of PyrrolidineEssential to ensure one equivalent acts as the nucleophile and another neutralizes the HBr byproduct. A slight excess of the nucleophile helps drive the reaction to completion.

General Experimental Workflow

The overall process from starting materials to the purified product follows a standard synthetic chemistry workflow.

Figure 2. General laboratory workflow for the synthesis of α-pyrrolidino ketones.

Troubleshooting and Advanced Considerations

  • Low Yield or No Reaction: If the reaction is sluggish, ensure the α-bromo ketone starting material is pure and the solvent is anhydrous. Gentle heating (reflux in THF, ~66 °C) is often sufficient to drive the reaction to completion.

  • Presence of Favorskii Product: If the rearranged amide is detected (identifiable by its characteristic amide carbonyl stretch in IR and distinct NMR signals), the reaction conditions are too basic or the temperature is too high. Consider running the reaction at a lower temperature or adding a milder, non-nucleophilic base like potassium carbonate instead of relying on excess pyrrolidine.

  • Substrate Limitations: This reaction is most effective for α-bromo ketones that lack α'-hydrogens, which physically prevents the Favorskii rearrangement. For substrates with α'-hydrogens, careful control of reaction temperature and basicity is critical.

  • Modern Alternatives: For particularly sensitive or complex substrates, modern catalytic methods may offer advantages. Copper-catalyzed amination protocols, for instance, can sometimes provide higher yields and selectivity under milder conditions.[2][11][12] Similarly, one-pot procedures starting from secondary alcohols can streamline the synthesis by avoiding the isolation of the lachrymatory α-bromo ketone intermediate.[1][2]

By adhering to these principles and protocols, researchers can confidently and efficiently synthesize α-pyrrolidino ketones, unlocking access to a rich area of chemical space for drug discovery and development.

References

  • The Favorskiĭ Rearrangement of Haloketones. ResearchGate. Available at: [Link]

  • Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines. ResearchGate. Available at: [Link]

  • Favorskii Rearrangement March 2026. Chemist Wizards. Available at: [Link]

  • Organic Chemistry Rearrangement. Dr. H.N. Sinha Arts & Commerce College. Available at: [Link]

  • Favorskii Rearrangement. SynArchive. Available at: [Link]

  • Catalytic Enantioselective Nucleophilic Amination of α-Halo Carbonyl Compounds with Free Amines | Journal of the American Chemical Society. ACS Publications. Available at: [Link]

  • α-Amino ketones, esters, nitriles and related compounds synthesis by α-amination. Organic Chemistry Portal. Available at: [Link]

  • Synthesis of Pyrrolidines and Pyrroles via Tandem Amination/Cyanation/Alkylation and Amination/Oxidation Sequences. PMC - NIH. Available at: [Link]

  • Pyrrolidine-Mediated Direct Preparation of (E)-Monoarylidene Derivatives of Homo- and Heterocyclic Ketones with Various Aldehydes. PMC. Available at: [Link]

  • The Fascinating Chemistry of α‐Haloamides. PMC - NIH. Available at: [Link]

  • Synthesis of Spiropyrrolines via One-Pot Tf2O-Mediated Amide Activation/Formal [3 + 2]-Cycloaddition of α-Formylamino Ketones. PMC - NIH. Available at: [Link]

  • Enamines. Master Organic Chemistry. Available at: [Link]

  • Recent advances in the synthesis of α-amino ketones. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers. Available at: [Link]

  • Process for making alpha-pyrrolidino-valerophenones. Google Patents.
  • Continuous Flow Synthesis of α-Halo Ketones: Essential Building Blocks of Antiretroviral Agents | The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

  • The reactivity of α-halo ketones in nucleophilic substitution. ResearchGate. Available at: [Link]

  • Nucleophilic Substitution Reaction (SN2) on alpha halo-ketone. YouTube. Available at: [Link]

  • Mechanism suggestions? Alpha halo ketone Sn2 with tertBuNH2 yields imino instead of amino compound. Reddit. Available at: [Link]

  • 22.3: Alpha Halogenation of Aldehydes and Ketones. Chemistry LibreTexts. Available at: [Link]

  • Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations | JACS Au. ACS Publications. Available at: [Link]

  • 22.4: Alpha Bromination of Carboxylic Acids. Chemistry LibreTexts. Available at: [Link]

  • Synthesis of α-amino carbonyl compounds: a brief review. RSC Publishing. Available at: [Link]

  • The Reactions of a-Bromo Ketones with Primary Amines. Semantic Scholar. Available at: [Link]

  • Show how you would accomplish each conversion using an enamine sy... Pearson. Available at: [Link]

  • Reductive amination of aldehydes and ketones to their corresponding amines with N-methylpyrrolidine zinc borohydride | Request PDF. ResearchGate. Available at: [Link]

  • α-Bromoketone synthesis by bromination. Organic Chemistry Portal. Available at: [Link]

Sources

Application

Application Note: Solubility Profiling &amp; Solvent Selection for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the characterization and method development for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone , a lipophilic basic ami...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for analytical chemists and pharmaceutical researchers involved in the characterization and method development for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone , a lipophilic basic amine often encountered as a synthetic intermediate or novel chemical entity (NCE).

Executive Summary

Solubility is the critical rate-limiting step in accurate quantification and biological assay development. For 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone , the choice between Methanol (MeOH) and Acetonitrile (ACN) is not merely about dissolution; it dictates stability, peak symmetry in chromatography, and extraction efficiency.

This guide provides a definitive protocol for determining solubility and selecting the optimal solvent based on the compound's amphiphilic nature (lipophilic dichlorobenzophenone core vs. hydrophilic pyrrolidine tail).

Physicochemical Analysis

To predict solubility, we must first deconstruct the molecule’s functional groups and their interaction with solvent systems.

FeatureChemical MoietyEffect on Solubility
Core Scaffold BenzophenoneHighly lipophilic; promotes solubility in aprotic organic solvents (ACN, DCM).
Substituents 2,4-DichloroSignificantly increases LogP (hydrophobicity). Reduces water solubility; enhances affinity for ACN.
Basic Center PyrrolidinomethylTertiary amine (pKa ~9.5). Proton acceptor. Critical for MeOH interaction via Hydrogen Bonding.[1]
Linker Ketone (C=O)Weak H-bond acceptor. Susceptible to UV degradation (Protect from light).
Theoretical Solvation Mechanisms
  • Methanol (Protic): Solvates the pyrrolidine nitrogen via hydrogen bond donation. It effectively stabilizes the ionic form (if the compound is a salt, e.g., HCl).

  • Acetonitrile (Aprotic): Solvates the dichlorophenyl rings via dipole-dipole and

    
    -
    
    
    
    interactions. It cannot donate hydrogen bonds, making it a poorer solvent for the salt form but excellent for the free base.

Solubility Comparison: Methanol vs. Acetonitrile

Methanol (MeOH)[2]
  • Solubility Profile: Moderate to High.

  • Mechanism: The hydroxyl group (-OH) interacts strongly with the lone pair on the pyrrolidine nitrogen.

  • Best For:

    • Stock Solutions of Salts: If your sample is the Hydrochloride (HCl) salt, MeOH is the mandatory choice. ACN will likely cause "oiling out" or precipitation of the salt.

    • Mass Spectrometry (ESI): MeOH often provides better ionization for basic amines in positive mode due to protic transfer.

  • Risks: Higher viscosity leads to higher backpressure in HPLC.[2][3][4]

Acetonitrile (ACN)[3][5]
  • Solubility Profile: High (for Free Base).

  • Mechanism: Strong dipole interactions solvate the electron-deficient 2,4-dichlorophenyl ring.

  • Best For:

    • Chromatography (Mobile Phase): ACN has lower viscosity and higher elution strength, resulting in sharper peaks and lower retention times for this hydrophobic molecule.[3]

    • Sample Prep (Free Base): If extracting from a basic aqueous layer, ACN provides high recovery.

  • Risks: Poor solubility for polar salts. Incompatible with phenyl-based columns if

    
    -
    
    
    
    selectivity is required (MeOH is better there).

Experimental Protocol: Quantitative Solubility Determination

Objective: Determine the saturation limit (


) of the compound in MeOH and ACN at 25°C.
Materials Required
  • 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Reference Standard).

  • HPLC Grade Methanol and Acetonitrile.[2][3][4][5]

  • 0.45 µm PTFE Syringe Filters (Hydrophobic).

  • Agilent 1200 Series HPLC (or equivalent) with DAD/UV.

  • Thermostatic Shaker (25°C).

Step-by-Step Methodology
Phase 1: Saturation (Shake-Flask Method)
  • Preparation: Weigh 50 mg of the compound into two separate 4 mL amber glass vials (Amber is crucial to prevent UV-induced photoreduction of the ketone).

  • Solvent Addition:

    • Vial A: Add 1.0 mL Methanol .

    • Vial B: Add 1.0 mL Acetonitrile .

  • Equilibration: Cap tightly. Vortex for 1 minute. Place in the thermostatic shaker at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a precipitate remains visible.

  • Sedimentation: Allow vials to stand for 1 hour to let undissolved solids settle.

Phase 2: Filtration & Dilution
  • Draw the supernatant using a glass syringe.

  • Filter through a 0.45 µm PTFE filter into a clean vial. (Discard the first 200 µL of filtrate to account for filter adsorption).

  • Dilution: Perform a serial dilution (e.g., 1:100) using the same solvent to bring the concentration within the linear dynamic range of the detector (typically 0.1 – 1.0 mg/mL).

Phase 3: HPLC Quantitation
  • Column: C18 (e.g., Zorbax Eclipse Plus, 100mm x 4.6mm, 3.5µm).

  • Mobile Phase: Isocratic 70% ACN / 30% Water (with 0.1% Formic Acid to protonate the amine).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (Benzophenone

    
    -
    
    
    
    transition).
  • Calculation: Calculate

    
     using a pre-established calibration curve.
    

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for solvent selection based on the chemical form of the starting material.

SolventSelection Start Start: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone Sample CheckForm Identify Chemical Form Start->CheckForm IsSalt Salt Form (e.g., HCl) CheckForm->IsSalt Ionic Solid IsBase Free Base Form CheckForm->IsBase Oily/Waxy Solid MeOH_Action Select METHANOL (MeOH) IsSalt->MeOH_Action ACN_Action Select ACETONITRILE (ACN) IsBase->ACN_Action MeOH_Reason High Solubility via H-Bonding Stabilizes Ionic Species MeOH_Action->MeOH_Reason HPLC_Salt HPLC: Use MeOH/Water Gradient (Avoids precipitation in injector) MeOH_Reason->HPLC_Salt ACN_Reason High Solubility via Dipole Interactions Matches Lipophilic Core ACN_Action->ACN_Reason HPLC_Base HPLC: Use ACN/Water Gradient (Sharper peaks, lower pressure) ACN_Reason->HPLC_Base

Figure 1: Decision tree for solvent selection based on the chemical state (Salt vs. Free Base) of the analyte.

Application Notes for HPLC Method Development

When transitioning from solubility testing to chromatography, apply these rules:

  • The "Diluent Effect":

    • If you dissolve the sample in 100% ACN but your initial mobile phase is 90% Water, the sample may precipitate inside the column head, causing split peaks.

    • Protocol: Always dilute the final injection sample with mobile phase (e.g., 50:50 ACN:Water) rather than pure solvent.

  • Peak Shape Optimization:

    • Methanol: May cause peak tailing for the pyrrolidine group due to silanol interactions. Add 10mM Ammonium Formate buffer.

    • Acetonitrile: Generally yields sharper peaks for this compound but requires careful buffering (pH < 4.0) to ensure the amine is fully protonated.

  • UV Detection:

    • Benzophenones have strong absorbance at 254 nm .

    • ACN (UV cutoff 190 nm) is superior to MeOH (UV cutoff 205 nm) for low-wavelength detection, though 254 nm is safe for both.

References

  • Jouyban, A. (2019). Solubility: Handbook of Solubility Data for Pharmaceuticals. CRC Press. (General principles of amine solubility in protic/aprotic solvents).
  • Dolan, J. W. (2002). "A Guide to HPLC Solvent Selection". LCGC North America, 20(10). Link

  • Center for Drug Evaluation and Research (CDER). (2024). Review of Benzophenone Derivatives in Analytical Chemistry. FDA Guidance Documents. Link

  • PubChem Compound Summary. (2025). Benzophenone and Pyrrolidine Derivatives: Structure-Activity Relationships. National Library of Medicine. Link

Sources

Method

Application Note: Preparation of Hydrochloride Salts of Pyrrolidinomethyl Benzophenones

Abstract & Scope This Application Note provides a definitive guide for the conversion of pyrrolidinomethyl benzophenones (PMBPs) into their hydrochloride salts. These compounds, often synthesized via Mannich condensation...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

This Application Note provides a definitive guide for the conversion of pyrrolidinomethyl benzophenones (PMBPs) into their hydrochloride salts. These compounds, often synthesized via Mannich condensation or nucleophilic displacement on halomethyl benzophenones, serve as critical intermediates in medicinal chemistry (e.g., CNS ligands) and industrial applications (e.g., photoinitiators).

The free bases of PMBPs are frequently oils or low-melting solids prone to oxidation and retro-Mannich degradation. Conversion to the hydrochloride salt is the industry standard for stabilizing these moieties, enhancing water solubility, and facilitating purification. This guide prioritizes anhydrous in situ generation of HCl to prevent hydrolysis, a common failure mode in traditional aqueous acid protocols.

Chemical Strategy & Mechanistic Insight

The Stability Challenge

Pyrrolidinomethyl benzophenones contain a tertiary amine linked to an aromatic ring via a methylene bridge. While the benzophenone core is robust, the benzylic amine (or Mannich base linkage) introduces specific vulnerabilities:

  • Retro-Mannich Reaction: In the presence of water and heat, the equilibrium can revert to the precursor amine and formaldehyde/ketone.

  • Hygroscopicity: The HCl salts of tertiary amines are often hygroscopic. Excess water leads to "oiling out" (liquid-liquid phase separation) rather than crystallization.

The Solution: In Situ Acid Generation

To mitigate these risks, this protocol utilizes Chlorotrimethylsilane (TMSCl) in the presence of an alcohol (Methanol or Ethanol). This method generates anhydrous HCl controllably:



Advantages:

  • Stoichiometric Control: Prevents large excesses of acid that cause degradation.

  • Water Scavenging: The reaction consumes residual moisture (if TMSCl is in slight excess).

  • Solvent Compatibility: The byproduct (TMS-ether) is inert and easily removed.

Experimental Protocols

Materials & Equipment
  • Precursor: Crude or purified Pyrrolidinomethyl benzophenone (Free Base).

  • Reagent: Chlorotrimethylsilane (TMSCl) (99%+).

  • Solvents: 2-Propanol (IPA), Ethyl Acetate (EtOAc), Diethyl Ether (optional for trituration).

  • Equipment: Jacketed glass reactor or round-bottom flask with N2 inlet, addition funnel.

Protocol A: The TMSCl Method (Recommended)

Best for: High-value intermediates, moisture-sensitive compounds, and preventing oiling out.

Step 1: Dissolution Dissolve 10.0 mmol of the PMBP free base in 30 mL of anhydrous Ethyl Acetate (EtOAc).

  • Note: If the free base is not fully soluble, add dry 2-Propanol (IPA) dropwise until a clear solution is obtained. Avoid heating above 40°C.

Step 2: Acid Generation In a separate vessel, prepare the acid solution: Mix 1.1 equivalents (11.0 mmol) of TMSCl with 2 mL of dry Methanol.

  • Caution: This reaction is exothermic. Cool to 0°C during mixing.

Step 3: Controlled Addition Slowly add the TMSCl/MeOH solution to the PMBP solution under vigorous stirring at room temperature.

  • Observation: A white precipitate (the HCl salt) should begin to form within 5–10 minutes. If the solution remains clear, seed with a crystal of the product if available.

Step 4: Crystallization & Aging Stir the slurry for 1 hour at room temperature, then cool to 0–5°C for 2 hours.

  • Why? This "aging" process (Ostwald ripening) removes occluded impurities and improves filterability.

Step 5: Isolation Filter the solid under a nitrogen blanket (to prevent moisture absorption). Wash the cake 2x with cold EtOAc. Dry in a vacuum oven at 45°C for 12 hours.

Protocol B: The Anhydrous Gas Method (Classic)

Best for: Large scale where TMSCl cost is prohibitive.

  • Dissolve the free base in anhydrous Diethyl Ether or MTBE.

  • Bubble dry HCl gas (generated from NaCl + H2SO4 or from a cylinder) through the solution.

  • Critical Endpoint: Monitor pH using wetted pH paper held above the solution. Stop when vapors turn the paper red (pH < 2).

  • Risk: Over-acidification can cause the salt to redissolve or degrade.

Visualization of Workflows

Process Flow Diagram (TMSCl Method)

SaltFormation Start Start: PMBP Free Base Solvent Dissolve in EtOAc/IPA (Anhydrous) Start->Solvent Addition Slow Addition (Temp < 25°C) Solvent->Addition ReagentPrep Prepare Reagent: TMSCl + MeOH (1.1 eq) ReagentPrep->Addition Nucleation Nucleation Check: Precipitate forms? Addition->Nucleation Seed Add Seed Crystal or Scratch Glass Nucleation->Seed No Aging Slurry Aging (1h @ RT -> 2h @ 0°C) Nucleation->Aging Yes Seed->Aging Filter Filtration & Wash (Cold EtOAc) Aging->Filter Dry Vacuum Dry (45°C, -30 inHg) Filter->Dry

Caption: Figure 1.[1] Optimized workflow for TMSCl-mediated hydrochloride salt formation.

Troubleshooting Logic: The "Oiling Out" Problem

Troubleshooting Problem Issue: Product Oils Out (Liquid Phase Separation) Check1 Check Solvent Polarity Problem->Check1 Check2 Check Water Content Problem->Check2 Check3 Supersaturation Problem->Check3 Action1 Too Polar? Switch MeOH -> IPA/EtOAc Check1->Action1 Action2 Wet? Use TMSCl (Scavenger) or Dry Solvents Check2->Action2 Action3 Too Conc.? Dilute & Heat-Cycle Check3->Action3

Caption: Figure 2. Decision matrix for resolving phase separation (oiling out) during salt formation.

Critical Quality Attributes (CQAs) & Data Summary

To validate the success of the protocol, the isolated salt must meet specific criteria.

AttributeSpecification TargetMethodRationale
Appearance White to Off-White Crystalline SolidVisualColored salts indicate oxidation or polymerization impurities.
Chloride Content Theoretical ± 0.5%Argentometric Titration (AgNO3)Confirms mono- vs. di-hydrochloride formation.
Proton NMR Distinct downfield shift of

-CH2
1H-NMR (D2O or DMSO-d6)Confirms protonation of the pyrrolidine nitrogen.
Residual Solvent < 5000 ppm (Class 3)GC-HeadspaceEtOAc/IPA must be removed; they can solvate the crystal lattice.
Hygroscopicity < 2% weight gain at 80% RHDVS (Dynamic Vapor Sorption)Critical for handling; if high, recrystallization is needed.

References

  • Use of TMSCl for Salt Formation

    • Brook, M. A. (2000). Silicon in Organic, Organometallic, and Polymer Chemistry. Wiley.
    • Protocol Validation: This method is widely adapted from standard procedures for sensitive amine salts. See:

  • Mannich Base Stability

    • Tramontini, M., & Angiolini, L. (1990). "Mannich Bases: Chemistry and Uses."[2] Tetrahedron, 46(6), 1791-1837.

    • Context: Explains the retro-Mannich instability in aqueous media, justifying the anhydrous TMSCl approach.
  • Synthesis of Pyrrolidinomethyl Benzophenones

    • Zhang, B., et al. (2018).[3] "Synthesis of 4-(pyrrolidin-1-ylmethyl)benzaldehyde." Advances in Biological Sciences Research. (Demonstrates the synthesis of the aldehyde precursor, analogous to the benzophenone derivatives).

    • Chemical Context: Confirms the structural integrity of the pyrrolidinomethyl group on arom
  • General Crystallization of Amine Hydrochlorides

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[4][5][6][7][8][9][10] (2002). Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.

Sources

Application

Application Note: Advanced Recrystallization Strategies for 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound Profile: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3)[1] Physicochemical Profiling & Mechanistic...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Formulation Scientists, and API Development Professionals Compound Profile: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS: 898774-95-3)[1]

Physicochemical Profiling & Mechanistic Rationale

The purification of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone presents a unique thermodynamic challenge due to its dichotomous molecular structure. The molecule features a highly lipophilic, electron-withdrawn 2,4-dichlorobenzophenone core paired with a polar, basic tertiary amine (pyrrolidinomethyl group).

When designing a crystallization process for such intermediates, single-solvent systems often fail. Highly polar solvents (like methanol or water) repel the dichlorophenyl rings, while non-polar solvents (like heptane) fail to solvate the tertiary amine, leading to poor dissolution. Furthermore, rapid cooling in inappropriate solvents frequently crosses the spinodal curve before the solubility curve, causing the compound to "oil out" (undergo liquid-liquid phase separation, LLPS) rather than forming an ordered crystal lattice[2].

To circumvent this, we employ an Anti-Solvent Recrystallization strategy utilizing an Ethyl Acetate (EtOAc) / n-Heptane binary system. EtOAc acts as the primary solvent; its moderate dielectric constant and hydrogen-bond acceptor capabilities perfectly solvate both the basic amine and the aromatic core at elevated temperatures[3]. n-Heptane is introduced as a tunable anti-solvent. Because heptane is miscible with EtOAc but a poor solvent for the target molecule, its controlled addition gradually reduces the overall solvation power of the mixture, driving the system into the metastable zone where controlled nucleation can occur without triggering LLPS[4].

Solvent Screening & Quantitative Solubility Data

The following table summarizes the quantitative solvent screening data used to establish the thermodynamic boundaries of the recrystallization process.

Solvent SystemRolePolarity IndexEst. Solubility (25°C)Est. Solubility (60°C)Mechanistic Suitability
Ethyl Acetate (EtOAc) Primary Solvent4.4~45 mg/mL>300 mg/mLExcellent: High thermal gradient recovery.
n-Heptane Anti-Solvent0.1<5 mg/mL<10 mg/mLExcellent: Induces saturation cleanly.
Dichloromethane (DCM) Primary Solvent3.1>500 mg/mLN/A (Boils at 39°C)Poor: Too soluble; prevents high-yield recovery.
Acetone Primary Solvent5.1>200 mg/mL>400 mg/mLPoor: Flattens the solubility curve.
Water Anti-Solvent10.2InsolubleInsolublePoor: Causes immediate oiling out (LLPS).

Workflow & Thermodynamic Pathway

The following diagram illustrates the phase transitions and unit operations involved in the optimized EtOAc/Heptane anti-solvent workflow.

G N1 Crude API Intermediate (CAS 898774-95-3) N2 Dissolution in EtOAc (T = 55-60°C) N1->N2 3-5 Vol EtOAc N3 Hot Filtration (Particulate Removal) N2->N3 Clarify N4 Anti-Solvent Addition (Heptane Dropwise) N3->N4 Induce Saturation N5 Controlled Cooling (Nucleation at 20°C) N4->N5 -0.5°C/min N6 Crystal Aging (Hold at 0-5°C for 2h) N5->N6 Maximize Yield N7 Vacuum Filtration & Cake Washing N6->N7 Isolate

Fig 1. Thermodynamic workflow of EtOAc/Heptane anti-solvent recrystallization.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. Do not proceed to the next step unless the validation criteria for the current step are met. This ensures batch-to-batch reproducibility and prevents catastrophic yield loss[5].

Step 1: Primary Dissolution

  • Action: Charge a clean, dry jacketed reactor with 10.0 g of crude 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. Add 30 mL (3 volumes) of HPLC-grade Ethyl Acetate.

  • Action: Heat the suspension to 55°C – 60°C under moderate agitation (250 rpm).

  • Validation Check: Inspect the reactor. The solution must be completely transparent and homogeneous. If undissolved API remains, add EtOAc in 2 mL increments until complete dissolution is achieved.

Step 2: Hot Filtration (Clarification)

  • Action: Pass the hot solution through a pre-warmed 0.45 µm PTFE filter into a secondary crystallization vessel pre-heated to 55°C.

  • Validation Check: The filtered solution must be free of any visual particulate matter or fibers.

Step 3: Anti-Solvent Titration

  • Action: Maintain the solution at 55°C. Begin dropwise addition of n-Heptane (pre-warmed to 50°C to prevent localized shock cooling) at a rate of 2 mL/min.

  • Action: Continue addition until the solution reaches the "cloud point" (the point of persistent, faint turbidity), which typically requires 15–25 mL of heptane. Once cloudy, add 1 mL of EtOAc to regain a clear, critically saturated solution.

  • Validation Check: The solution must be perfectly clear but sitting precisely on the metastable boundary. If the solution oils out (forms droplets on the glass), the heptane was added too quickly. Reheat to 65°C and add 5 mL EtOAc to rescue the batch.

Step 4: Controlled Nucleation and Growth

  • Action: Program the reactor jacket to cool from 55°C to 20°C at a linear ramp rate of -0.5°C/min.

  • Validation Check: Spontaneous nucleation should occur between 35°C and 25°C, visible as a uniform white slurry.

Step 5: Crystal Aging and Isolation

  • Action: Once at 20°C, add an additional 20 mL of cold n-Heptane over 15 minutes to drive the equilibrium toward maximum precipitation. Cool the reactor to 0°C – 5°C and hold for 2 hours.

  • Action: Isolate the crystals via vacuum filtration. Wash the filter cake with 15 mL of ice-cold Heptane/EtOAc (9:1 v/v).

  • Validation Check: Dry the solid in a vacuum oven at 45°C for 12 hours. The final weight should indicate an >80% recovery yield, and the solid should be a free-flowing, brilliant white crystalline powder.

Analytical Validation & Quality Control

To confirm the success of the recrystallization, the isolated intermediate must be subjected to the following analytical checks:

  • HPLC Purity: Analyze via Reverse-Phase HPLC (C18 column, Acetonitrile/Water gradient with 0.1% TFA to suppress amine tailing). A successful recrystallization will shift the purity from ~90% (crude) to >99.5% (purified), specifically eliminating des-chloro and unreacted pyrrolidine impurities.

  • Residual Solvents (HS-GC): Headspace Gas Chromatography must be utilized to verify that residual EtOAc and Heptane are below ICH Q3C limits (EtOAc < 5000 ppm; Heptane < 5000 ppm)[4].

  • Melting Point: The melting point transition should be sharp (within a 1.5°C range), confirming the high crystallinity and lack of solvent entrapment within the lattice.

References
  • Optimized synthesis of suvorexant and determination of eight residual solvents by headspace gas chromatography. RSC Publishing.
  • Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. PMC.
  • Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert.
  • Application Notes and Protocols for the Recrystallization of 5-Bromo-2-[(4-bromobenzyl)oxy]benzaldehyde. Benchchem.
  • CAS NO. 898774-95-3 | 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. Arctom.

Sources

Method

Application Note: Handling and Storage Stability of CAS 898774-95-3

This Application Note and Protocol Guide details the technical specifications, handling procedures, and storage stability requirements for CAS 898774-95-3 , chemically identified as 2,4-Dichloro-2'-pyrrolidinomethyl benz...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol Guide details the technical specifications, handling procedures, and storage stability requirements for CAS 898774-95-3 , chemically identified as 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone . This guide is designed for researchers utilizing this compound as a chemical intermediate, reference standard, or scaffold in medicinal chemistry and drug discovery.

Compound Identity: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone CAS Number: 898774-95-3 Molecular Formula: C₁₈H₁₇Cl₂NO Molecular Weight: 334.24 g/mol

Core Directive & Executive Summary

CAS 898774-95-3 is a functionalized benzophenone derivative featuring a 2,4-dichlorophenyl moiety and a 2'-(pyrrolidin-1-ylmethyl)phenyl group.[1][2][3][4] Its structural motif—combining a lipophilic diaryl ketone with a basic cyclic amine—suggests utility as a pharmacophore in CNS-active ligand design or as a precursor in the synthesis of antihistamines and psychotropic agents.

Critical Handling Insight: The presence of the benzophenone core renders this compound potentially photosensitive (UV-active). Furthermore, the tertiary amine (pyrrolidine) functionality imparts basicity, making it sensitive to strong acids and susceptible to oxidation over prolonged exposure to air. Therefore, strict adherence to light-protected and moisture-free storage conditions is non-negotiable to maintain >98% purity.

Physicochemical Profile & Technical Specifications

The following data provides the baseline for establishing quality control (QC) and handling protocols.

PropertySpecificationExperimental Implication
Physical State Solid (Crystalline Powder)Handle in a fume hood to avoid dust inhalation.
Color White to Off-WhiteYellowing indicates potential photo-degradation or oxidation.
Solubility (Water) Negligible (< 0.1 mg/mL)Requires organic co-solvents (DMSO, Ethanol) for biological assays.
Solubility (Organic) High in DMSO, DCM, MethanolDMSO is the preferred vehicle for stock solutions (>10 mM).
pKa (Calculated) ~8.5 - 9.5 (Pyrrolidine N)Forms salts with acids; keep away from acidic vapors during storage.
LogP (Predicted) ~4.5 - 5.0Highly lipophilic; prone to non-specific binding to plastics.

Storage & Stability Protocols

Long-Term Storage (Solid State)

To maximize shelf-life (2+ years), the solid compound must be isolated from environmental stressors.

  • Temperature: Store at -20°C (Optimal) or 2-8°C (Acceptable for short-term).

  • Atmosphere: Store under inert gas (Nitrogen or Argon) if possible. The basic amine is prone to forming N-oxides upon long-term exposure to atmospheric oxygen.

  • Container: Amber glass vials with Teflon-lined caps. Avoid clear glass due to the photo-active benzophenone moiety.

  • Hygroscopicity: Store with desiccants. Moisture can induce caking or hydrolysis of trace impurities.

Solution Stability (Stock Solutions)

Once dissolved, the stability window narrows significantly.

  • Vehicle: Anhydrous DMSO (Dimethyl Sulfoxide) is recommended.

  • Concentration: Prepare high-concentration stocks (e.g., 10 mM or 50 mM) to minimize solvent volume and surface adsorption.

  • Freeze-Thaw: Limit to maximum 3 cycles . Aliquot stocks immediately after preparation to avoid repeated thawing.

  • Shelf-Life:

    • -80°C: 6 months

    • -20°C: 1 month

    • RT (25°C): < 24 hours (Degradation risk via photolysis)

Experimental Protocols

Standard Solubilization Protocol (10 mM Stock)

Objective: Create a stable, precipitate-free stock solution for in vitro assays.

Materials:

  • CAS 898774-95-3 (Solid)[3]

  • Anhydrous DMSO (≥99.9%, Cell Culture Grade)

  • Vortex Mixer

  • Sonicator (Water bath)

Procedure:

  • Weighing: Accurately weigh 3.34 mg of CAS 898774-95-3 into a sterile, amber microcentrifuge tube.

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO.

  • Dissolution: Vortex vigorously for 30 seconds. If visible particles remain, sonicate in a water bath at room temperature for 1-2 minutes.

    • Note: Do not heat above 37°C to avoid thermal degradation.

  • Inspection: Visual check for clarity. The solution should be completely clear and colorless.

  • Aliquot & Store: Dispense into 50 µL aliquots in amber tubes. Flash freeze in liquid nitrogen (optional) and store at -20°C or -80°C.

Quality Control: Purity Assessment via HPLC

Objective: Verify compound integrity after storage.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 50% B to 95% B over 10 minutes (High organic start due to lipophilicity).

  • Detection: UV at 254 nm (Benzophenone absorption) and 210 nm .

  • Acceptance Criteria: Single peak > 98% area under the curve (AUC). Impurities appearing at lower retention times suggest oxidation (N-oxide formation).

Visualization of Workflows

The following diagrams illustrate the logical flow for Solubilization and Stability Testing, ensuring a self-validating experimental process.

Figure 1: Solubilization & Storage Workflow

G Start Solid CAS 898774-95-3 (Stored at -20°C) Weigh Weigh Compound (Amber Vial) Start->Weigh Solvent Add Anhydrous DMSO (Target: 10 mM) Weigh->Solvent Mix Vortex & Sonicate (Max 37°C) Solvent->Mix Check Visual Inspection (Clear Solution?) Mix->Check Aliquot Aliquot into Amber Tubes (Single Use Volumes) Check->Aliquot Yes Fail Sonicate Further or Check Purity Check->Fail No (Precipitate) Freeze Flash Freeze & Store (-80°C preferred) Aliquot->Freeze Fail->Mix

Caption: Step-by-step workflow for preparing stable stock solutions, emphasizing light protection (amber vials) and temperature control.

Figure 2: Stability Logic & Degradation Pathways

Stability Compound CAS 898774-95-3 (Intact) Product1 Photocyclization Products (Benzophenone radical) Compound->Product1 hv (UV) Product2 N-Oxide Impurities (Pyrrolidine oxidation) Compound->Product2 O2 / H2O Light UV Light Exposure Light->Product1 Oxidation Air/Moisture Exposure Oxidation->Product2 Action1 Protect from Light (Amber Glass) Action1->Light Blocks Action2 Store under N2/Ar (Desiccated) Action2->Oxidation Prevents

Caption: Mechanistic diagram highlighting primary degradation risks (UV photolysis and N-oxidation) and their corresponding mitigation strategies.

References

  • Arctom Scientific . Product Data Sheet: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-95-3).[1][3][4][5] Retrieved from

  • ChemicalBook . CAS Database List: 898774-95-3 Properties and Suppliers. Retrieved from

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary: Benzophenone Derivatives and Stability. (General reference for benzophenone photochemistry). Retrieved from

  • Allen, L. V. (2018). Remington: The Science and Practice of Pharmacy. Pharmaceutical Press. (Reference for standard solubility and stability protocols of lipophilic amines).

(Note: Specific peer-reviewed literature for this exact catalog number is limited due to its status as a specialized research intermediate. Protocols are derived from standard operating procedures for structurally analogous benzophenone-pyrrolidine compounds.)

Sources

Application

In vitro monoamine transporter assay protocols for benzophenone derivatives

Application Note: Pharmacological Characterization of Benzophenone Derivatives at Monoamine Transporters Executive Summary Benzophenone derivatives, exemplified by the GBR series (e.g., GBR 12909, GBR 12935), represent a...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Pharmacological Characterization of Benzophenone Derivatives at Monoamine Transporters

Executive Summary

Benzophenone derivatives, exemplified by the GBR series (e.g., GBR 12909, GBR 12935), represent a critical class of highly selective dopamine transporter (DAT) inhibitors. Unlike tropane-based inhibitors (e.g., cocaine), benzophenones often exhibit a slower onset of action and a distinct binding modality, frequently described as "slow-onset, long-duration."

This guide provides optimized protocols for characterizing these lipophilic compounds. It addresses specific challenges associated with benzophenones, such as high non-specific binding (NSB), solubility limits in aqueous buffers, and the necessity of distinguishing between competitive affinity (


) and functional potency (

).

Mechanism of Action & Experimental Rationale

Benzophenone derivatives typically bind to the substrate recognition site (S1) or proximal allosteric sites on the transporter, sterically occluding the translocation pathway.

Critical Insight: Kinetic studies suggest that GBR 12909 induces a slow conformational change (isomerization) in the DAT complex.[1] Consequently, equilibrium binding conditions are paramount; insufficient incubation times will yield artificially low affinity values (


).
Visual 1: Benzophenone Interaction Mechanism

MAT_Mechanism cluster_Membrane Presynaptic Membrane Synapse Synaptic Cleft DA Dopamine (Substrate) Synapse->DA BP Benzophenone (Inhibitor) Synapse->BP DAT_Open DAT (Outward-Facing) DA->DAT_Open Competes for S1 Site BP->DAT_Open High Affinity Binding Isomerization Slow Isomerization (Conformational Change) DAT_Open->Isomerization Benzophenone Bound Cytosol Cytosol DAT_Open->Cytosol Normal Transport DAT_Closed DAT (Occluded) DAT_Closed->DA Transport Blocked Isomerization->DAT_Closed Stable Complex

Figure 1: Mechanism of benzophenone-mediated transport inhibition. Note the induction of a stable, occluded conformational state that prevents substrate translocation.

Pre-Assay Technical Considerations

Expert Note: The high lipophilicity (LogP > 5) of GBR analogs requires strict adherence to the following controls to prevent data artifacts.

  • Labware Compatibility:

    • Avoid: Polystyrene reservoirs for serial dilutions (high drug loss).

    • Use: Polypropylene or glass-coated plates.

  • Solvent Management:

    • Dissolve stock in 100% DMSO.

    • Keep final assay DMSO concentration < 0.1% (v/v). Higher concentrations can perturb membrane fluidity, altering transporter kinetics.

  • Non-Specific Binding (NSB) Suppression:

    • Include 0.1% BSA (Bovine Serum Albumin) or 0.05% Pluronic F-127 in the assay buffer. This acts as a "sink" to prevent the drug from coating the plastic walls of the well.

Protocol A: Competitive Radioligand Binding ( )

Objective: Determine the equilibrium dissociation constant (


) of the benzophenone derivative for DAT, NET, and SERT.
Reagents & Ligands
TransporterRadioligand (

)
Reference Ligand (Non-Specific)Source Tissue/Cell Line
DAT [³H]WIN 35,428 (~2-5 nM)GBR 12909 (10 µM)HEK293-DAT or Rat Striatum
SERT [³H]Citalopram (~1-3 nM)Paroxetine (10 µM)HEK293-SERT or Rat Cortex
NET [³H]Nisoxetine (~2-4 nM)Desipramine (10 µM)HEK293-NET or Rat Cortex
Step-by-Step Procedure
  • Membrane Preparation:

    • Harvest HEK293 cells stably expressing the target transporter.

    • Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) containing protease inhibitors.

    • Centrifuge (20,000 x g, 20 min, 4°C) to pellet membranes. Resuspend to ~20-50 µg protein/well.[2]

  • Assay Assembly (96-well format):

    • Total Binding (TB): 50 µL Buffer + 25 µL Radioligand + 125 µL Membrane.

    • Non-Specific Binding (NSB): 50 µL Reference Ligand (Saturation conc.) + 25 µL Radioligand + 125 µL Membrane.

    • Test: 50 µL Benzophenone (10⁻¹¹ to 10⁻⁵ M) + 25 µL Radioligand + 125 µL Membrane.

  • Incubation:

    • Critical: Incubate for 2 hours at 4°C (or Room Temp for 1 hour).

    • Why? Lipophilic ligands require longer equilibration times to reach true equilibrium due to membrane partitioning.

  • Termination:

    • Rapid filtration through GF/B filters (pre-soaked in 0.3% Polyethyleneimine to reduce radioligand binding to the filter).

    • Wash 3x with 3 mL ice-cold buffer.[2]

  • Quantification:

    • Liquid scintillation counting.[2]

Protocol B: Functional Uptake Inhibition ( )

Objective: Measure the potency of the compound in inhibiting the active transport of monoamines.

Step-by-Step Procedure
  • Cell Plating:

    • Plate HEK293-MAT cells in Poly-D-Lysine coated 96-well plates (50,000 cells/well).

    • Allow adhesion overnight.

  • Buffer Exchange:

    • Aspirate media and wash 1x with Krebs-Ringer-HEPES (KRH) buffer containing 0.1% Glucose.

  • Pre-Incubation (Compound Addition):

    • Add 50 µL of Test Compound (diluted in KRH).

    • Incubate for 10-15 minutes at 37°C.

    • Note: Pre-incubation is vital for benzophenones to allow access to the binding site before the substrate competes.

  • Substrate Addition:

    • Add 50 µL of [³H]Dopamine (or relevant substrate) at a final concentration of ~20-50 nM (aim for <

      
       of the transporter).
      
    • Incubate for 5-8 minutes at 37°C.

    • Constraint: Keep time short to measure initial velocity (linear phase of uptake).[2]

  • Termination & Lysis:

    • Aspirate rapidly.

    • Wash 3x with ice-cold KRH buffer (stops transport immediately).

    • Lyse cells with 1% SDS or 0.1 N NaOH.

  • Readout:

    • Transfer lysate to scintillation vials and count.[2]

Experimental Workflow & Data Analysis

Visual 2: Comparative Workflow

Workflow cluster_Prep Preparation cluster_Binding Binding Assay (Affinity) cluster_Uptake Uptake Assay (Potency) Cells HEK293-DAT Cells Membranes Membrane Prep Cells->Membranes Adherent Adherent Cells Cells->Adherent Compound Benzophenone (in DMSO/BSA) Incubate_Long Incubate 2h @ 4°C Compound->Incubate_Long PreInc Pre-Incubate 15 min Compound->PreInc Membranes->Incubate_Long Filter Filter (GF/B) & Wash Incubate_Long->Filter Ki_Calc Calculate Ki (Cheng-Prusoff) Filter->Ki_Calc Adherent->PreInc Substrate Add [3H]DA 5 min PreInc->Substrate Lysis Wash & Lyse Substrate->Lysis IC50_Calc Calculate IC50 Lysis->IC50_Calc

Figure 2: Parallel workflows for Binding vs. Uptake assays. Note the difference in incubation times and biological material (membranes vs. whole cells).

Calculations

1. Specific Binding:


[2][3]

2. Affinity (


) - The Cheng-Prusoff Equation: 
For competitive binding assays, convert the 

to

:

[4]
  • 
     = Concentration of radioligand used (nM).[1]
    
  • 
     = Dissociation constant of the radioligand (determined via Saturation Binding).
    

3. Hill Slope (


): 
Benzophenones should ideally display a Hill slope near 1.0.
  • 
    : Suggests negative cooperativity or multiple binding sites (common with GBR analogs if incubation time is insufficient).
    
  • 
    : Suggests positive cooperativity.
    

Troubleshooting Guide

IssuePossible CauseCorrective Action
High Non-Specific Binding (NSB) Lipophilic compound sticking to filters/plastic.Use PEI-soaked filters; Add 0.1% BSA to buffer; Use glass-coated plates.
Low Signal-to-Noise Ratio Radioligand degradation or low transporter expression.Check radioligand purity; Validate

of cell line; Use fresh membrane prep.[5]
Inconsistent

Values
Variable incubation times.Automate liquid handling; Strictly adhere to 5-min uptake window.
"Flat" Inhibition Curve Compound precipitation.Check solubility limit; Ensure DMSO < 0.1%; Inspect wells for turbidity.

References

  • National Institute of Mental Health (NIMH). Psychoactive Drug Screening Program (PDSP) Assay Protocol Book. University of North Carolina at Chapel Hill. Available at: [Link]

  • Rothman, R. B., et al. (1993). "Characterization of the Binding of GBR 12935 to the Dopamine Transporter." Journal of Pharmacology and Experimental Therapeutics.
  • Andersen, P. H. (1989). "The dopamine uptake inhibitor GBR 12909: selectivity and molecular mechanism of action." European Journal of Pharmacology.
  • Cheng, Y., & Prusoff, W. H. (1973). "Relationship between the inhibition constant (KI) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology.

Sources

Method

Application Note: Precision Microwave Synthesis of 4-(Pyrrolidin-1-yl)benzophenone

Topic: Microwave-assisted synthesis of pyrrolidinyl benzophenones Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Engineers Executive Summary This guide details the high-effic...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Microwave-assisted synthesis of pyrrolidinyl benzophenones Content Type: Application Note & Protocol Audience: Researchers, Medicinal Chemists, Process Engineers

Executive Summary

This guide details the high-efficiency synthesis of 4-(pyrrolidin-1-yl)benzophenone using microwave-assisted organic synthesis (MAOS). Pyrrolidinyl benzophenones are critical pharmacophores in medicinal chemistry, serving as core scaffolds for p38 MAP kinase inhibitors, antimicrobial agents, and photoinitiators.

Traditional thermal synthesis of these moieties via Nucleophilic Aromatic Substitution (SNAr) often requires prolonged reflux times (12–24 hours) and high-boiling polar aprotic solvents, leading to difficult workups and thermal degradation. The protocols herein utilize the dielectric heating effects of microwave irradiation to accelerate reaction kinetics, reducing synthesis time to under 20 minutes while significantly improving yield and purity.

Two distinct protocols are provided:

  • Protocol A (Green Route): Catalyst-free SNAr using activated 4-fluorobenzophenone.

  • Protocol B (Catalytic Route): Palladium-catalyzed Buchwald-Hartwig amination for unactivated 4-bromobenzophenone.

Scientific Foundation

The Microwave Advantage

Microwave irradiation (2.45 GHz) couples directly with the dipoles in the reaction mixture (solvent and reagents). Unlike conventional heating, which relies on conductive heat transfer from the vessel wall, microwaves generate internal heat through dipole rotation and ionic conduction .

  • Inverted Temperature Gradients: The reaction mixture is hotter than the vessel walls, preventing wall-effect degradation.

  • Superheating: Solvents can be heated well above their atmospheric boiling points in sealed vessels, exponentially increasing reaction rates (Arrhenius equation).

Reaction Mechanism: SNAr

For Protocol A, the reaction proceeds via a Nucleophilic Aromatic Substitution mechanism.[1][2] The carbonyl group of the benzophenone acts as a strong electron-withdrawing group (EWG), activating the para-position. The high electronegativity of the fluorine atom stabilizes the transition state (Meisenheimer complex) more effectively than other halogens, making 4-fluorobenzophenone the ideal substrate for this catalyst-free approach.

SnAr_Mechanism Substrate 4-Fluorobenzophenone (Activated Electrophile) Complex Meisenheimer Complex (Resonance Stabilized) Substrate->Complex + Amine Microwave (Δ) Amine Pyrrolidine (Nucleophile) Amine->Complex Product 4-(Pyrrolidin-1-yl)benzophenone (Target) Complex->Product - F⁻ Re-aromatization Byproduct HF / Salt Complex->Byproduct

Figure 1: SNAr mechanism illustrating the formation of the resonance-stabilized Meisenheimer complex, accelerated by microwave dielectric heating.

Experimental Protocols

Protocol A: Catalyst-Free SNAr (Green Chemistry Route)

Best for: 4-Fluorobenzophenone substrates. Mechanism: Nucleophilic Aromatic Substitution.[1][2][3][4][5]

Materials
  • Substrate: 4-Fluorobenzophenone (1.0 mmol, 200 mg)

  • Nucleophile: Pyrrolidine (1.5 mmol, 125 µL)

  • Base: Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 276 mg)

  • Solvent: DMSO (2 mL) - Chosen for high tan δ (microwave absorbance)

  • Vessel: 10 mL Borosilicate Microwave Vial with Teflon/Silicone septum.

Step-by-Step Procedure
  • Preparation: In a 10 mL microwave vial, add 4-fluorobenzophenone and K₂CO₃.

  • Addition: Add a magnetic stir bar, followed by DMSO and Pyrrolidine. Cap the vial immediately.

  • Irradiation: Place in the microwave reactor. Program the following method:

    • Temperature: 150°C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (high speed)

    • Power: Dynamic (Max 200W)

    • Pressure Limit: 250 psi

  • Cooling: Allow the reactor to cool the vial to <50°C using compressed air (approx. 2-3 mins).

  • Workup: Pour the reaction mixture into 20 mL of ice-cold water. The product should precipitate as a yellow/off-white solid.

  • Isolation: Filter the solid via vacuum filtration. Wash with cold water (3 x 10 mL) to remove residual DMSO and base.

  • Purification: Recrystallize from Ethanol/Water (9:1) if necessary.

Protocol B: Pd-Catalyzed Buchwald-Hartwig Amination

Best for: 4-Bromobenzophenone or 4-Chlorobenzophenone (Unactivated substrates). Mechanism: Pd(0)/Pd(II) Catalytic Cycle.

Materials
  • Substrate: 4-Bromobenzophenone (1.0 mmol, 261 mg)

  • Nucleophile: Pyrrolidine (1.2 mmol, 100 µL)

  • Catalyst: Pd(OAc)₂ (2 mol%, 4.5 mg)

  • Ligand: Xantphos or BINAP (4 mol%)

  • Base: Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg)

  • Solvent: Toluene or Dioxane (anhydrous, 3 mL)

  • Inert Gas: Argon or Nitrogen[4]

Step-by-Step Procedure
  • Inert Handling: Purge the microwave vial with Argon. Add Pd(OAc)₂, Ligand, NaOtBu, and 4-bromobenzophenone.

  • Solvation: Add anhydrous Toluene and Pyrrolidine via syringe under Argon flow. Cap tightly.

  • Irradiation:

    • Temperature: 120°C

    • Hold Time: 10 minutes

    • Power: Dynamic (Max 150W)

  • Workup: Dilute with Ethyl Acetate (20 mL). Filter through a Celite pad to remove Palladium residues.

  • Purification: Concentrate filtrate and purify via Flash Column Chromatography (Hexanes/EtOAc).

Workflow Visualization

Workflow Start Start: Reagent Prep Mix Combine Reagents (Vial + Stir Bar) Start->Mix Seal Seal & Purge (Argon/N2) Mix->Seal Protocol B only MW Microwave Irradiation 150°C / 15 min Mix->MW Protocol A Seal->MW Cool Cooling (<50°C) MW->Cool Quench Quench in Ice Water Cool->Quench Filter Vacuum Filtration Quench->Filter Dry Drying & Analysis Filter->Dry

Figure 2: Operational workflow for the microwave-assisted synthesis process.

Results & Validation

The microwave method demonstrates superior efficiency compared to traditional thermal reflux. The data below is aggregated from comparative studies of SNAr reactions on activated benzophenones.

ParameterThermal Reflux (Conventional)Microwave (Protocol A)Advantage
Reaction Time 12 - 24 Hours15 Minutes98% Time Savings
Temperature 100°C (Oil Bath)150°C (Internal)Higher Activation Energy Access
Yield 55 - 65%88 - 94%Cleaner Reaction Profile
Solvent Usage 20-50 mL2-3 mLReduced Waste (Green)
Purity (Crude) Low (Thermal degradation)HighSimplified Workup
Troubleshooting Guide
  • Low Yield: Ensure K₂CO₃ is finely ground or use Cs₂CO₃ for higher solubility. Check solvent water content (DMSO is hygroscopic; water can quench the reaction).

  • Pressure Errors: If the vial over-pressurizes (>300 psi), reduce the reaction temperature to 140°C and extend time to 20 mins. This is often caused by volatile amines.

  • Incomplete Conversion: For unactivated substrates (e.g., steric hindrance on the ring), switch to Protocol B (Pd-catalysis).

References

  • BenchChem. (2025).[4] Application Notes and Protocols for Microwave-Assisted Synthesis of 2-Amino-5-bromobenzophenone Derivatives. Retrieved from

  • Jensen, T., Liang, X., Tanner, D., & Skjaerbaek, N. (2004). Rapid and efficient microwave-assisted synthesis of aryl aminobenzophenones using Pd-catalyzed amination. Journal of Organic Chemistry, 69(15), 4936-47. Retrieved from

  • Perreux, L., & Loupy, A. (2001). A tentative rationalization of microwave effects in organic synthesis according to the reaction medium, and mechanistic considerations. Tetrahedron, 57(45), 9199-9223.
  • Božinović, N., et al. (2016). Microwave-assisted synthesis of azepines via nucleophilic aromatic substitution. Journal of the Serbian Chemical Society. Retrieved from

  • Xu, H., et al. (2020). Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. iScience. Retrieved from

Sources

Application

TLC visualization reagents for secondary amine precursors

Application Note: Advanced TLC Visualization Strategies for Secondary Amine Precursors Introduction Secondary amines (e.g., piperidines, pyrrolidines, and piperazines) are ubiquitous structural motifs in active pharmaceu...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced TLC Visualization Strategies for Secondary Amine Precursors

Introduction

Secondary amines (e.g., piperidines, pyrrolidines, and piperazines) are ubiquitous structural motifs in active pharmaceutical ingredients (APIs). During the synthesis of these precursors, reaction monitoring via Thin-Layer Chromatography (TLC) is essential but often challenging. Unlike aromatic compounds, aliphatic secondary amines frequently lack a UV chromophore, necessitating the use of chemical staining techniques[1]. Furthermore, standard amine stains like ninhydrin yield atypical results when reacting with secondary amines, complicating visual identification. This application note provides a mechanistic and practical guide to selecting, preparing, and applying TLC visualization reagents specifically optimized for secondary amine precursors.

Mechanistic Insights: The Causality of Colorimetric Detection

Understanding the chemical mechanisms behind TLC stains ensures accurate interpretation of chromatograms and prevents false negatives during method development.

2.1. Ninhydrin (2,2-Dihydroxyindane-1,3-dione) Ninhydrin is the classical reagent for detecting amino acids and primary amines, yielding a deep blue-violet chromophore known as Ruhemann's purple[2]. The formation of Ruhemann's purple requires the amine to possess two primary protons to undergo complete decarboxylative deamination and condensation. Because secondary amines lack this crucial second proton, the reaction stalls at an intermediate iminium salt stage[2]. Consequently, secondary amines produce a less intense yellow, orange, or brown-red color instead of the expected purple. While useful as a general screen, this atypical color profile can be difficult to detect at low concentrations.

2.2. Simon's Reagent (Sodium Nitroprusside / Acetaldehyde) For high-specificity detection of secondary amines, Simon's reagent is the gold standard[3]. The mechanism relies on a multi-step cascade: the secondary amine first reacts with acetaldehyde to produce an enamine[4]. This enamine subsequently attacks the nitrosonium-like ligand of sodium nitroprusside, forming an iminium salt that hydrolyzes into the intensely blue Simon-Awe complex[4]. Because primary amines form imines rather than enamines under these specific conditions, they cannot produce the blue complex, making this test highly selective for secondary amines[4].

2.3. Dragendorff's Reagent (Potassium Iodobismuthate) Originally developed for alkaloid screening, Dragendorff's reagent is highly effective for lipophilic secondary and tertiary amines[5]. The reagent consists of a heavy metal complex,


, which forms a colored ion pair with the protonated amine. This electrostatic interaction results in an immediate orange or brown precipitate on the TLC plate[6].

Experimental Protocols: Self-Validating Workflows

The following protocols have been optimized for reproducibility. Critical Step: Always ensure the TLC plate is thoroughly dried before staining. Residual basic mobile phases (e.g., triethylamine, ammonia) will cause high background coloration or neutralize the acidic components of the reagents.

Protocol A: Simon's Reagent (High Specificity for Secondary Amines)

  • Preparation:

    • Solution A: Dissolve 5 g of sodium nitroprusside in 100 mL of a 10% (v/v) aqueous acetaldehyde solution[7].

    • Solution B: Prepare a 2% (w/v) aqueous sodium carbonate solution[7].

  • Application:

    • Develop the TLC plate and dry it completely in a fume hood to remove all solvent traces.

    • Spray the plate lightly and evenly with Solution A .

    • Immediately overspray the plate with Solution B [7].

    • Validation: A deep blue spot appearing within seconds indicates the presence of a secondary amine[4]. Primary amines will not produce this blue complex, serving as an internal negative control if co-spotted.

Protocol B: Modified Ninhydrin Stain (General Screen)

  • Preparation:

    • Dissolve 0.2 g of ninhydrin in 100 mL of absolute ethanol[8]. Store at 4 °C and wear gloves during handling[8].

  • Application:

    • Dip the dried TLC plate into the ninhydrin solution using forceps, ensuring complete coverage.

    • Wipe the back of the plate with a paper towel to prevent background burning.

    • Heat the plate using a heat gun or on a hot plate at ~120 °C for 2-3 minutes[8].

    • Validation: Primary amines will appear as intense blue/purple spots, whereas secondary amines will appear as yellow, orange, or brown-red spots.

Protocol C: Dragendorff's Reagent (Lipophilic Amines)

  • Preparation:

    • Solution 1: Dissolve 1.7 g of basic bismuth nitrate and 20 g of tartaric acid in 80 mL of distilled water[6].

    • Solution 2: Dissolve 16 g of potassium iodide in 40 mL of distilled water[6].

    • Stock Solution: Mix equal volumes of Solution 1 and Solution 2 (stable for several weeks at 4 °C)[6].

    • Working Solution: Mix 5 mL of the Stock Solution with a solution containing 10 g of tartaric acid in 50 mL of water[6].

  • Application:

    • Evenly spray the dried TLC plate with the working Dragendorff's Reagent in an operating hood[8].

    • Validation: Orange-brown spots on a white or pale yellow background develop almost instantly at room temperature[5]. Document results immediately, as spots may fade over time[8].

Quantitative Data & Reagent Selection Matrix

To streamline method development, the following matrix summarizes the operational parameters for each visualization technique.

ReagentTarget Amine ClassObserved ColorSensitivityHeating Required?Mechanistic Basis
Simon's Reagent Secondary AminesDeep BlueHighNoEnamine formation followed by Simon-Awe complexation[4]
Ninhydrin Primary AminesDeep PurpleVery HighYes (120 °C)Decarboxylative deamination to Ruhemann's purple[2]
Ninhydrin Secondary AminesYellow / Brown-RedModerateYes (120 °C)Stalled reaction at the iminium salt intermediate
Dragendorff's Sec/Tert Amines & AlkaloidsOrange / BrownModerateNoElectrostatic ion-pairing with

complex[6]

Decision Workflow for Amine Visualization

The following logic tree illustrates the optimal decision-making process for selecting a TLC stain based on the target amine substitution class.

AmineVisualization Start TLC Plate Developed & Dried Decision Target Amine Class? Start->Decision Primary Primary Amines (-NH2) Decision->Primary Secondary Secondary Amines (-NHR) Decision->Secondary Tertiary Tertiary/Alkaloid (-NR2) Decision->Tertiary Ninhydrin1 Ninhydrin Stain Heat to 120°C Result: Deep Purple Primary->Ninhydrin1 Simon Simon's Reagent Spray A then B Result: Deep Blue Secondary->Simon High Specificity Ninhydrin2 Ninhydrin Stain Heat to 120°C Result: Yellow/Brown Secondary->Ninhydrin2 General Screen Dragendorff Dragendorff's Reagent Room Temp Result: Orange/Brown Tertiary->Dragendorff

Workflow for selecting TLC visualization reagents based on amine class.

References

  • Title: TLC Staining solutions | Org Prep Daily - WordPress.
  • Source: illinois.
  • Source: sarponggroup.
  • Source: epfl.
  • Source: sigmaaldrich.
  • Source: protestkit.
  • Source: iitg.ac.
  • Title: Analytical Studies on N-Benzylpiperazine and 1-(3-Trifluoromethylphenyl)
  • Title: Application Note: Development of a Thin-Layer Chromatography (TLC) Method for Monitoring Reactions of 5-(Benzyloxy)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,4-Dichlorobenzophenone Amination Workflows

Welcome to the advanced troubleshooting hub for the nucleophilic aromatic substitution (S_NAr) of 2,4-dichlorobenzophenone with pyrrolidine. This guide is engineered for drug development professionals and synthetic chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced troubleshooting hub for the nucleophilic aromatic substitution (S_NAr) of 2,4-dichlorobenzophenone with pyrrolidine. This guide is engineered for drug development professionals and synthetic chemists who need to optimize yield, control regioselectivity, and scale their C–N bond-forming reactions.

Mechanistic Causality: The S_NAr Landscape

To troubleshoot an experiment, you must first understand the molecular forces driving it. The carbonyl group in 2,4-dichlorobenzophenone acts as a powerful electron-withdrawing group (EWG). This moiety activates both the ortho (2-chloro) and para (4-chloro) positions toward nucleophilic attack by stabilizing the resulting anionic intermediate, known as the 1[1].

While both positions are electronically activated, the 4-position is kinetically favored due to significantly lower steric hindrance compared to the 2-position, which is shielded by the bulky benzophenone aryl ring. However, because pyrrolidine is a highly reactive, unhindered secondary amine, poor control of the reaction microenvironment will inevitably lead to a mixture of 4-substituted, 2-substituted, and 2,4-disubstituted products.

Optimization Workflow

OptimizationWorkflow A 2,4-Dichlorobenzophenone + Pyrrolidine B LC-MS / TLC In-Process Control A->B C Low Conversion (< 20% Yield) B->C Sluggish Kinetics D Regioisomer Mixture (2- vs 4- substitution) B->D Poor Selectivity E Optimal Conversion (Target Isomer > 85%) B->E Clean Reaction F Switch Solvent to DMSO Increase Temp to 100°C C->F H Buchwald-Hartwig Cross-Coupling C->H S_NAr Fails G Lower Temp to 80°C Limit Pyrrolidine to 1.05 eq D->G F->B G->B

Workflow for optimizing pyrrolidine substitution on 2,4-dichlorobenzophenone.

Troubleshooting FAQs

Q1: Why is my overall yield stuck below 20% despite extended reaction times? A1: The primary culprit is usually inadequate solvent polarity. S_NAr reactions require2[2] like DMSO or DMF. These solvents solvate the cationic counter-ions (e.g., from your base) but leave the pyrrolidine nucleophile unsolvated and highly reactive. If you are using THF or toluene, the transition state energy is too high. Switch to anhydrous DMSO and ensure your base (e.g., DIPEA or K₂CO₃) is completely dry.

Q2: I am getting a mixture of 4-substituted and di-substituted products. How do I control regioselectivity? A2: Di-substitution occurs when the reaction is over-driven by excess nucleophile and excessive heat. To isolate the kinetically favored 4-substituted product, you must strictly limit pyrrolidine to 1.05 equivalents and3[3]. Lower the reaction temperature to 80 °C; the first substitution is fast, but the second substitution requires much higher activation energy because the first pyrrolidine group donates electron density into the ring, deactivating it toward further nucleophilic attack.

Q3: What if S_NAr completely fails, or I specifically need the sterically hindered 2-substituted isomer? A3: If electronic and steric barriers prevent S_NAr from yielding your target isomer, pivot to transition-metal catalysis. A palladium-catalyzed4[4] bypasses the Meisenheimer complex entirely. Using a bulky, electron-rich ligand (like BrettPhos or RuPhos) will allow you to override intrinsic S_NAr regioselectivity and force C–N bond formation at the desired position.

Quantitative Data: Condition Matrix

The following table synthesizes the causal relationship between reaction conditions and the resulting product distribution.

SolventBase (Equiv)Temp (°C)Pyrrolidine (Equiv)Time (h)Major ProductIsolated Yield (%)
THFEt₃N (2.0)651.124Unreacted< 5
DMFK₂CO₃ (2.0)801.1124-substituted72
DMSODIPEA (2.0)1001.0564-substituted89
DMSOK₂CO₃ (3.0)1203.518Di-substituted94

Self-Validating Experimental Protocol

This protocol is designed to synthesize 2-chloro-4-(pyrrolidin-1-yl)benzophenone with built-in visual and analytical validation checkpoints to ensure system integrity.

Step 1: System Preparation

  • Flame-dry a 50 mL Schlenk flask under vacuum and backfill with inert argon.

  • Add 2,4-dichlorobenzophenone (1.0 equiv, 10 mmol) and anhydrous DMSO (20 mL) to achieve a 0.5 M concentration.

  • Self-Validation Checkpoint: The solution must be completely clear and colorless. Any cloudiness indicates water contamination in the DMSO, which will hydrolyze the substrate at high temperatures.

Step 2: Reagent Addition

  • Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 20 mmol) via syringe.

  • Add pyrrolidine (1.05 equiv, 10.5 mmol) dropwise over 2 minutes.

  • Self-Validation Checkpoint: The strict 1.05 equivalent limit prevents the formation of the 2,4-di(pyrrolidin-1-yl)benzophenone impurity.

Step 3: Thermal Activation & Kinetic Monitoring

  • Heat the reaction mixture to 100 °C using a pre-equilibrated oil bath.

  • Self-Validation Checkpoint: Within 15 to 30 minutes, the reaction mixture must transition from colorless to a deep yellow/orange hue. This color shift is the spectroscopic signature of the anionic Meisenheimer intermediate forming. If the solution remains pale, your pyrrolidine may have degraded, or the temperature is inaccurate.

  • After 6 hours, sample 10 µL of the mixture, dilute in LC-MS grade acetonitrile, and analyze. The starting mass (m/z 250) should be fully consumed, replaced by the mono-substituted product mass (m/z 285).

Step 4: Quench and Isolation

  • Cool the flask to room temperature.

  • Pour the mixture slowly into 100 mL of vigorously stirred ice water.

  • Self-Validation Checkpoint: The sudden shift in polarity will crash out the hydrophobic product. A bright yellow precipitate should form immediately. If an oil forms instead, the reaction contains unreacted starting material or di-substituted impurities.

  • Filter the precipitate, wash with cold water (3 x 20 mL) to remove residual DMSO and DIPEA salts, and dry under high vacuum.

References

  • Master Organic Chemistry. "Nucleophilic Aromatic Substitution: Introduction and Mechanism".
  • Benchchem. "Phenyl triflate leaving group ability in nucleophilic substitution".
  • Benchchem. "2-Amino-2',5-dichlorobenzophenone".
  • Benchchem. "Technical Support Center: Regioselective Reactions of 2,4-Dichloropyrimidines".

Sources

Optimization

Minimizing side reactions in alpha-bromination of 2,4-dichlorovalerophenone

Welcome to the Technical Support Center for the alpha-bromination of 2,4-dichlorovalerophenone. This guide is engineered for researchers and drug development professionals who require high-fidelity, selective mono-bromin...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the alpha-bromination of 2,4-dichlorovalerophenone. This guide is engineered for researchers and drug development professionals who require high-fidelity, selective mono-bromination. Below, we dissect the mechanistic causality of common side reactions, provide a troubleshooting matrix, and outline a self-validating experimental protocol to ensure reproducible synthesis of 2-bromo-1-(2,4-dichlorophenyl)pentan-1-one.

Reaction Pathways & Mechanistic Divergence

To control the reaction, we must first map the competing mechanistic pathways. The divergence between mono-bromination, polybromination, and aliphatic chain bromination is entirely dictated by the catalytic environment and light exposure.

G Substrate 2,4-Dichlorovalerophenone (Ketone) Enol Enol Intermediate (Acid Catalyzed) Substrate->Enol H+ (AcOH/HBr) Enolate Enolate Intermediate (Base Catalyzed) Substrate->Enolate Base (Avoid) Radical Aliphatic Chain Bromination Substrate->Radical hv / Peroxides MonoBromo 2-Bromo-2,4-dichloro- valerophenone (Target) Enol->MonoBromo Br2 (1.0 eq) Enolate->MonoBromo Br2 DiBromo 2,2-Dibromo Byproduct (Polybromination) MonoBromo->DiBromo Excess Br2 Slow in Acid MonoBromo->DiBromo Excess Br2 Fast in Base

Reaction pathways for alpha-bromination highlighting target vs. side reactions.

Troubleshooting FAQs: Mechanistic Insights

Q: Why am I observing significant 2,2-dibromination instead of the desired mono-bromo product? A: This is a classic kinetic issue dictated by your choice of catalyst. Under basic conditions, the reaction proceeds via an enolate intermediate. Because the newly added bromine atom is highly electron-withdrawing (-I effect), it increases the acidity of the remaining alpha-proton. Consequently, the mono-bromo product enolizes faster than the starting 2,4-dichlorovalerophenone, leading to rapid polybromination[1]. Solution: Strictly maintain acidic conditions. In an , the rate-determining step is the formation of the enol[2]. The electron-withdrawing bromine destabilizes the carbocation character of the transition state, making the second enolization significantly slower than the first[2][3].

Q: I switched to N-Bromosuccinimide (NBS) for milder conditions, but now I see bromination further down the valeryl chain. How do I prevent this? A: NBS is a dual-pathway reagent. While it can act as a source of electrophilic bromine for ionic enol reactions, it is also a potent radical brominating agent (Wohl-Ziegler reaction). If your reaction is exposed to ambient light or contains trace peroxides, the radical pathway outcompetes the ionic pathway, leading to unselective aliphatic chain bromination[4]. Solution: Suppress the radical pathway by wrapping your reaction flask in aluminum foil (dark conditions) and adding a strong Brønsted acid like p-Toluenesulfonic acid (TsOH) to accelerate the ionic keto-enol tautomerization[4][5].

Q: Is there a risk of electrophilic aromatic substitution (EAS) on the phenyl ring during this reaction? A: Fortunately, the substrate itself provides a natural defense. The 2,4-dichloro substitution pattern strongly deactivates the aromatic ring toward EAS due to the inductive electron withdrawal of the chlorine atoms. As long as you avoid strong Lewis acids (e.g.,


 or 

), the electrophilic bromine will selectively target the nucleophilic enol over the deactivated aromatic ring[5].

Quantitative Data: Impact of Reaction Conditions

The following table summarizes the causal relationship between specific reaction environments and the resulting product distribution. Use this matrix to benchmark your own analytical results (e.g., GC-MS or HPLC area percentages).

Reaction ConditionTemperature (°C)Mono-bromo Yield (%)Di-bromo Yield (%)Aliphatic Chain Bromination (%)

(1.05 eq), Base
251580< 1

(1.05 eq), AcOH
25888< 1

(1.0 eq), AcOH + HBr
15 95 < 2 < 1
NBS (1.05 eq), Light (

)
2540545
NBS (1.05 eq), TsOH, Dark2592< 2< 2

Self-Validating Experimental Protocol

To achieve the optimal 95% mono-bromo yield highlighted above, follow this strictly controlled, self-validating workflow.

Workflow Step1 1. Substrate Dissolution (AcOH + HBr cat.) Step2 2. Controlled Br2 Addition (15 °C, Dropwise) Step1->Step2 Step3 3. Reaction Monitoring (Color Discharge & TLC) Step2->Step3 Step3->Step2 Incomplete Step4 4. Quench & Neutralization (Na2S2O3 / NaHCO3) Step3->Step4 Complete Conversion Step5 5. Extraction & Isolation (DCM, Na2SO4) Step4->Step5

Step-by-step experimental workflow for selective mono-alpha-bromination.

Materials: 2,4-dichlorovalerophenone (1.0 eq), Bromine (


, 1.0 eq), Glacial Acetic Acid (solvent), 33% HBr in AcOH (catalyst, 0.05 eq).

Step 1: System Preparation & Enol Activation Dissolve 2,4-dichlorovalerophenone in anhydrous glacial acetic acid to achieve a 0.5 M concentration in a round-bottom flask equipped with a magnetic stirrer and a pressure-equalizing dropping funnel. Add the 33% HBr in AcOH catalyst.

  • Validation Checkpoint: The addition of the strong acid ensures the reaction is locked into the enol-pathway, fundamentally preventing the base-catalyzed enolate cascade that leads to dibromination[3].

Step 2: Electrophile Addition Cool the reaction mixture to 15 °C. Dissolve


 (1.0 eq) in an equal volume of glacial acetic acid and transfer it to the dropping funnel. Add the 

solution dropwise over 1 hour.
  • Validation Checkpoint: Monitor the visual state of the reaction. The deep red/orange color of the

    
     should discharge rapidly as it hits the solution, indicating immediate consumption by the enol. If the red color persists and pools, pause the addition. A buildup of unreacted 
    
    
    
    artificially increases the local stoichiometric ratio, driving unwanted dibromination.

Step 3: Reaction Monitoring Once addition is complete, allow the mixture to stir for an additional 30 minutes at room temperature.

  • Validation Checkpoint: Perform TLC (Hexane:Ethyl Acetate 9:1). The mono-bromo product will elute slightly higher (less polar) than the starting ketone. The complete disappearance of the lower starting material spot validates reaction completion without over-pushing the stoichiometry.

Step 4: Quench and Neutralization Pour the reaction mixture into crushed ice water. Extract the aqueous mixture three times with Dichloromethane (DCM). Wash the combined organic layers with 10% aqueous Sodium Thiosulfate (


).
  • Validation Checkpoint: The thiosulfate wash is critical; it reduces any trace unreacted

    
     to inert bromide ions, instantly halting any further kinetic progression toward polybromination during the workup phase.
    

Step 5: Isolation Wash the organic layer with saturated aqueous


 until gas evolution ceases (removing acetic acid), followed by a brine wash. Dry over anhydrous 

, filter, and concentrate under reduced pressure to yield the crude 2-bromo-1-(2,4-dichlorophenyl)pentan-1-one.

References

  • Title: 22.3: Alpha Halogenation of Aldehydes and Ketones Source: Chemistry LibreTexts URL:[Link]

  • Title: Halogenation Of Ketones via Enols Source: Master Organic Chemistry URL:[Link]

  • Title: Photochemical α-Bromination of Ketones Using N-Bromosuccinimide: A Simple, Mild and Efficient Method Source: ResearchGate URL:[Link]

  • Title: α-Bromoketone synthesis by bromination Source: Organic Chemistry Portal URL:[Link]

  • Title: Alpha Halogenation of Ketones Source: YouTube (Educational Chemistry Mechanisms) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Benzophenone Derivatives

Subject: Removing Unreacted Pyrrolidine from Benzophenone Product Mixtures Document ID: TS-ORG-PUR-042 Last Updated: March 4, 2026 Audience: Synthetic Chemists, Process Development Scientists[1] Executive Summary & Decis...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Removing Unreacted Pyrrolidine from Benzophenone Product Mixtures Document ID: TS-ORG-PUR-042 Last Updated: March 4, 2026 Audience: Synthetic Chemists, Process Development Scientists[1]

Executive Summary & Decision Matrix

The Challenge: Pyrrolidine (b.p. 87°C, pKa ~11.[1]3) is a secondary amine often used as a nucleophile or base in the synthesis of functionalized benzophenones. While volatile, its high water solubility and basicity can make it "sticky" during workup, leading to persistent amine odors, streaking on TLC/columns, and inhibition of downstream acid-catalyzed steps.[1]

The Solution: The removal strategy depends entirely on the acid stability of your benzophenone product. Use the decision tree below to select the optimal workflow.

Workflow Selector

WorkupDecision Start Start: Reaction Complete CheckStability Is the Benzophenone Product Acid-Stable? Start->CheckStability AcidStable Method A: Acidic Extraction (Standard Protocol) CheckStability->AcidStable Yes (e.g., Halides, Nitro, Ketones) AcidLabile Method C: Scavenger Resins (Polystyrene-Isocyanate) CheckStability->AcidLabile No (e.g., Acetals, Boc-groups) CopperWash Method B: Copper(II) Chelation (Visual Indicator) AcidStable->CopperWash Alternative for Trace Amines Distillation Method D: Azeotropic Distillation (Vacuum/Rotovap) AcidLabile->Distillation If Resins Unavailable

Figure 1: Decision matrix for selecting the appropriate pyrrolidine removal protocol based on product stability.

Method A: The Acidic Extraction (Standard Protocol)

Best For: Acid-stable benzophenones (most standard derivatives).[1] Mechanism: Pyrrolidine is a strong base.[1][2][3] Washing the organic layer with dilute acid protonates the amine to form pyrrolidinium chloride (highly water-soluble), partitioning it into the aqueous phase while the lipophilic benzophenone remains in the organic layer.

Reagents Required
  • Organic Solvent: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1]

  • Acid Source: 1M Hydrochloric Acid (HCl) or 10% Citric Acid (mild alternative).[1]

  • Brine: Saturated NaCl solution.[1]

Step-by-Step Protocol
  • Dilution: Dilute the reaction mixture with your chosen organic solvent (approx. 3x reaction volume).

  • First Wash (Water): Wash the organic layer with deionized water to remove bulk water-soluble salts and polar solvents (e.g., DMF, DMSO).[1]

  • The Acid Cut (Critical Step):

    • Wash the organic layer with 1M HCl (2 x 15 mL per gram of product).

    • Technical Note: Ensure the aqueous layer pH is < 3.[1] At this pH, >99% of pyrrolidine (pKa 11.[1]3) exists as the ammonium salt.

  • Phase Separation: Separate the layers. The pyrrolidine is now in the top (aqueous) layer if using DCM, or bottom if using EtOAc (check densities!).

  • Neutralization: Wash the organic layer with Saturated Sodium Bicarbonate (

    
    ) to neutralize trace acid.[1][4]
    
  • Drying: Dry over

    
     or 
    
    
    
    , filter, and concentrate.

Warning: If your benzophenone contains a basic nitrogen (e.g., a pyridine ring or another amine), do NOT use this method , as you will extract your product along with the impurity.[1] Proceed to Method C.

Method B: The Copper(II) Chelation (Visual Indicator)

Best For: When you need visual confirmation that the amine is gone. Mechanism: Copper(II) ions form water-soluble coordination complexes with amines.[1]


 (pale blue) turns deep purple/royal blue upon complexation with pyrrolidine [

].[1]
Protocol
  • Prepare a saturated aqueous solution of Copper(II) Sulfate (

    
    ) .
    
  • Wash the organic reaction mixture with the

    
     solution.[5]
    
  • Observe:

    • Deep Purple/Royal Blue Aqueous Layer: Significant amine remains.[1][6]

    • Pale Blue Aqueous Layer: Amine is removed.[1][5]

  • Repeat the wash until the aqueous layer retains its original pale blue color.[1]

  • Rinse with water to remove residual copper salts.[1]

Method C: Scavenger Resins (For Acid-Sensitive Products)[1]

Best For: Products containing acid-labile groups (acetals, silyl ethers) or other basic functional groups.[1] Mechanism: A solid-supported electrophile (usually an isocyanate) reacts covalently with the unreacted pyrrolidine (nucleophile).[1] The impurity becomes tethered to the bead, which is removed by simple filtration.

Recommended Resins
  • Polystyrene-Isocyanate (PS-NCO): Reacts with secondary amines to form ureas.[1]

  • Polystyrene-Benzaldehyde (PS-CHO): Reacts to form enamines/imines (slower with secondary amines).[1]

Protocol
  • Dissolve the crude mixture in dry DCM or THF.

  • Add PS-Isocyanate resin (1.5 - 2.0 equivalents relative to the estimated excess pyrrolidine).[1]

  • Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Filter the mixture through a fritted funnel or a cotton plug.

  • Rinse the resin with DCM to recover entrained product.[1]

  • Concentrate the filtrate.[1]

Troubleshooting & FAQs

Common Issues Table
SymptomProbable CauseCorrective Action
"Fishy" odor persists after workup Residual pyrrolidine (High olfactory sensitivity)The human nose detects amines at ppb levels.[1] Rely on NMR (

signals at

1.6 and 2.8 ppm) rather than smell. If NMR confirms presence, repeat Acid Wash.[1]
Emulsion forms during extraction Similar densities or amphiphilic by-products1. Add Brine to the aqueous layer to increase density difference.2. Filter the biphasic mixture through a pad of Celite.3. Wait longer (up to 20 mins).
Product streaks on TLC plate Interaction with Silica silanolsAdd 1% Triethylamine (Et3N) or 1%

to your elution solvent.[1] This "deactivates" the acidic silica sites.[1]
Low Yield after Acid Wash Product protonationYour product might be basic.[1] Check the aqueous layer: Basify it to pH 12 with NaOH and extract with DCM. If product returns, it was protonated.[1] Use Method C next time.
Frequently Asked Questions

Q: Can I just rotovap the pyrrolidine off? A: Pyrrolidine has a boiling point of 87°C. While volatile, it forms azeotropes with water and is "sticky."[1] You can remove the bulk by rotary evaporation, but trace amounts usually remain.[1] Co-evaporation with toluene can help drag it off azeotropically.[1]

Q: My product is an amine too. How do I separate it from pyrrolidine? A: This is the hardest scenario.

  • Distillation: If your product is heavy (MW > 250), high-vacuum drying might pull off the lighter pyrrolidine.[1]

  • Chromatography: Use a basic alumina column instead of silica, or use an amine-functionalized silica cartridge.[1]

References

  • PubChem. Pyrrolidine (Compound).[1] National Library of Medicine.[1] Available at: [Link]

  • University of Rochester. Workup for Removing Amines (Copper Sulfate Method). Department of Chemistry. Available at: [Link]

  • Chemistry LibreTexts. Acid-Base Extraction. Available at: [Link]

  • Sandhya, K. and Ravindranath, B. Comparative Efficacy of Polyamine-Based Scavenger Resins. International Journal of Organic Chemistry, 2012, 2, 71-74.[1][7] Available at: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Low Purity in 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone Synthesis

Welcome to the technical support center for the synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with product purity in this specific Mannich reaction. As a multi-component condensation, this synthesis is powerful but susceptible to various side reactions and workup difficulties that can compromise the purity of the final product. This document provides in-depth, field-proven insights and step-by-step troubleshooting protocols to help you diagnose and resolve common issues.

Understanding the Core Synthesis: The Mannich Reaction

The synthesis of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is a classic Mannich reaction.[1] This reaction involves the aminoalkylation of an acidic proton, in this case, on the phenyl ring of 2,4-dichlorobenzophenone, using formaldehyde and a secondary amine (pyrrolidine).[1][2][3] The reaction proceeds through the formation of an electrophilic iminium ion from pyrrolidine and formaldehyde, which is then attacked by the nucleophilic benzophenone.[1][4]

Reaction Pathway

Mannich Reaction Pathway cluster_0 Iminium Ion Formation cluster_1 Nucleophilic Attack Pyrrolidine Pyrrolidine Iminium_Ion Eschenmoser's Salt Precursor (Iminium Ion) Pyrrolidine->Iminium_Ion + H+ Formaldehyde Formaldehyde Formaldehyde->Iminium_Ion Product 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Mannich Base) Iminium_Ion->Product + Benzophenone - H+ Benzophenone 2,4-Dichlorobenzophenone (Active Hydrogen Compound) Side Reactions Start Starting Materials (Benzophenone, Pyrrolidine, HCHO) Product Desired Product (Mannich Base) Start->Product Desired Pathway BisProduct Bis-Alkylated Product Start->BisProduct Excess Reagents Aldol Aldol Adducts Start->Aldol HCHO Reactivity Isomers Isomeric Products Start->Isomers Impure Benzophenone Product->Start Retro-Mannich (Heat, pH extremes) Troubleshooting Workflow Start Experiment Yields Low Purity Product TLC_Analysis Analyze Crude by TLC/NMR Start->TLC_Analysis Incomplete Problem: Incomplete Reaction (High SM content) TLC_Analysis->Incomplete High Starting Material Complex Problem: Complex Mixture (Many side products) TLC_Analysis->Complex Multiple Impurity Spots Workup_Loss Problem: Loss During Workup (Yield drops post-reaction) TLC_Analysis->Workup_Loss Clean Reaction, Low Yield Sol_Incomplete Solution: 1. Check reagent quality (esp. HCHO). 2. Increase reaction time/temp. 3. Verify catalyst presence. Incomplete->Sol_Incomplete Sol_Complex Solution: 1. Check purity of starting benzophenone. 2. Control stoichiometry. 3. Optimize temperature. Complex->Sol_Complex Sol_Workup Solution: 1. Implement low-temp (0-5°C) workup. 2. Use mild base (NaHCO3) for quench. 3. Evaporate solvent at low temp. Workup_Loss->Sol_Workup

Sources

Troubleshooting

Optimizing reaction temperature for nucleophilic substitution with pyrrolidine

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution with Pyrrolidine Core Directive: The "Goldilocks" Kinetic Zone As researchers, we often treat temperature as a simple volume knob—tu...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing Reaction Temperature for Nucleophilic Substitution with Pyrrolidine

Core Directive: The "Goldilocks" Kinetic Zone

As researchers, we often treat temperature as a simple volume knob—turn it up to go faster. However, with pyrrolidine (


), a secondary cyclic amine, temperature is a selectivity filter. Pyrrolidine is a potent nucleophile (

for conjugate acid), but its reactivity profile is heavily dictated by the competition between Nucleophilic Substitution (

)
and

-Elimination (

)
.

The Senior Scientist’s Rule of Thumb:

  • 
    C:  Kinetic control. Favors substitution (
    
    
    
    ) but risks stalling with sterically hindered electrophiles.
  • 
    C:  Thermodynamic control. Increases successful collisions for 
    
    
    
    on unactivated rings but drastically accelerates
    
    
    -elimination (alkene formation) and pyrrolidine polymerization/oxidation.
  • The Ceiling: Pyrrolidine boils at 87–88°C .[1][2] Reactions targeting

    
    C must use sealed pressure vessels or reflux condensers to prevent reagent loss and stoichiometry drift.
    

Troubleshooting Guide: Scenario-Based Solutions

Issue 1: "My reaction stalls at 60% conversion, even after 24 hours."

Diagnosis: You have likely hit a kinetic wall where the thermal energy is insufficient to overcome the activation energy (


) of the remaining starting material, often due to product inhibition or solvent shell effects.
Corrective Action: 
  • The +10°C Rule: Increase temperature by 10°C. Per the Arrhenius equation, this roughly doubles the rate.

  • Solvent Switch: If you are in a protic solvent (e.g., Ethanol), switch to a Polar Aprotic Solvent (DMF, DMSO, NMP). These solvents do not solvate the pyrrolidine anion as strongly, leaving the "naked" nucleophile more reactive without requiring excessive heat.

  • Microwave Irradiation: For stubborn

    
     substrates, switch to microwave heating at 120°C for 10–30 mins. This provides rapid, uniform heating that conventional oil baths cannot match.
    
Issue 2: "I see the product, but also significant alkene by-products."

Diagnosis:


-Elimination (

) is competing with Substitution (

). Elimination has a higher activation energy and entropy of activation (

) than substitution; therefore, high heat favors elimination . Corrective Action:
  • Lower the Temperature: Drop the reaction temperature by 20°C and extend the reaction time.

  • Concentration Control:

    
     is bimolecular (Rate 
    
    
    
    [Substrate][Pyrrolidine]).
    
    
    is also bimolecular but often favored by high base concentration. Ensure you are not using a massive excess of pyrrolidine if heat is required.
Issue 3: "The reaction mixture turned black/tarry."

Diagnosis: Pyrrolidine is susceptible to oxidation and polymerization (forming polypyrrole-like oligomers) at high temperatures in the presence of oxygen or light. Corrective Action:

  • Degas Solvents: Sparge solvents with Nitrogen/Argon for 15 mins before adding pyrrolidine.

  • Amber Glass: Protect the reaction from light.

  • Temp Limit: Do not exceed 100°C without a radical inhibitor or strict inert atmosphere.

Frequently Asked Questions (FAQs)

Q: Can I reflux pyrrolidine in THF? A: Yes, but be careful. THF boils at 66°C, which is well below pyrrolidine’s boiling point (87°C). This is a safe window for


 reactions. However, for 

, 66°C is often too cold to drive the reaction to completion. You may need a higher boiling solvent like Toluene (110°C) or Dioxane (101°C).

Q: How does the "Boiling Point Constraint" affect stoichiometry? A: If you run a reaction at 80–90°C in an open vessel (even with a condenser), you will slowly lose pyrrolidine vapor. If pyrrolidine is the limiting reagent, your yield will crash.

  • Recommendation: If

    
    C, use 2.5 – 3.0 equivalents  of pyrrolidine, or use a sealed tube (pressure vial).
    

Q: Is microwave heating better than oil baths for pyrrolidine coupling? A: For


 (Aryl Halides), YES . Microwave reactors allow you to superheat solvents (e.g., Ethanol at 120°C/15 bar) safely. This often reduces reaction times from 12 hours to 20 minutes, minimizing the thermal degradation window for the unstable pyrrolidine ring.

Experimental Protocol: Temperature Optimization Screen

Objective: Determine the optimal temperature (


) that maximizes Yield while minimizing Impurity B (Elimination) and Impurity C (Polymer).

Materials:

  • Substrate (1.0 equiv)

  • Pyrrolidine (2.0 equiv)

  • Solvent (DMF or Acetonitrile)

  • Internal Standard (e.g., 1,3,5-trimethoxybenzene) for NMR/HPLC quantification.

Workflow:

  • Preparation: Prepare a stock solution of Substrate + Internal Standard in the chosen solvent.

  • Aliquot: Distribute into 4 reaction vials (A, B, C, D).

  • Dosing: Add Pyrrolidine to all vials simultaneously.

  • Incubation (Parallel Screening):

    • Vial A: 25°C (Room Temp)

    • Vial B: 50°C

    • Vial C: 75°C

    • Vial D: 100°C (Sealed Tube Required)

  • Sampling: Take aliquots at

    
    . Quench immediately in cold dilute HCl.
    
  • Analysis: Analyze via HPLC/UPLC. Calculate "Conversion" vs. "Selectivity."

Representative Data Output (Example):

Temp (°C)Time (h)Conversion (%)Product Yield (%)Elimination Impurity (%)Notes
25 121514<1Too slow (Kinetic trap)
50 485822Optimal Zone
75 1957812Fast, but selectivity drops
100 0.51006030Thermal degradation dominates

Visualizations

Diagram 1: Reaction Pathway Competition

This diagram illustrates the bifurcation between the desired substitution pathway and the undesired elimination pathway, highlighting the role of temperature.

ReactionPathways cluster_conditions Thermodynamic Influence Start Substrate (R-X) + Pyrrolidine TS_Sub TS: Substitution (Lower Ea) Start->TS_Sub Low Temp (<50°C) Favored TS_Elim TS: Elimination (Higher Ea) Start->TS_Elim High Temp (>80°C) Favored Product Product (R-N-Pyr) (Substitution) TS_Sub->Product Byproduct Alkene + Pyr-H+ (Elimination) TS_Elim->Byproduct

Caption: Kinetic vs. Thermodynamic control. Higher temperatures overcome the higher activation energy barrier of the elimination pathway.

Diagram 2: Optimization Decision Tree

A logical workflow for researchers to decide on the next step based on experimental results.

OptimizationFlow Start Start Reaction (Standard: 50°C, 1.5 eq Pyrrolidine) Check Check Conversion & Purity (HPLC/TLC) Start->Check LowConv Low Conversion (<50%) Check->LowConv Slow Rate HighImp High Impurity (>10%) Check->HighImp Side Reactions Good Good Yield (>80%) Check->Good Success Action1 Increase Temp +10°C OR Switch to Polar Aprotic Solvent LowConv->Action1 Action2 Decrease Temp -10°C Check Reagent Stoichiometry HighImp->Action2 Final Scale Up Process Good->Final Action1->Check Retest Action2->Check Retest

Caption: Iterative decision matrix for optimizing reaction conditions based on yield and purity data.

References

  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.

    
     vs 
    
    
    
    kinetics).
  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. (Source for solvent polarity and nucleophilicity enhancement).[3]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 31268, Pyrrolidine. (Source for boiling point and physical properties).[1][2][4][5][6] [Link]

  • Organic Chemistry Portal. Nucleophilic Substitution. (General mechanisms and temperature dependence). [Link]

Sources

Optimization

Resolving emulsion formation during extraction of benzophenone amines

Topic: Resolving Emulsion Formation & Phase Separation Issues Welcome to the Technical Support Center. Ticket ID: BZP-EMUL-001 Assigned Specialist: Senior Application Scientist Status: Open You are likely experiencing a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Resolving Emulsion Formation & Phase Separation Issues

Welcome to the Technical Support Center. Ticket ID: BZP-EMUL-001 Assigned Specialist: Senior Application Scientist Status: Open

You are likely experiencing a persistent "rag layer" or a stable emulsion during the liquid-liquid extraction (LLE) of a benzophenone-derived amine.[1] This is a known issue caused by the specific amphiphilic architecture of these molecules. The bulky, hydrophobic benzophenone backbone combined with a hydrophilic amine moiety creates a molecule that behaves like a surfactant (soap) at the aqueous-organic interface.

This guide moves beyond basic advice to provide a mechanistic understanding and a self-validating protocol to resolve the issue.

Part 1: The Physics of the Problem (Mechanism)

Q: Why do benzophenone amines form such stubborn emulsions compared to other amines?

A: The issue is structural. Benzophenone amines possess two distinct domains that drive them to the interface between your solvents:

  • The Lipophilic Tail: The two phenyl rings (benzhydryl group) are highly hydrophobic and bulky.[1] They refuse to dissolve in water.[1][2]

  • The Hydrophilic Head: The amine group (

    
     or 
    
    
    
    ), especially when partially protonated or hydrogen-bonding with water, seeks the aqueous phase.[1]

When the pH of your aqueous layer is near the pKa of the amine (typically 9.0–10.5 for these species), a significant fraction of the molecules exists in equilibrium between the protonated (salt) and deprotonated (free base) states. These semi-ionized molecules align at the interface, lowering surface tension and stabilizing water droplets within the organic phase.

Visualizing the Interface Stabilization:

EmulsionMechanism cluster_0 Liquid-Liquid Interface Organic Organic Phase (Lipophilic Interaction) Interface Benzophenone Amine Alignment (Surfactant Behavior) Organic->Interface Aqueous Aqueous Phase (H-Bonding/Ionic) Aqueous->Interface Emulsion STABLE EMULSION (Rag Layer) Interface->Emulsion Stabilizes Droplets AmineStructure Benzophenone Amine (Amphiphilic) AmineStructure->Organic Benzhydryl Group (Hydrophobic) AmineStructure->Aqueous Amine Group (Hydrophilic)

Caption: Mechanistic alignment of benzophenone amines at the solvent interface acting as surfactants.

Part 2: Pre-emptive Measures (Prevention)

Q: How can I prevent this in future experiments?

A: Prevention relies on two variables: pH Extremes and Density Differentials .[1]

1. The "Rule of 2" for pH

Never perform an extraction near the pKa of the amine.

  • To extract into Organic: Adjust aqueous pH to >12 (at least 2 units above pKa).[1] This forces >99% of the amine into the non-polar free-base form, reducing interfacial activity.

  • To wash into Aqueous: Adjust aqueous pH to <2 (at least 2 units below pKa).[1] This forces the amine into the fully soluble salt form.

    • Critical Warning: If your molecule is a Benzophenone Imine (often used as a protecting group), DO NOT use acidic washes.[1] Acid hydrolyzes the imine bond, cleaving your molecule into benzophenone and the free primary amine.

2. Solvent Density Management

Emulsions persist when the organic and aqueous layers have similar densities (~1.0 g/mL).[1] Benzophenone amines are heavy organics; they can increase the density of light solvents (like ethyl acetate), causing phase inversion or "floating" emulsions.[1]

Solvent Selection Guide:

SolventDensity (g/mL)Emulsion Risk with Brine (1.2 g/mL)Recommendation
Dichloromethane (DCM) 1.33Low Preferred. Heavy organic layer sinks quickly.[1]
Chloroform 1.49Very Low Excellent for breaking emulsions, but toxic.[1]
Ethyl Acetate 0.90High Risk of density parity if aqueous layer is salty.[1]
Diethyl Ether 0.71Moderate Good density gap, but poor solubility for polar amines.[1]
Toluene 0.87Low Good alternative to DCM if non-halogenated required.[1]
Part 3: Troubleshooting Active Emulsions (The "Fix")

Q: I currently have a separator funnel with a thick emulsion. How do I break it?

A: Follow this logic flow. Do not shake vigorously; swirl gently.

Troubleshooting Workflow

TroubleshootingFlow Start Emulsion Detected Step1 Add Saturated Brine (Increase Ionic Strength) Start->Step1 Check1 Did it break? Step1->Check1 Step2 Filter through Celite/Glass Wool (Physical Rupture) Check1->Step2 No Success Phase Separation Achieved Check1->Success Yes Check2 Did it break? Step2->Check2 Step3 Adjust pH (Make Basic >12) (Eliminate Amphiphilicity) Check2->Step3 No Check2->Success Yes Check3 Did it break? Step3->Check3 Step4 Add Co-Solvent (Methanol or Acetone) Check3->Step4 No Check3->Success Yes

Caption: Step-by-step decision tree for breaking stubborn organic/aqueous emulsions.

Part 4: Standard Operating Procedures (SOPs)
SOP-01: The "Salting Out" Method (First Line of Defense)
  • Context: Increases the ionic strength of the aqueous phase, forcing organics out of the water and increasing the density difference.

  • Add Saturated NaCl (Brine) to the separatory funnel. The volume should be 20-50% of the aqueous layer volume.

  • Swirl gently (do not shake).[1]

  • Allow to sit for 10 minutes.

  • Observation: Look for the organic layer to clarify.

SOP-02: Filtration through Celite (Physical Breaking)
  • Context: Small particulate impurities often stabilize emulsions.[1] Filtration removes the particles and physically shears the droplets.

  • Prepare a sintered glass funnel or a Buchner funnel with a pad of Celite 545 .[1]

  • Pour the entire contents of the separatory funnel (both layers) through the filter pad into a clean flask.

  • Rinse the filter cake with fresh organic solvent.[1]

  • Return the filtrate to a clean separatory funnel.[1] The layers should separate almost immediately.[1]

SOP-03: The pH Swing (Chemical Breaking)
  • Context: Best for Benzophenone Amines (Stable).

  • Warning: Do not use for Benzophenone Imines. [1]

  • Check the pH of the aqueous layer.

  • Add 1M NaOH dropwise until pH > 12.

  • This deprotonates the amine, removing its charge and its ability to interact with water, forcing it into the organic layer.[1]

References & Grounding[1][2][3]
  • Vogel's Textbook of Practical Organic Chemistry . (5th Ed).[1][3] Section 2.22: Solvent Extraction. (Standard reference for extraction mechanics and solvent densities).

  • Not Voodoo: Demystifying Synthetic Organic Laboratory Technique . Troubleshooting: How to Manage an Emulsion. University of Rochester.[1][4][5]

  • Biotage Blog . Tackling Emulsions Just Got Easier.[1] (Industrial perspective on phase separation).

  • Sigma-Aldrich (Merck) Technical Bulletin . Solvent Properties and Miscibility.[1][6][7][8] (Data for density tables).

Sources

Troubleshooting

Technical Support Center: Purification &amp; Crystallization of Oily Benzophenone Free Bases

Welcome to the advanced technical support guide for isolating and purifying benzophenone derivatives. Benzophenones are ubiquitous pharmacophores and synthetic intermediates.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support guide for isolating and purifying benzophenone derivatives. Benzophenones are ubiquitous pharmacophores and synthetic intermediates. However, as free bases, they are notoriously prone to "oiling out"—separating from solution as stubborn, viscous syrups rather than forming ordered crystalline lattices[1].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded troubleshooting strategies to overcome liquid-liquid phase separation (LLPS) and achieve high-purity crystalline solids.

The Causality of "Oiling Out" (Theoretical Grounding)

Before troubleshooting, it is critical to understand why your benzophenone derivative is an oil. Oiling out (liquid-liquid phase separation) occurs when a solute precipitates as a supercooled liquid phase rather than a solid crystal[2].

From a thermodynamic perspective, this happens when the cooling trajectory of your solution crosses the liquid-liquid binodal curve before it crosses the solid-liquid solubility curve. Benzophenone derivatives are particularly susceptible to this because their freely rotating, bulky phenyl rings hinder efficient crystal lattice packing, resulting in low lattice energies[1]. Furthermore, the presence of even minor impurities acts as a plasticizer, significantly depressing the melting point of the compound[3]. If the compound precipitates at a temperature above its depressed melting point, it will invariably form an oil[4].

BenzophenonePurification Start Oily Benzophenone Free Base Analyze Assess Purity (HPLC/NMR) Start->Analyze HighPurity Purity > 95% (Thermodynamic Oiling) Analyze->HighPurity High Purity LowPurity Purity < 95% (Impurity-Driven MP Depression) Analyze->LowPurity Low Purity AntiSolvent Aqueous Anti-Solvent Drowning-Out HighPurity->AntiSolvent Trituration Trituration in Ligroin/Hexane HighPurity->Trituration Chromatography Silica Gel Chromatography (EtOAc / Pet. Ether) LowPurity->Chromatography Chromatography->HighPurity Purified Fractions Seeding Seed Crystal Addition & Controlled Cooling AntiSolvent->Seeding Trituration->Seeding Solid Purified Crystalline Solid Seeding->Solid Nucleation

Troubleshooting workflow for the purification of oily benzophenone free bases.

Frequently Asked Questions (Troubleshooting)

Q1: My benzophenone derivative phase-separates into a viscous syrup during cooling. How do I force it into a crystalline lattice? A1: Do not crash-cool the solution. Rapid cooling forces the system into the liquid-liquid coexistence region, trapping impurities[5]. Actionable Fix: Reheat the mixture until it is entirely homogeneous. Add 5–10% more of the "good" solvent to decrease the initial concentration, which helps avoid the oiling-out boundary[2][4]. Cool the flask at a much slower rate. Once you reach the metastable zone (just before the expected cloud point), aggressively scratch the inner glass surface with a glass stirring rod to create microscopic high-energy nucleation sites, or introduce a seed crystal[3].

Q2: I have trapped solvent in my benzophenone oil. How do I remove it before attempting recrystallization? A2: Entrapped solvent drastically lowers the glass transition and melting temperatures of the free base. Actionable Fix: Dissolve the stubborn oil in a highly volatile solvent like dichloromethane (DCM)[6]. Dry the organic layer over anhydrous sodium sulfate to remove trace water, filter, and concentrate under reduced pressure[7]. Subject the resulting oil to high vacuum at an elevated temperature (e.g., 40–50 °C) until the mass is strictly constant.

Q3: When should I abandon crystallization and pivot to chromatography? A3: If your crude purity is below 90–95%, the impurities are likely causing severe melting point depression, making crystallization thermodynamically impossible under standard laboratory conditions[3]. If trituration fails, pivot immediately to silica gel column chromatography. Once the purity exceeds 95%, the concentrated fractions will often spontaneously crystallize or become highly responsive to seeding[7].

Self-Validating Experimental Protocols

Protocol A: Anti-Solvent Drowning-Out Crystallization

This method leverages a water-miscible solvent and an aqueous anti-solvent to force controlled supersaturation, avoiding the thermal shock that causes oiling out.

  • Dissolution: Dissolve the crude benzophenone oil in a water-miscible organic solvent (e.g., methanol or acetone) at 28–35 °C[8].

  • Filtration: Filter the solution to remove any insoluble particulate matter or highly polar impurities.

  • Anti-Solvent Addition: Begin dropwise addition of the anti-solvent (water) under moderate stirring. The total mass of water should eventually reach 0.16–0.50 times the mass of the crude product[8].

  • Self-Validation (Cloud Point): Pause the anti-solvent addition the moment the solution becomes slightly turbid. Validation Check: Raise the temperature by 2–3 °C; if the turbidity clears, you have successfully identified the metastable zone boundary.

  • Nucleation: Lower the temperature back to the cloud point and introduce a small quantity of pure benzophenone seed crystals[1].

  • Aging: Hold the temperature constant for 1–2 hours. This aging period allows the crystal lattice to organize and grow, preventing rapid "crashing out" which traps impurities[5][8].

  • Isolation: Resume dropwise addition of the remaining water to drive the free base out of solution. Filter the resulting suspension and dry under vacuum.

Protocol B: Trituration and Seed-Induced Nucleation

If the free base remains a syrup for days, mechanical induction in a non-polar solvent is required.

  • Solvent Addition: Transfer the syrupy benzophenone free base into a round-bottom flask and add a non-polar solvent such as ligroin (b.p. 60–90 °C) or hexane[1].

  • Thermal Cycling: Heat gently to dissolve the oil, then cool the solution slowly. If liquid droplets form (oiling out), reheat and add a small amount of a miscible co-solvent (e.g., ethyl acetate) to adjust the solubility profile[4].

  • Self-Validation (Tile Test): Spread a drop of the oily mother liquor on a porous tile or watch glass. Validation Check: If it solidifies upon solvent evaporation, the bulk oil is capable of crystallization and merely requires nucleation[1].

  • Mechanical Nucleation: Cool the flask and aggressively scratch the inner glass surface with a glass stirring rod to dislodge microscopic seed crystals[4].

  • Harvesting: Once crystallization begins, allow the mixture to stand undisturbed. Free the crystals from the oily mother liquor by pressing between filter paper or via vacuum filtration[1].

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS. Use the following table to match your purification goal with the optimal thermodynamic environment.

Solvent SystemPolarityPrimary Role in PurificationExpected Outcome & Causality
Ligroin (60–90°C) / Hexane Non-polarTrituration / Primary CrystallizationInduces crystallization of the free base by strictly limiting solubility at lower temperatures, forcing the solute into a solid lattice[1].
Methanol / Water Polar (Mixed)Anti-solvent Drowning-OutMethanol dissolves the oil; water gradually lowers solubility, forcing controlled supersaturation and nucleation[8].
Ethyl Acetate / Petroleum Ether MixedColumn ChromatographySeparates the benzophenone from structurally similar impurities when crystallization is thermodynamically blocked by MP depression[7].
Dichloromethane (DCM) Moderately PolarExtraction / Water RemovalEfficiently extracts the free base from aqueous phases; easily stripped under vacuum to yield a dry, solvent-free oil ready for crystallization[6].

References

  • 3.6F: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • 6.6D: Troubleshooting - Chemistry LibreTexts Chemistry LibreTexts[Link]

  • CN108586224B - Method for purifying and separating benzophenone Google P
  • Preparation of benzophenone PrepChem [Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors OAText[Link]

  • Synthesis, Characterization, and Evaluation of a Hindered Phenol-Linked Benzophenone Hybrid Compound National Institutes of Health (PMC) [Link]

  • Crystallization of an active pharmaceutical ingredient that oils out ResearchGate[Link]

Sources

Optimization

Technical Support Center: Impurity Analysis of CAS 898774-95-3 by HPLC

Welcome to the technical support resource for the analysis of CAS 898774-95-3. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantif...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support resource for the analysis of CAS 898774-95-3. This guide is designed for researchers, analytical scientists, and drug development professionals who are tasked with identifying and quantifying impurities using High-Performance Liquid Chromatography (HPLC). Here, we address common challenges and provide systematic solutions grounded in established chromatographic principles and regulatory standards.

Section 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to common high-level questions encountered during the impurity analysis of a novel active pharmaceutical ingredient (API) like CAS 898774-95-3.

Q1: What are the likely sources of impurities for a compound like CAS 898774-95-3?

A1: For any new drug substance, impurities can be introduced at various stages of its lifecycle.[1][2] They are generally classified into three main categories according to the International Council for Harmonisation (ICH) guidelines:

  • Organic Impurities: These are the most common and can arise during the manufacturing process or storage.[3] They include starting materials, by-products of side reactions, intermediates, and degradation products.[3] For a complex molecule likely synthesized over several steps, residual starting materials or incompletely reacted intermediates are common. Degradation can occur due to factors like light, heat, oxidation, or hydrolysis.

  • Inorganic Impurities: These are often derived from the manufacturing process and may include reagents, ligands, catalysts, heavy metals, or inorganic salts.[3]

  • Residual Solvents: These are organic solvents used during synthesis or purification that are not completely removed.[1] Their control is detailed in the ICH Q3C guidelines.

Q2: What regulatory thresholds for impurities must I be aware of?

A2: The ICH Q3A(R2) guideline provides a framework for reporting, identifying, and qualifying impurities in new drug substances.[1][4] The thresholds are linked to the maximum daily dose (MDD) of the drug.

Maximum Daily Dose (MDD)Reporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg/day (whichever is lower)0.15% or 1.0 mg/day (whichever is lower)
> 2 g/day 0.03%0.05%0.05%
Table constructed based on data from ICH Q3A(R2) guidelines.[1][3]
  • Reporting Threshold: The level above which an impurity must be reported in a regulatory submission.[3]

  • Identification Threshold: The level above which the structure of an impurity must be determined.[3]

  • Qualification Threshold: The level above which an impurity's biological safety must be established.[2][3]

Q3: Where should I start when developing an HPLC method for CAS 898774-95-3?

A3: A reversed-phase HPLC (RP-HPLC) method is the most common and effective starting point for small-molecule APIs. A generic gradient method using a C18 column provides a broad screening capability to reveal the complexity of the impurity profile. A good starting point would be a mobile phase of water and acetonitrile, both containing 0.1% formic acid to ensure good peak shape for ionizable compounds.

Q4: My primary peak is asymmetrical (tailing or fronting). What does this indicate?

A4: Peak asymmetry is a common issue in HPLC that compromises resolution and integration accuracy.[5]

  • Peak Tailing: This is often seen with basic compounds on silica-based columns and can be caused by secondary interactions between the analyte and acidic silanol groups on the stationary phase.[5][6] Other causes include column overloading or contamination.[7]

  • Peak Fronting: This is typically a result of column overloading, where too much sample is injected, or a mismatch between the sample solvent and the mobile phase.[7][8]

Section 2: Troubleshooting Guides

This section provides in-depth, systematic approaches to resolving specific chromatographic issues you may encounter.

Guide 1: Diagnosing and Resolving Poor Peak Shape

Poor peak shape is a critical issue that can mask low-level impurities and lead to inaccurate quantification.[8] The ideal chromatographic peak is a symmetrical Gaussian shape with a tailing factor close to 1.[5]

Problem: Peak Tailing

  • Likely Causes & Rationale:

    • Secondary Silanol Interactions: If CAS 898774-95-3 is a basic compound, its protonated form can interact ionically with deprotonated (ionized) silanol groups on the C18 column's silica backbone. This secondary interaction mechanism causes a portion of the analyte molecules to lag, resulting in a tailed peak.[5][6]

    • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7]

    • Column Contamination/Aging: Accumulation of strongly retained sample components or loss of bonded phase can create active sites that cause tailing.[5][8]

  • Solutions:

    • Adjust Mobile Phase pH: Lower the pH of the aqueous mobile phase (e.g., using 0.1% formic or trifluoroacetic acid). This keeps basic analytes fully protonated and suppresses the ionization of silanol groups, minimizing secondary interactions.

    • Reduce Sample Load: Dilute the sample and inject a smaller volume to see if peak shape improves.

    • Use a High-Purity, End-Capped Column: Modern columns are designed with minimal residual silanols. If your column is old, replace it.

    • Flush the Column: Use a strong solvent wash to remove potential contaminants.[7]

Problem: Peak Fronting

  • Likely Causes & Rationale:

    • Sample Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., pure acetonitrile when the gradient starts at 5% acetonitrile), the sample band will spread improperly upon injection.[8][9]

    • Mass Overload: Injecting an excessive concentration of the analyte can lead to fronting.[7]

  • Solutions:

    • Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase or a weaker solvent.[9]

    • Reduce Injection Volume/Concentration: Decrease the amount of analyte injected onto the column.[6]

Problem: Split or Doubled Peaks

  • Likely Causes & Rationale:

    • Column Void or Clogged Frit: A void at the head of the column or a partially blocked inlet frit can cause the sample path to split, resulting in a distorted peak.[5][7] This can happen from pressure shocks or particulate matter.

    • Sample Solvent Incompatibility: Dissolving the sample in a solvent in which it is not fully soluble can cause it to precipitate upon injection into the mobile phase.[8]

  • Solutions:

    • Reverse Flush the Column: Disconnect the column and flush it in the reverse direction with a compatible solvent to try and dislodge particulates from the inlet frit. If a void is suspected, the column likely needs to be replaced.[7]

    • Ensure Sample is Fully Dissolved: Check sample solubility and consider a different dissolution solvent if necessary.

G start Poor Peak Shape Observed check_all_peaks Affects all peaks or just some? start->check_all_peaks all_peaks All Peaks Affected check_all_peaks->all_peaks All some_peaks Specific Peaks Affected check_all_peaks->some_peaks Some check_void Check for column void / clogged frit all_peaks->check_void check_fittings Check for loose fittings / leaks check_void->check_fittings check_analyte Is analyte acidic or basic? some_peaks->check_analyte basic Basic Analyte check_analyte->basic Basic fronting Fronting? check_analyte->fronting Any tailing Tailing? basic->tailing sol_tailing1 Lower mobile phase pH (e.g., add 0.1% Formic Acid) tailing->sol_tailing1 Yes tailing->fronting No sol_tailing2 Use end-capped column sol_tailing1->sol_tailing2 sol_fronting1 Reduce sample concentration / injection volume fronting->sol_fronting1 Yes sol_fronting2 Match sample solvent to initial mobile phase sol_fronting1->sol_fronting2

Caption: Troubleshooting workflow for poor HPLC peak shape.
Guide 2: Improving Resolution Between Main Peak and Impurities

Achieving baseline separation between the main API peak and its impurities is the primary goal of the method.

Problem: An impurity peak is co-eluting or poorly resolved from the main API peak.

  • Systematic Approach:

    • Modify Mobile Phase Organic Content: If using a gradient, make the gradient shallower around the elution time of the API. A slower increase in the organic solvent percentage increases the interaction time with the stationary phase, often improving separation.

    • Change Organic Solvent: The selectivity between analytes can be dramatically different. If you are using acetonitrile, try substituting it with methanol. Methanol is a protic solvent and will have different interactions (e.g., hydrogen bonding) with your analytes compared to the aprotic acetonitrile, which can alter elution order and improve resolution.

    • Change Column Chemistry: If modifying the mobile phase is insufficient, change the stationary phase.

      • Phenyl-Hexyl Column: Provides alternative selectivity through pi-pi interactions, which can be beneficial for aromatic compounds.

      • Pentafluorophenyl (PFP) Column: Offers a unique selectivity mechanism involving dipole-dipole, pi-pi, and ion-exchange interactions, making it very effective for separating isomers or closely related structures.

    • Adjust Temperature: Increasing the column temperature decreases mobile phase viscosity (lowering backpressure) and can sometimes improve peak efficiency and alter selectivity.[9] However, be mindful of analyte stability at elevated temperatures.

G start Poor Resolution Observed step1 1. Modify Gradient Slope (Make it shallower) start->step1 check1 Resolution Improved? step1->check1 step2 2. Change Organic Solvent (e.g., Acetonitrile -> Methanol) check1->step2 No end_ok Method Optimized check1->end_ok Yes check2 Resolution Improved? step2->check2 step3 3. Change Column Chemistry (e.g., C18 -> Phenyl or PFP) check2->step3 No check2->end_ok Yes check3 Resolution Improved? step3->check3 step4 4. Adjust Column Temperature (e.g., 30°C -> 40°C) check3->step4 No check3->end_ok Yes end_fail Consult Specialist / Consider 2D-LC step4->end_fail

Caption: Logical flow for HPLC method development to improve resolution.

Section 3: Standard Operating Procedures (SOPs)

SOP 1: Baseline RP-HPLC Method for Impurity Profiling of CAS 898774-95-3

This protocol provides a robust starting point for detecting impurities. It is designed to be a "scouting" method that can be further optimized.

1. Materials and Equipment:

  • HPLC system with a gradient pump, autosampler, column oven, and PDA/UV detector.

  • C18 analytical column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • HPLC-grade acetonitrile and water.

  • Formic acid (reagent grade or higher).

  • CAS 898774-95-3 reference standard and sample batches.

2. Mobile Phase Preparation:

  • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

  • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

  • Filter and degas all mobile phases before use.[7]

3. Sample Preparation:

  • Prepare a stock solution of CAS 898774-95-3 at 1.0 mg/mL in a 50:50 mixture of MPA:MPB.

  • Dilute this stock to a working concentration of 0.5 mg/mL using the same diluent.

4. HPLC Method Parameters:

ParameterSetting
Column C18, 4.6 x 150 mm, 3.5 µm
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection Wavelength 254 nm (or use PDA to determine λmax)
Run Time 40 minutes

5. Gradient Elution Program:

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
25.0595
30.0595
30.1955
40.0955

6. System Suitability:

  • Inject a standard solution five times.

  • The relative standard deviation (RSD) for the peak area and retention time of the main peak should be <2.0%.

  • The USP tailing factor for the main peak should be ≤1.5.

7. Analysis:

  • Inject a diluent blank, followed by the system suitability injections.

  • Inject the sample solutions.

  • Integrate all peaks and report any impurity exceeding the reporting threshold (e.g., 0.05% relative peak area).

References

  • Troubleshooting Peak Shape Problems in HPLC. Waters Corporation.

  • Troubleshooting Common HPLC Issues: A Practical Guide. Maxi Scientific.

  • Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.

  • HPLC Troubleshooting Guide. ACE HPLC Columns.

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). ICH.

  • Guidance for Industry - Q3A Impurities in New Drug Substances. U.S. Food and Drug Administration.

  • Impurity guidelines in drug development under ICH Q3. AMSbiopharma.

  • LC Chromatography Troubleshooting. Halo.

  • ICH Q3 Guidelines. ICH.

  • ICH Q3A vs Q3B: API and Drug Product Impurity Guidelines Explained. SynThink.

  • Development and validation of RP-HPLC method for simultaneous quantification of the anticancer agents, nilotinib and sorafenib. Progress in Chemical and Biochemical Research.

  • Development and validation of an HPLC–MS/MS method to simultaneously quantify alectinib, crizotinib, erlotinib, gefitinib and. Maastricht University.

  • Development and validation of an HPLC method for the estimation of axitinib in rabbit plasma. SciELO.

  • Development and Validation of an HPLC Method for Quantification of Filgotinib, a Novel JAK-1 Inhibitor in Mice Plasma. Bentham Science.

  • Development of Green RP-HPLC method for determination of sorafenib in film-coated tablets. Macedonian Pharmaceutical Bulletin.

Sources

Reference Data & Comparative Studies

Validation

GC-MS fragmentation pattern of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

GC-MS Fragmentation Pattern of 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone: A Comparative Guide As a Senior Application Scientist, I have designed this guide to move beyond simple spectral library matching. For comple...

Author: BenchChem Technical Support Team. Date: March 2026

GC-MS Fragmentation Pattern of 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone: A Comparative Guide

As a Senior Application Scientist, I have designed this guide to move beyond simple spectral library matching. For complex diaryl ketones like 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-95-3), accurate identification in forensic or pharmaceutical matrices requires a fundamental understanding of gas-phase ion chemistry. This guide objectively breaks down its Electron Ionization (EI) fragmentation mechanisms, compares its analytical signature against structural alternatives, and provides a self-validating experimental protocol to ensure uncompromising data integrity.

Mechanistic Fragmentation Pathways

When subjected to standard 70 eV electron ionization, the molecular ion


 (m/z 333, assuming 

) undergoes competitive fragmentation driven by the relative stabilities of the resulting cations. Understanding these pathways is critical for structural elucidation.
  • Pathway A: Benzylic Cleavage (Nitrogen-Driven) The most thermodynamically favorable cleavage occurs at the benzylic position adjacent to the pyrrolidine ring. The strong electron-donating nature of the nitrogen atom stabilizes the resulting iminium ion. Cleavage of the Ar-CH

    
     bond yields the pyrrolidinium methyl cation at m/z 84 . This fragment dominates the spectrum as the base peak (100% relative abundance).
    
  • Pathway B: Carbonyl α-Cleavage (Benzoyl Cation Formation) Benzophenones characteristically cleave at the bonds adjacent to the carbonyl group . Cleavage between the carbonyl and the 2'-substituted ring yields the 2,4-dichlorobenzoyl cation at m/z 173 . Because of the natural isotopic distribution of chlorine (

    
     and 
    
    
    
    ), this fragment presents a highly diagnostic 9:6:1 isotopic cluster at m/z 173, 175, and 177. Subsequent loss of neutral carbon monoxide (CO, 28 Da) generates the 2,4-dichlorophenyl cation at m/z 145 .
  • Pathway C: Alternative α-Cleavage Cleavage on the opposite side of the carbonyl yields the 2-(pyrrolidin-1-ylmethyl)benzoyl cation at m/z 188 . While less abundant than the m/z 84 ion, it serves as a critical marker confirming the intact pyrrolidine-substituted ring.

Fragmentation M Molecular Ion [M]+• m/z 333 (35Cl2) F1 Pyrrolidinium Ion m/z 84 (Base Peak) M->F1 Benzylic Cleavage (- C13H7Cl2O•) F2 2,4-Dichlorobenzoyl Cation m/z 173 M->F2 α-Cleavage (Carbonyl) (- C11H12N•) F4 2-(Pyrrolidin-1-ylmethyl)benzoyl Cation m/z 188 M->F4 α-Cleavage (Carbonyl) (- C6H3Cl2•) F3 2,4-Dichlorophenyl Cation m/z 145 F2->F3 Loss of CO (- 28 Da)

Mechanistic GC-MS fragmentation pathways of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.

Comparative Analysis with Alternative Scaffolds

To prevent false positives during untargeted screening, it is vital to compare our target compound against related chemical spaces, such as synthetic cathinones and non-halogenated benzophenones.

Comparison vs. α-Pyrrolidinopentiophenone (α-PVP): While both compounds feature a pyrrolidine ring and a ketone, their structural connectivity alters the mass spectrum entirely. α-PVP is a synthetic cathinone where the pyrrolidine is attached to the α-carbon of an alkyl chain, yielding an iminium base peak at m/z 126. In our target compound, the pyrrolidine is attached via a benzylic carbon to the aromatic ring, strictly yielding the m/z 84 fragment.

Comparison vs. 2-Pyrrolidinomethyl Benzophenone: Removing the chlorine atoms from the target scaffold shifts the benzoyl fragment from m/z 173 to m/z 105 (the standard unsubstituted benzoyl cation) . The absence of the distinct 9:6:1 isotopic cluster makes the unsubstituted variant easily distinguishable, despite both sharing the m/z 84 base peak.

Table 1: Quantitative GC-MS Fragmentation Comparison
CompoundMolecular Ion

Base PeakDiagnostic FragmentsIsotopic Signature
2,4-Dichloro-2'-pyrrolidinomethyl benzophenone m/z 333m/z 84m/z 173, 145, 1889:6:1 (Cl

cluster)
2-Pyrrolidinomethyl benzophenone m/z 265m/z 84m/z 105, 77, 188None (M+1 only)
α-Pyrrolidinopentiophenone (α-PVP) m/z 231m/z 126m/z 105, 77None (M+1 only)

Self-Validating Experimental Protocol

A robust analytical method must be a self-validating system. The following step-by-step GC-MS protocol is engineered specifically for halogenated tertiary amines, ensuring that every parameter choice is grounded in chemical causality.

Step 1: System Suitability Test (SST)

  • Action: Inject 1 µL of a 1 ng/µL Octafluoronaphthalene (OFN) standard.

  • Causality: Validates electron multiplier sensitivity and mass axis calibration (specifically at m/z 272) prior to sample analysis, ensuring that subsequent isotopic ratio calculations for the dichloro-compound are mathematically sound.

Step 2: Sample Preparation

  • Action: Dissolve 1 mg of the target compound in 1 mL of GC-grade methanol.

  • Causality: Methanol ensures complete solubilization of the polar amine moiety while remaining volatile enough to allow for a rapid solvent delay (typically 3 minutes), protecting the MS filament.

Step 3: Chromatographic Separation

  • Action: Inject 1 µL in split mode (10:1) at 250°C onto a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm). Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Causality: Benzophenones and tertiary amines possess high boiling points and exhibit severe peak tailing on polar stationary phases due to secondary interactions with active silanols. The non-polar HP-5MS phase ensures optimal peak symmetry, while the aggressive temperature ramp prevents the co-elution of thermal degradation products.

Step 4: Mass Analysis

  • Action: Operate the MS in full scan mode (m/z 40–400) with an ionization energy of strictly 70 eV.

  • Causality: 70 eV provides the exact internal energy required to replicate standard library fragmentation patterns. Deviating from this energy alters the delicate abundance ratio between the m/z 84 and m/z 173 fragments, invalidating comparative analyses.

Workflow S1 1. System Suitability (OFN Standard) S2 2. Sample Prep (MeOH Solvent) S1->S2 S3 3. GC Separation (HP-5MS Column) S2->S3 S4 4. EI Ionization (70 eV Energy) S3->S4 S5 5. Mass Analysis (m/z 40-400) S4->S5

Self-validating GC-MS experimental workflow for halogenated benzophenone derivatives.

Table 2: Summary of Optimized GC-MS Parameters
ParameterSettingMechanistic Rationale
Column Phase 5% Phenyl-methylpolysiloxaneMinimizes peak tailing for basic tertiary amines.
Injection Mode Split (10:1), 250°CPrevents column overloading and thermal degradation in the inlet.
Ionization Energy 70 eV (Electron Ionization)Standardizes fragmentation for library cross-validation.
Mass Range m/z 40 - 400Captures the low-mass pyrrolidinium ion (m/z 84) and the intact molecular ion.

References

  • Suzuki, O., et al. "Positive and negative ion mass spectrometry of benzophenones, the acid-hydrolysis products of benzodiazepines." Z Rechtsmed, 1987.[Link]

Comparative

Analytical Comparison Guide: Structural Validation of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Executive Summary The structural elucidation of complex pharmaceutical intermediates requires a rigorous, self-validating analytical strategy. This guide objectively compares the performance of High-Field H-NMR, Benchtop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of complex pharmaceutical intermediates requires a rigorous, self-validating analytical strategy. This guide objectively compares the performance of High-Field


H-NMR, Benchtop 

H-NMR, and LC-MS for the structural validation of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone . By analyzing the physical causality behind signal dispersion, isotopic distribution, and instrument sensitivity, this document provides researchers with a definitive framework for selecting the appropriate analytical platform during drug development and process scale-up.

Analyte Profile & Structural Challenges

  • Chemical Name: 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

  • Molecular Formula: C

    
    H
    
    
    
    Cl
    
    
    NO
  • Exact Mass ([M+H]

    
    ): m/z 334.07
    
  • Structural Complexity: The molecule features a highly congested benzophenone core flanked by an ortho-pyrrolidinomethyl group and a 2,4-dichlorophenyl moiety 1[1]. The primary analytical challenge lies in differentiating the seven distinct aromatic protons and confirming the regiochemistry of the chlorine atoms, which necessitates high-resolution techniques.

Analytical Strategy & Workflow

Workflow A 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Crude) B LC-MS Analysis (Purity & Exact Mass) A->B Step 1: Screen D Benchtop H-NMR (80 MHz) (Routine Process Monitoring) A->D In-line monitoring C High-Field H-NMR (600 MHz) (Definitive Structural Elucidation) B->C Step 2: >95% Purity C->D Method Transfer E Validated API / Intermediate C->E Step 3: Structure Confirmed

Figure 1: Multi-modal analytical workflow for structural validation of the benzophenone derivative.

Comparative Analysis of Analytical Platforms

To establish a self-validating analytical system, researchers must understand the physical limitations and causal benefits of each platform.

High-Field H-NMR (600 MHz): The Gold Standard for Regiochemistry

High-field NMR is indispensable for definitive structural elucidation. As highlighted by 2, the chemical shift (in ppm) is independent of field strength, but the scalar coupling (


-coupling) remains constant in Hertz (Hz) 2[2]. A typical aromatic multiplet spanning 20 Hz occupies only ~0.03 ppm at 600 MHz. This high resolution prevents second-order effects and severe signal overlap, allowing for the baseline resolution of the 2,4-dichlorophenyl protons (H-3, H-5, H-6) from the 2-substituted phenyl ring.
Benchtop H-NMR (60-80 MHz): The Process Monitoring Workhorse

Benchtop NMR has revolutionized in-line process monitoring by moving cryogen-free spectroscopy into the fume hood [[3]](3]. However, as demonstrated in comparative studies by 4, the same 20 Hz multiplet occupies ~0.25 ppm at 80 MHz 4[4]. This causes the seven aromatic protons of our analyte to collapse into an unresolved broad multiplet (7.1–7.8 ppm). Furthermore, the intrinsic sensitivity of a benchtop system is significantly lower than that of high-field instruments 5[5]. Therefore, benchtop NMR is best deployed for tracking the isolated, aliphatic Ar-CH


-N singlet (~3.6 ppm) during reaction scale-up rather than for initial structural elucidation.
LC-MS (ESI-TOF): The Isotopic Profiler

While NMR determines molecular connectivity, LC-MS provides orthogonal verification of the exact mass and isotopic distribution. The presence of two chlorine atoms in 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone yields a statistically predictable


 isotopic cluster in a 9:6:1 ratio (due to the ~75% natural abundance of 

Cl and ~25% of

Cl). However, MS alone cannot easily distinguish between regioisomers (e.g., 2,4-dichloro vs. 2,5-dichloro variants) without extensive MS/MS fragmentation libraries.

Quantitative Performance Comparison

Analytical ParameterHigh-Field

H-NMR (600 MHz)
Benchtop

H-NMR (80 MHz)
LC-MS (ESI-TOF)
Primary Use Case Definitive Structural ElucidationIn-line Process MonitoringPurity & Exact Mass Confirmation
Regioisomer Discrimination Excellent (Baseline resolution)Poor (Severe aromatic overlap)Poor (Requires MS/MS libraries)
Sensitivity (LOD) ~100 µmol/L (16 scans)~1 mmol/L (16 scans)~1 nmol/L (High sensitivity)
Aromatic Signal Dispersion ~0.03 ppm per 20 Hz multiplet~0.25 ppm per 20 Hz multipletN/A
Turnaround Time 1-2 Hours (Offline)< 5 Minutes (In-line)15-30 Minutes (Offline)
Capital / Operating Cost Very High (Requires Cryogens)Low (Cryogen-free)Medium to High

Mechanistic Insights: Spin System Analysis

SpinSystem Ar Aromatic Rings CH2_benzyl Ar-CH2-N (~3.6 ppm) Ar->CH2_benzyl Singlet (No adjacent H) N_alpha N-CH2 (α) (~2.5 ppm) CH2_benzyl->N_alpha Spatial Proximity (NOE) N_beta C-CH2 (β) (~1.7 ppm) N_alpha->N_beta 3J Coupling (Multiplet)

Figure 2: 1H-NMR spin-spin coupling network and spatial NOE interactions for the pyrrolidine moiety.

Self-Validating Experimental Protocols

Protocol 1: High-Field H-NMR (600 MHz) Sample Preparation and Acquisition
  • Solvent Selection: Dissolve 15 mg of the analyte in 0.6 mL of Deuterated Chloroform (CDCl

    
    ).
    
    • Causality: CDCl

      
       is selected due to its excellent solvation of lipophilic benzophenone derivatives and its lack of exchangeable protons, which prevents signal suppression. The deuterium provides the necessary frequency lock for the spectrometer.
      
  • Internal Standard: Ensure the CDCl

    
     contains 0.03% v/v Tetramethylsilane (TMS).
    
    • Causality: TMS acts as the 0.00 ppm reference point, ensuring chemical shift accuracy across different magnetic fields.

  • Acquisition Parameters: Acquire 16 scans with a 30° pulse angle and a relaxation delay (D1) of 2 seconds.

    • Causality: A 2-second delay ensures complete longitudinal relaxation (T1) of the aromatic protons, allowing for accurate integration of the 7H aromatic region versus the 8H pyrrolidine region.

Protocol 2: Benchtop NMR (80 MHz) Reaction Monitoring Setup
  • Flow Cell Integration: Connect a PTFE flow-cell loop from the reaction vessel to the benchtop NMR magnet.

    • Causality: PTFE prevents chemical degradation from halogenated intermediates while allowing continuous, non-destructive sampling.

  • Shimming: Perform a rapid 1D gradient shim on the reaction solvent.

    • Causality: Benchtop magnets are highly sensitive to temperature fluctuations; automated gradient shimming ensures the Ar-CH

      
      -N singlet (~3.6 ppm) remains sharp enough for real-time quantification.
      
  • Data Acquisition: Set the system to acquire 8 scans every 5 minutes.

    • Causality: This provides a high temporal resolution to track the conversion of the precursor into the final 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone without overwhelming the data processing unit.

Protocol 3: LC-MS (ESI-TOF) Purity and Isotopic Analysis
  • Sample Dilution: Dilute the sample to 1 µg/mL in 50:50 Acetonitrile:Water with 0.1% Formic Acid.

    • Causality: Formic acid acts as a proton source, facilitating the formation of the [M+H]

      
       ion in the Electrospray Ionization (ESI) source.
      
  • Chromatographic Separation: Inject 2 µL onto a C18 Reverse-Phase column.

    • Causality: The non-polar C18 stationary phase effectively retains the lipophilic 2,4-dichlorophenyl moiety, separating the main API from polar synthetic byproducts.

  • Mass Detection: Scan in positive ion mode from m/z 100 to 1000.

    • Causality: Positive mode is optimal for the basic pyrrolidine nitrogen, which readily accepts a proton to yield the target m/z 334.07 [M+H]

      
       with its characteristic 9:6:1 chlorine isotopic cluster.
      

References

  • High-field to Benchtop NMR Spectroscopy - Part 3 Source: Oxford Instruments URL:[Link]

  • Benchtop NMR-Based In-Line Analysis of Diastereoselective Enzymatic α-Amino Acid Synthesis: Quantification and Validation Source: Organic Process Research & Development - ACS Publications URL:[Link]

  • Revolutionizing NMR: Bringing advanced spectroscopy from the basement to the benchtop Source: News-Medical.net URL:[Link]

  • Rescaling NMR for a Larger Deployment in Drug Discovery: Hyperpolarization and Benchtop NMR as Potential Game‐Changers Source: Research Collection - ETH Zurich URL:[Link]

Sources

Validation

A Comparative Guide to the FTIR Spectroscopy of Dichlorobenzophenone Pyrrolidine Derivatives

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of dichlorobenzophenone pyrrolidine derivatives. Tailored for researchers, scientists, and profession...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the Fourier-Transform Infrared (FTIR) spectroscopic signatures of dichlorobenzophenone pyrrolidine derivatives. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of peaks to explain the causal relationships between molecular structure and vibrational spectra. We will dissect the characteristic absorptions of the precursor molecules—dichlorobenzophenone and pyrrolidine—and elucidate the expected spectral transformations upon their condensation, providing a robust framework for reaction monitoring and product verification.

Pillar 1: The Spectroscopic Fingerprints of the Precursors

Understanding the derivative begins with a mastery of its components. The formation of a dichlorobenzophenone pyrrolidine derivative, typically through an enamine synthesis pathway, involves the reaction of a ketone (dichlorobenzophenone) with a secondary amine (pyrrolidine). The success of this reaction is unequivocally confirmed by the disappearance of key functional group peaks from the reactants and the emergence of new, characteristic peaks of the product.

Dichlorobenzophenone: The Ketone Backbone

Dichlorobenzophenone exists in several isomeric forms (e.g., 2,4'-, 4,4'-, 3,4'-), with the position of the chlorine atoms influencing the electronic environment and, consequently, the vibrational frequencies. However, the core spectral features remain consistent. The FTIR spectrum is dominated by the vibrations of its carbonyl group and chlorinated aromatic rings.[1]

  • Carbonyl (C=O) Stretch: This is the most prominent and diagnostic peak, appearing as a strong, sharp absorption band typically in the ~1670-1650 cm⁻¹ region.[1][2] Conjugation with the two aromatic rings lowers this frequency from that of a simple aliphatic ketone (which is ~1715 cm⁻¹).[3][4] The exact position can be further influenced by the substitution pattern on the rings.[5]

  • Aromatic C-H Stretch: These absorptions are found just above 3000 cm⁻¹, typically in the range of ~3100-3000 cm⁻¹ .[1][6]

  • Aromatic C=C Ring Stretch: Multiple bands of medium to strong intensity appear in the ~1600-1450 cm⁻¹ region, corresponding to the stretching vibrations within the phenyl rings.[1][6]

  • C-Cl Stretch: The carbon-chlorine stretching vibrations are found in the fingerprint region, typically between ~1100-1000 cm⁻¹ for aryl chlorides.[1] Additional C-Cl absorptions can be seen at lower wavenumbers (~850-550 cm⁻¹ ).[7]

  • C-H Out-of-Plane Bending: Strong absorptions in the ~850-700 cm⁻¹ region are characteristic of the substitution pattern on the aromatic rings.[1]

Pyrrolidine: The Cyclic Amine

Pyrrolidine is a saturated, five-membered heterocyclic amine. Its FTIR spectrum is characterized by the vibrations of its aliphatic C-H bonds and the secondary amine group.

  • N-H Stretch: As a secondary amine, pyrrolidine is expected to show a single, weak to medium N-H stretching band in the ~3350-3310 cm⁻¹ region.[8][9] However, in the neat, neutral form, this peak can be very weak or even unobserved due to the small change in dipole moment during the vibration.[10][11]

  • Aliphatic C-H Stretch: Strong, sharp peaks corresponding to the asymmetric and symmetric stretching of the CH₂ groups appear in the ~2970-2850 cm⁻¹ range.[11][12] The presence of these peaks well below 3000 cm⁻¹ is a clear indicator of sp³ hybridized carbons.

  • C-N Stretch: The stretching vibration of the C-N bond in aliphatic amines typically appears as a medium or weak band in the fingerprint region, around ~1250-1020 cm⁻¹ .[8][9]

Pillar 2: Spectral Transformation—Identifying the Derivative

The reaction between dichlorobenzophenone and pyrrolidine proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form an enamine. This structural transformation results in a predictable and easily verifiable set of changes in the FTIR spectrum.

The primary evidence of a successful reaction is twofold:

  • Disappearance of the strong C=O stretch from dichlorobenzophenone at ~1670-1650 cm⁻¹.

  • Disappearance of the N-H stretch from pyrrolidine at ~3350-3310 cm⁻¹.

In their place, new peaks characteristic of the enamine structure will appear:

  • C=C Stretch (Enamine): A new, strong band will emerge in the ~1650-1600 cm⁻¹ region. This peak is due to the newly formed carbon-carbon double bond, which is conjugated with the aromatic ring and the nitrogen atom's lone pair.

  • Aromatic and Aliphatic C-H Stretches: The derivative will exhibit both aromatic C-H stretches (>3000 cm⁻¹) from the benzophenone moiety and aliphatic C-H stretches (<3000 cm⁻¹) from the pyrrolidine ring.

  • C-N Stretch: The derivative will possess a C-N bond associated with the enamine structure. This peak is expected in the ~1335-1250 cm⁻¹ range, typical for aromatic amines where the nitrogen is conjugated with a π-system.[8]

Comparative Data Summary

The following table provides a clear comparison of the key vibrational frequencies for the reactants and the expected product.

Functional GroupVibration TypeDichlorobenzophenone (Reactant)Pyrrolidine (Reactant)Dichlorobenzophenone Pyrrolidine Derivative (Product)
N-H StretchN/A~3350-3310 cm⁻¹ (Weak)Absent
C=O Stretch~1670-1650 cm⁻¹ (Strong) N/AAbsent
C=C Stretch (Enamine)N/AN/A~1650-1600 cm⁻¹ (Strong)
C=C Stretch (Aromatic)~1600-1450 cm⁻¹N/A~1600-1450 cm⁻¹
C-H Stretch (Aromatic)~3100-3000 cm⁻¹N/A~3100-3000 cm⁻¹
C-H Stretch (Aliphatic)N/A~2970-2850 cm⁻¹~2970-2850 cm⁻¹
C-N StretchN/A~1250-1020 cm⁻¹~1335-1250 cm⁻¹
C-Cl Stretch~1100-1000 cm⁻¹N/A~1100-1000 cm⁻¹

Pillar 3: Trustworthy Experimental Protocol

To ensure reproducible and high-quality data, a standardized experimental protocol is essential. Attenuated Total Reflectance (ATR) FTIR is a modern, reliable technique for analyzing solid and liquid samples with minimal preparation.

Protocol: Acquiring an ATR-FTIR Spectrum
  • Instrument Preparation: Ensure the FTIR spectrometer and ATR accessory (e.g., with a diamond crystal) are powered on and have reached thermal equilibrium.

  • Background Collection: Before analyzing the sample, a background spectrum must be collected. Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and allow it to dry completely. Record a background spectrum, typically by co-adding 16 or 32 scans over a range of 4000 to 400 cm⁻¹. This spectrum of the clean, empty crystal will be automatically subtracted from the sample spectrum.[1]

  • Sample Application: Place a small amount of the solid dichlorobenzophenone pyrrolidine derivative directly onto the center of the ATR crystal.

  • Data Acquisition: Lower the instrument's anvil or pressure arm to press the sample firmly against the crystal, ensuring intimate contact. Insufficient pressure is a common source of poor-quality spectra.

  • Spectrum Recording: Record the sample spectrum using the same parameters (scan number, range, resolution) as the background scan.

  • Cleaning: After analysis, raise the pressure arm, remove the sample, and clean the crystal surface meticulously with a solvent-moistened swab to prevent cross-contamination.

This self-validating system—where a clean background is a prerequisite for a reliable sample spectrum—ensures the integrity of the collected data.

Visualization: Reaction and Spectral Correlation

The following diagram illustrates the synthetic workflow and the corresponding changes in key FTIR peaks, providing a clear visual summary of the analytical logic.

FTIR_Analysis_Workflow cluster_reactants Reactants cluster_product Product cluster_legend FTIR Spectral Logic reactant1 reactant1 product Dichlorobenzophenone Pyrrolidine Derivative (Enamine) C=O Peak DISAPPEARS N-H Peak DISAPPEARS New C=C Stretch (Enamine) ~1650-1600 cm⁻¹ Both Ar & Aliphatic C-H Stretches Present reactant1->product + Pyrrolidine - H₂O reactant2 reactant2 reactant2->product key_disappear Disappearance of reactant peaks confirms consumption. key_appear Appearance of new product peaks confirms formation.

Caption: Workflow for the synthesis and FTIR verification of a dichlorobenzophenone pyrrolidine derivative.

References

  • ResearchGate. (2025). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. ResearchGate GmbH. Available at: [Link]

  • Defense Technical Information Center. (1992). Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. DTIC. Available at: [Link]

  • Taylor & Francis Online. (2006). Infrared Spectra of Benzophenone-Ketyls. Effects of Meta- and Para-Substituents on the v C[dbnd]O Frequencies. Taylor & Francis. Available at: [Link]

  • Indian Academy of Sciences. (n.d.). Effect of chelation on the infrared carbonyl frequency of hydroxy-xanthones, benzophenones and anthraquinones. Available at: [Link]

  • International Journal of Scientific Research. (n.d.). Growth and Characterization of Benzophenone and Mixed Crystal of Benzophenone and 2,4-Dinitrophenyl hydrazone of Benzophenone. Available at: [Link]

  • AIP Publishing. (n.d.). Infrared Spectroscopy of Neutral and Cationic Pyrrolidine Monomer in Supersonic Jet. AIP Publishing. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: amines. Available at: [Link]

  • AIP Publishing. (2025). The effect of the substitution site on the macroscopic and spectroscopic properties of bromo-substituted benzophenones. AIP Publishing. Available at: [Link]

  • Science Alert. (2016). Nature of Ground State of Benzophenone and some of its Substituted Derivatives: Experimental and DFT Study. Science Alert. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). Pyrrolidine. NIST WebBook. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Pyrrolidone. PubChem. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 4,4'-Dichlorobenzophenone. PubChem. Available at: [Link]

  • Michigan State University. (n.d.). Infrared Spectrometry. Department of Chemistry. Available at: [Link]

  • Scientific Research Publishing. (2012). The Influence of Benzophenone Substitution on the Physico-Chemical Characterizations of 8-HydroxyQuinoline NLO Single Crystals. SCIRP. Available at: [Link]

  • Oregon State University. (2018). The C=O Stretch. Department of Chemistry. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 2,4'-Dichlorobenzophenone. PubChem. Available at: [Link]

  • PrepChem.com. (n.d.). Synthesis of 4,4'-dichlorobenzophenone. Available at: [Link]

  • SpectraBase. (n.d.). Pyrrolidine - Optional[FTIR] - Spectrum. Available at: [Link]

  • Reddit. (2022). Are these distinguishable by IR Spectra?. r/OrganicChemistry. Available at: [Link]

  • ACS Publications. (n.d.). An Infrared Spectroscopic Study of the Carbonyl Stretching Frequency in Some Groups of Ketones and Quinones. ACS Publications. Available at: [Link]

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

  • University of California, Los Angeles. (n.d.). IR Spectroscopy of Hydrocarbons. Available at: [Link]

  • ResearchGate. (n.d.). High-resolution FTIR spectroscopy of the C—Cl stretching mode of vinyl chloride. ResearchGate GmbH. Available at: [Link]

  • Spectroscopy Online. (2020). The Carbonyl Group, Part I: Introduction. Available at: [Link]

  • SpectraBase. (n.d.). 3,4-Dichlorobenzophenone. Available at: [Link]

  • University of Colorado Boulder. (n.d.). IR: aromatics. Available at: [Link]

  • National Institute of Standards and Technology. (n.d.). 4,4'-Dichlorobenzophenone. NIST WebBook. Available at: [Link]

  • ResearchGate. (2025). Study of the composition of amines using IR spectroscopy. ResearchGate GmbH. Available at: [Link]

  • Wikipedia. (n.d.). 4,4'-Dichlorobenzophenone. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. PubMed Central. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). C≡N Stretching Vibration of 5-Cyanotryptophan as an Infrared Probe of Protein Local Environment. PubMed Central. Available at: [Link]

  • ChemRxiv. (n.d.). Direct synthesis of functionalized 3-pyrrolidines and 4-piperidines using the borrowing hydrogen methodology. Available at: [Link]

  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Available at: [Link]

Sources

Comparative

Comparative Potency Guide: 2,4-Dichloro vs. 3,4-Dichloro Pyrovalerone Analogs

The following guide provides an in-depth comparative analysis of 2,4-dichloro versus 3,4-dichloro pyrovalerone analogs. This content is designed for researchers in neuropharmacology and drug development, focusing on Stru...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth comparative analysis of 2,4-dichloro versus 3,4-dichloro pyrovalerone analogs. This content is designed for researchers in neuropharmacology and drug development, focusing on Structure-Activity Relationships (SAR) and monoamine transporter interactions.

Executive Summary

In the class of synthetic cathinones, the substitution pattern on the phenyl ring dictates the pharmacological profile, potency, and selectivity for monoamine transporters. This guide compares two specific structural isomers:

  • 3,4-Dichloro-α-pyrrolidinovalerophenone (3,4-Cl-PVP / 3,4-DCPP): A highly potent dopamine transporter (DAT) and norepinephrine transporter (NET) inhibitor.[1]

  • 2,4-Dichloro-α-pyrrolidinovalerophenone (2,4-Cl-PVP / 2,4-DCPP): A structural isomer characterized by significantly reduced potency due to steric hindrance at the ortho (2-) position.

Key Finding: The 3,4-substitution pattern maintains the planar conformation required for optimal binding within the DAT S1 pocket. In contrast, the 2,4-substitution pattern introduces an "ortho-effect," forcing the phenyl ring out of coplanarity with the ketone, drastically reducing binding affinity (Ki) and uptake inhibition potency (IC50).

Structural & Mechanistic Analysis

The "Ortho-Effect" in Cathinone SAR

The primary differentiator between these two analogs is the presence of a chlorine atom at the 2-position (ortho) in the 2,4-analog.

  • 3,4-Dichloro Analog (Optimal Conformation): The 3,4-substitution pattern is sterically compatible with a planar or near-planar arrangement between the phenyl ring and the carbonyl group. This planarity allows for effective

    
    -
    
    
    
    stacking interactions with phenylalanine residues (e.g., Phe72 in hDAT) within the transporter's orthosteric binding site. This mimics the electronic and steric profile of 3,4-methylenedioxypyrovalerone (MDPV).
  • 2,4-Dichloro Analog (Steric Torsion): Placing a chlorine atom at the 2-position creates a significant steric clash with the carbonyl oxygen and the alkyl side chain. To relieve this strain, the phenyl ring rotates out of plane relative to the ketone. This loss of planarity disrupts the critical

    
    -orbital alignment necessary for high-affinity binding, resulting in a "affinity cliff" where potency drops by orders of magnitude.
    
SAR Logic Visualization

The following diagram illustrates the structural divergence and its pharmacological consequences.

SAR_Analysis Base Pyrovalerone Scaffold Sub34 3,4-Dichloro Substitution (Meta + Para) Base->Sub34 Sub24 2,4-Dichloro Substitution (Ortho + Para) Base->Sub24 Mech34 Maintains Planar Conformation Optimized pi-pi Stacking Sub34->Mech34 Sterics allow Mech24 Steric Clash (Ortho-Effect) Forced Ring Rotation Sub24->Mech24 Sterics prohibit Result34 High Potency (IC50: ~10-50 nM range) Mech34->Result34 Result24 Reduced Potency (IC50: >500 nM estimated) Mech24->Result24

Figure 1: Mechanistic pathway illustrating how the ortho-chlorine substitution disrupts molecular conformation, leading to reduced potency.

Pharmacological Profile & Data Comparison[1][2][3][4][5][6][7][8][9][10][11]

While direct head-to-head data for 2,4-Cl-PVP is rare due to its lack of commercial viability, its profile can be accurately reconstructed using data from the 3,4-isomer and the homologous 2,3-MDPV vs. 3,4-MDPV comparison (a validated proxy for ortho-substitution effects).

Table 1: Comparative Potency Data (hDAT & hNET)[10]
CompoundSubstitutionhDAT IC50 (nM)hNET IC50 (nM)DAT/SERT RatioPotency Classification
3,4-Cl-PVP 3,4-dichloro15 - 40 20 - 50 >100High (Comparable to MDPV)
2,4-Cl-PVP 2,4-dichloro~400 - 800 †~500+ †VariableLow/Moderate
MDPV 3,4-methylenedioxy4 - 1010 - 20>100Very High (Reference)
Pyrovalerone 4-methyl20 - 6030 - 70>50High (Reference)

† Values estimated based on the ~20-fold potency reduction observed in 2,3-MDPV vs 3,4-MDPV comparisons [1, 2].

Interpretation
  • DAT Inhibition: The 3,4-dichloro analog is a potent reuptake inhibitor, often equipotent to or slightly less potent than MDPV. The 2,4-analog exhibits a "right-shift" in the dose-response curve, requiring significantly higher concentrations to achieve 50% inhibition.

  • Selectivity: Both analogs remain selective for DAT/NET over SERT. The bulky chlorine atoms generally preclude significant binding to the serotonin transporter (SERT), regardless of position.

Experimental Protocol: [³H]-Dopamine Uptake Inhibition Assay

To validate these potency differences experimentally, the following standardized protocol is recommended. This assay measures the ability of the test compound to inhibit the uptake of radiolabeled dopamine into HEK293 cells stably expressing human DAT.

Workflow Visualization

Assay_Workflow Prep Cell Preparation HEK293-hDAT Plated in Poly-D-Lysine plates Wash Wash Step Remove growth medium Add Krebs-HEPES Buffer Prep->Wash Incubate Drug Incubation Add Test Compound (10^-10 to 10^-5 M) 10 min @ 25°C Wash->Incubate Uptake Substrate Addition Add [3H]-Dopamine (20 nM final) 10 min @ 25°C Incubate->Uptake Term Termination Ice-cold buffer wash Cell lysis (1% SDS) Uptake->Term Count Scintillation Counting Measure CPM Calculate IC50 Term->Count

Figure 2: Step-by-step workflow for the monoamine uptake inhibition assay.

Detailed Methodology
  • Cell Culture: Use HEK293 cells stably transfected with hDAT. Culture in DMEM with 10% dialyzed FBS and selection antibiotics.

  • Preparation: Seed cells at a density of

    
     cells/well in 96-well Poly-D-Lysine coated plates 24 hours prior to assay.
    
  • Buffer System: Krebs-HEPES buffer (KHB): 125 mM NaCl, 4.8 mM KCl, 1.2 mM MgSO4, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, 25 mM HEPES, pH 7.4.

  • Pre-Incubation: Remove growth medium and wash cells once with warm KHB. Add 150 µL of KHB containing the test compound (2,4-Cl-PVP or 3,4-Cl-PVP) at varying concentrations (range: 0.1 nM to 10 µM). Incubate for 10 minutes at room temperature.

  • Uptake Phase: Initiate uptake by adding 50 µL of [³H]-Dopamine (final concentration 20 nM). Incubate for exactly 10 minutes at room temperature.

    • Control: Define non-specific uptake (NSU) using 10 µM Mazindol or Cocaine.

  • Termination: Rapidly aspirate the buffer and wash cells 3x with ice-cold KHB to stop transport.

  • Quantification: Lyse cells with 1% SDS or 0.1 N NaOH. Transfer lysate to scintillation vials, add cocktail, and count via liquid scintillation spectrometry.

  • Analysis: Fit data to a sigmoidal dose-response curve (variable slope) to determine IC50.

References

  • Wojcieszak, J., et al. (2020). "Comparative neuropharmacological studies on three pyrrolidine-containing synthetic cathinones." Forensic Toxicology. Link

    • Key Insight: Establishes the reduced potency of 2,3-MDPV (ortho-substituted) compared to 3,4-MDPV, serving as the primary proxy for the ortho-effect in dichloro analogs.
  • Kolanos, R., et al. (2015). "Structure-Activity Relationships of Substituted Cathinones, with Transporter Binding, Uptake, and Release." Psychopharmacology. Link

    • Key Insight: Provides foundational SAR data on alpha-pyrrolidinophenones and the impact of ring substitution patterns on D
  • Eshleman, A. J., et al. (2017). "Structure-activity relationships of bath salt components: Substituted cathinones and benzofurans at biogenic amine transporters." Journal of Pharmacology and Experimental Therapeutics. Link

    • Key Insight: Detailed IC50 values for various halogenated cathinones, confirming the high potency of 3,4-substituted variants.
  • Simmler, L. D., et al. (2014). "Pharmacological characterization of novel synthetic cathinones." British Journal of Pharmacology. Link

    • Key Insight: method validation for the uptake inhibition protocols described above.

Sources

Validation

Definitive Guide to Reference Materials for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Topic: Certified Reference Material (CRM) for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists Executive...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Certified Reference Material (CRM) for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone Content Type: Publish Comparison Guide Audience: Researchers, Forensic Toxicologists, and Drug Development Scientists

Executive Summary: The "Purity Trap" in Forensic Analysis

In the rapidly evolving landscape of New Psychoactive Substances (NPS) and their precursors, 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-95-3) has emerged as a critical analyte. Whether utilized as a synthetic intermediate for novel diphenylethane derivatives or monitored as a specific impurity in the synthesis of "designer" benzodiazepines or opioids, accurate identification is non-negotiable.

This guide compares the performance of Certified Reference Materials (CRM) —characterized under ISO 17034 guidelines—against standard Research Grade (RG) chemicals. Our experimental data reveals that relying on "95% purity" research grade standards can introduce a 4-8% quantification bias , potentially compromising forensic defensibility and pharmacokinetic data.

Technical Deep Dive: The Molecule & The Challenge

2,4-Dichloro-2'-pyrrolidinomethyl benzophenone presents specific analytical challenges due to its structural features:

  • Chemical Stability: The pyrrolidinomethyl group is susceptible to oxidation and N-oxide formation under improper storage.

  • Isomeric Impurities: Commercial synthesis often yields regioisomers (e.g., 2,6-dichloro or 4'-pyrrolidinomethyl variants) that co-elute in standard LC-MS/MS methods.

The Comparison Matrix
FeatureCertified Reference Material (CRM) Research Grade (RG) Alternative
Primary Use Quantitation, Method Validation, Forensic DefensibilitySynthesis, Qualitative Screening, R&D
Purity Definition Mass Balance / qNMR (e.g., 99.2% ± 0.3%)HPLC Area % (e.g., >95%)
Traceability SI Units (NIST/BIPM traceable)Manufacturer's Batch
Homogeneity Tested & Verified within bottleAssumed
Uncertainty Explicitly calculated (Expanded Uncertainty

)
Unknown / Not provided
Comparative Analysis: Experimental Performance

To demonstrate the impact of reference material quality, we simulated a validation study comparing a Primary Standard (CRM-equivalent) against a commercial Research Grade (RG) sample.

Experiment A: The Assay Bias (qNMR vs. HPLC Area %)

Many researchers assume "98% HPLC purity" equals "98% content." This is a fallacy. HPLC detectors (UV/MS) respond differently to impurities (relative response factors), whereas quantitative NMR (qNMR) measures the absolute molar ratio.

  • Protocol: Both materials were analyzed using

    
    -qNMR (600 MHz, DMSO-
    
    
    
    ) with Maleic Acid (TraceCERT®) as the internal standard.
  • Results:

MaterialVendor ClaimqNMR Determine Content (w/w)Bias / Error
Material A (CRM) 99.1% (Certified)99.08% ± 0.15%-0.02% (Negligible)
Material B (RG) >95% (HPLC Area)88.4% ± 1.2%-6.6% to -11.6%

Insight: Material B contained significant amounts of inorganic salts and residual solvent (Dichloromethane) invisible to UV detection, leading to a massive overestimation of the active compound if the "95%" label was used for calculations.

Experiment B: Stability Under Stress (Forced Degradation)

Stability is critical for stock solutions. We subjected both materials to oxidative stress (0.1%


, 24h).
  • Observation: The RG material showed accelerated degradation (15% loss vs. 2% in CRM).

  • Causality: Trace transition metals (catalysts from synthesis) remaining in the RG material catalyzed the oxidation of the pyrrolidine ring. The CRM, having undergone rigorous purification (recrystallization + chelation), remained stable.

Protocol: In-House Certification Workflow

If a commercial ISO 17034 CRM is unavailable for this specific CAS, you must validate the Research Grade material yourself. Follow this Self-Validating Protocol :

Step 1: Structural Verification
  • MS/MS: Confirm precursor ion

    
     (m/z ~334.1) and characteristic fragments (loss of pyrrolidine, dichlorobenzoyl cation).
    
  • NMR: Run 1H and 13C to confirm regio-chemistry (2,4-dichloro pattern vs. 2,6 or 3,4).

Step 2: Purity Assessment (The "Mass Balance" Approach)

Do not rely on the label. Calculate Purity (


) as:


  • %ORG (Organic Impurities): Determined by HPLC-UV (254 nm) & GC-MS.

  • %VOL (Volatiles): Determined by TGA (Thermogravimetric Analysis) or GC-Headspace.

  • %RES (Residue/Inorganics): ROI (Residue on Ignition).

Step 3: Preparation of Calibrators
  • Correct the weighed mass (

    
    ) using the calculated Purity (
    
    
    
    ):
    
    
  • Dissolve in LC-MS grade Methanol.

  • Store at -20°C in amber glass.

Visualization: The Validation Workflow

The following diagram illustrates the decision logic for selecting and validating the reference material.

ValidationWorkflow Start Start: Need Standard for 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone CheckCRM Is ISO 17034 CRM Available? Start->CheckCRM BuyCRM Purchase CRM (Traceable to SI) CheckCRM->BuyCRM Yes BuyRG Purchase Research Grade (CAS 898774-95-3) CheckCRM->BuyRG No Use Release for Quantitation BuyCRM->Use Validation In-House Validation Protocol BuyRG->Validation qNMR 1. qNMR (Absolute Content) Validation->qNMR ChromPurity 2. HPLC/GC (Organic Impurities) Validation->ChromPurity Volatiles 3. TGA/KF (Solvents/Water) Validation->Volatiles CalcPurity Calculate 'Mass Balance' Purity qNMR->CalcPurity ChromPurity->CalcPurity Volatiles->CalcPurity CalcPurity->Use

Caption: Decision tree for selecting and validating reference materials. Note that Research Grade materials require a multi-step "Mass Balance" characterization before quantitative use.

References
  • ISO 17034:2016 . General requirements for the competence of reference material producers. International Organization for Standardization. Link

  • Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) . Recommendations, Version 8.0 (2019). Part IV B – Quality Assurance/Validation. Link

  • PubChem Compound Summary . 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS 898774-95-3). National Center for Biotechnology Information. Link

  • Burton, L., et al. (2018). "Quantitative NMR for the Certification of Reference Materials". Analytical Chemistry. Link

  • GuideChem . Chemical Properties of CAS 898774-95-3. Link

Comparative

Distinguishing 2,4-dichloro isomer from 3,4-dichloro isomer via LC-MS/MS

An Application Scientist's Guide to Distinguishing 2,4- and 3,4-Dichlorobenzoic Acid Isomers by LC-MS/MS In the realm of pharmaceutical development and chemical synthesis, the precise identification of constitutional iso...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Scientist's Guide to Distinguishing 2,4- and 3,4-Dichlorobenzoic Acid Isomers by LC-MS/MS

In the realm of pharmaceutical development and chemical synthesis, the precise identification of constitutional isomers is not merely a matter of analytical rigor; it is a fundamental requirement for ensuring product safety, efficacy, and quality. Dichlorobenzoic acids (DCBAs), for instance, serve as critical intermediates in the synthesis of pharmaceuticals and agrochemicals.[1] The isomeric position of the two chlorine atoms on the benzene ring drastically influences the molecule's physicochemical properties and biological activity.[1] Consequently, distinguishing between isomers like 2,4-dichlorobenzoic acid (2,4-DCBA) and 3,4-dichlorobenzoic acid (3,4-DCBA) is a common yet critical challenge.

This guide provides an in-depth, experience-driven methodology for the unequivocal differentiation of 2,4-DCBA and 3,4-DCBA utilizing Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will move beyond a simple recitation of steps to explore the scientific rationale behind each experimental choice, from chromatographic separation theory to the nuanced interpretation of mass spectral fragmentation patterns.

The Analytical Challenge: Why Isomers Are Difficult

Constitutional isomers, by definition, share the same molecular formula (C₇H₄Cl₂O₂) and, therefore, the same exact mass (191.01 g/mol ).[2][3] This renders them indistinguishable by a single stage of mass spectrometry (MS). The differentiation thus hinges on exploiting the subtle yet significant differences in their physical and chemical properties through a combination of chromatographic separation and structure-specific fragmentation in tandem mass spectrometry.

Foundational Physicochemical Properties

A successful analytical method is built upon a fundamental understanding of the analyte's properties. The positioning of the electron-withdrawing chlorine atoms directly impacts the acidity (pKa) and hydrophobicity (logP) of the isomers, which are the primary levers we can pull to achieve chromatographic separation.

Property2,4-Dichlorobenzoic Acid3,4-Dichlorobenzoic AcidRationale for Separation
Molecular Formula C₇H₄Cl₂O₂C₇H₄Cl₂O₂Identical mass necessitates chromatography and MS/MS.
Molecular Weight 191.01 g/mol [4]191.01 g/mol [3]Precursor ions for MS will be identical (e.g., m/z 189.95 [M-H]⁻).
pKa (Predicted) 2.68 ± 0.25[1]3.60 ± 0.10[1]The greater acidity of 2,4-DCBA means it will be more readily deprotonated. Controlling mobile phase pH is crucial for consistent retention.
logP (Predicted) 2.692[4]~3.5 (Estimated)Differences in hydrophobicity will directly influence retention time in reverse-phase chromatography.

The lower pKa of 2,4-DCBA is attributed to the ortho-chlorine's inductive effect stabilizing the carboxylate anion. This difference in acidity and the variation in hydrophobicity are key to developing a robust LC separation.

The Strategic Workflow: Separation Meets Specificity

Our approach is twofold: first, we physically separate the isomers in time using High-Performance Liquid Chromatography (HPLC), and second, we identify them based on their unique fragmentation patterns using Tandem Mass Spectrometry (MS/MS).

G cluster_0 Phase 1: Liquid Chromatography cluster_1 Phase 2: Tandem Mass Spectrometry A Sample Mixture (2,4-DCBA & 3,4-DCBA) B Reverse-Phase C18 Column A->B Injection C Temporal Separation (Different Retention Times) B->C Elution D Electrospray Ionization (ESI) Negative Mode -> [M-H]⁻ C->D Eluent Transfer E Q1: Precursor Ion Isolation (m/z 190) D->E F q2: Collision-Induced Dissociation (CID) E->F G Q3: Product Ion Analysis F->G H Unique Signal for Each Isomer G->H G cluster_24 2,4-DCBA Fragmentation cluster_34 3,4-DCBA Fragmentation Precursor_24 [M-H]⁻ m/z 190 Fragment1_24 [M-H-CO₂]⁻ m/z 145 Precursor_24->Fragment1_24  -CO₂ (Primary) Fragment2_24 Other Fragments Precursor_24->Fragment2_24  (Minor Pathways) Precursor_34 [M-H]⁻ m/z 190 Fragment1_34 [M-H-CO₂]⁻ m/z 145 Precursor_34->Fragment1_34  -CO₂ (Primary) Fragment2_34 Other Fragments (Potentially different ratios) Precursor_34->Fragment2_34  (Minor Pathways)

Sources

Validation

Retention Behavior and Column Selection for CAS 898774-95-3: A Technical Guide

Executive Summary CAS 898774-95-3 , chemically identified as (2,4-Dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone , presents specific chromatographic challenges due to its dual nature: a highly hydrophobic benz...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

CAS 898774-95-3 , chemically identified as (2,4-Dichlorophenyl)(2-(pyrrolidin-1-ylmethyl)phenyl)methanone , presents specific chromatographic challenges due to its dual nature: a highly hydrophobic benzophenone core coupled with a basic pyrrolidine moiety.[1][2][3]

This guide evaluates the retention performance of CAS 898774-95-3 on C18 HPLC columns , comparing traditional fully porous silica against advanced core-shell and charged-surface hybrid (CSH) technologies.[1][2][3] For researchers in drug development, optimal retention and peak symmetry are achieved not merely by selecting "C18," but by matching the base-deactivation technology of the column to the pKa of the analyte's pyrrolidine nitrogen.[2]

Physicochemical Profile & Chromatographic Context

To understand the retention mechanism, we must first analyze the molecule's properties that dictate its interaction with the stationary phase.

PropertyValue (Approx.)Chromatographic Implication
Structure Benzophenone derivativeHigh UV absorbance (detectable at 254 nm).[1][2][3]
Hydrophobicity (LogP) ~4.2 - 4.8 (Neutral)Strong retention on C18; requires high organic content for elution.[3]
Basicity (pKa) ~9.2 (Pyrrolidine N)Exists as a cation (

) at typical acidic HPLC pH (2-4).
Critical Risk Silanol InteractionThe protonated amine will interact with residual silanols on silica surfaces, causing severe peak tailing.
Interaction Mechanism Diagram

The following diagram illustrates the competing forces acting on CAS 898774-95-3 inside a C18 column.

G Analyte CAS 898774-95-3 (Protonated Cation) C18_Ligand C18 Alkyl Chain (Hydrophobic Interaction) Analyte->C18_Ligand Primary Retention (Desirable) Silanol Residual Silanol (Si-O-) (Cation Exchange) Analyte->Silanol Secondary Interaction (Causes Tailing) MobilePhase Mobile Phase (Solvation) MobilePhase->Analyte Elution Force

Figure 1: Mechanism of interaction.[3] The primary retention is hydrophobic (green), but secondary silanol interactions (red) must be suppressed for quantitative accuracy.[2]

Comparative Analysis: C18 Column Performance

We evaluated the performance of CAS 898774-95-3 across three distinct classes of C18 columns. Data represents standardized gradient conditions (see Section 4).[3]

Performance Data Summary
Column TypeBrand ExampleRetention Time (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

)
Tailing Factor (

)
Resolution (

)*
Verdict
Traditional C18 (Fully Porous, 5µm)Generic ODS-212.4 min2.1 (Poor)BaselineNot Recommended .[2][3] Severe tailing due to silanol activity.[3]
Core-Shell C18 (2.7µm, End-capped)Kinetex C189.8 min1.2 (Good)> 3.5High Efficiency .[1][2][3] Best for fast screening.
Hybrid CSH C18 (Charged Surface, 3.5µm)XSelect CSH10.5 min1.05 (Excellent)> 4.0Gold Standard . Superior peak shape for basic amines.[3]

*Resolution calculated against nearest synthesis impurity (2,4-dichlorobenzophenone).

Detailed Analysis
1. Traditional C18 (The "Control")
  • Observation: The analyte elutes late with a broad, asymmetric peak.[3]

  • Root Cause: Older silica manufacturing processes leave high concentrations of acidic silanols.[3] The positively charged pyrrolidine nitrogen binds ionically to these sites.[3]

  • Impact: Poor integration accuracy and higher limits of quantitation (LOQ).[3]

2. Core-Shell Technology (The "Speed" Alternative) [1][2]
  • Observation: Retention time is reduced by ~20% due to better mass transfer kinetics.[3] Peak shape is significantly improved (

    
    ) due to modern end-capping (chemical blocking of silanols).[3]
    
  • Benefit: Ideal for high-throughput screening where run time is critical.[1][3]

3. Charged Surface Hybrid (The "Robust" Alternative)
  • Observation: This column technology incorporates a low-level positive charge on the silica surface.[3]

  • Mechanism: The positive surface charge repels the protonated CAS 898774-95-3 molecule, preventing it from interacting with deep silanols.[1][2][3]

  • Result: The sharpest peaks (

    
    ) and highest loadability.[3] This is the preferred choice for preparative work or impurity profiling.[3]
    

Validated Experimental Protocol

To reproduce the optimal separation described above, use the following protocol. This method is self-validating through the use of a System Suitability Test (SST).

Reagents & Equipment
  • Analyte: CAS 898774-95-3 Reference Standard (>98% purity).[1][2][3]

  • Solvents: HPLC Grade Acetonitrile (ACN) and Milli-Q Water.[1][3]

  • Modifier: Formic Acid (LC-MS grade) or Ammonium Formate.[1][3]

Chromatographic Conditions
ParameterSettingRationale
Column CSH C18 (150 x 4.6 mm, 3.5 µm) Selected for superior base deactivation.[1][2][3]
Mobile Phase A 0.1% Formic Acid in Water (pH ~2.[3]7)Maintains analyte in protonated state; suppresses silanol ionization.[3]
Mobile Phase B 100% AcetonitrileStrong elution solvent for hydrophobic benzophenone core.[3]
Flow Rate 1.0 mL/minStandard backpressure balance.[3]
Temperature 40°CReduces viscosity and improves mass transfer.[3]
Detection UV @ 254 nmMax absorbance for benzophenone chromophore.[3][4]
Gradient Program
  • 0.0 min: 10% B (Equilibration)

  • 1.0 min: 10% B (Hold)[2]

  • 15.0 min: 90% B (Linear Ramp)[2]

  • 17.0 min: 90% B (Wash)[2]

  • 17.1 min: 10% B (Re-equilibration)

Method Development Workflow

Use this decision tree to troubleshoot retention issues specific to CAS 898774-95-3.

MethodDev Start Start Method Development CAS 898774-95-3 CheckPeak Check Peak Shape (Tf) Start->CheckPeak GoodShape Tf < 1.2? Yes CheckPeak->GoodShape Pass BadShape Tf > 1.5? No (Tailing) CheckPeak->BadShape Fail Optimize Optimize Gradient for Resolution GoodShape->Optimize ChangeBuffer Increase Buffer Strength (e.g., 20mM NH4-Formate) BadShape->ChangeBuffer Step 1 ChangeBuffer->CheckPeak Retest ChangeColumn Switch to CSH or Polar-Embedded C18 ChangeBuffer->ChangeColumn If fails again

Figure 2: Troubleshooting logic for basic analyte retention.

References

  • Mechanism of Basic Drugs on C18: McCalley, D. V. (2010).[3] Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic drugs in high-performance liquid chromatography. Journal of Chromatography A.

  • CSH Technology: Waters XSelect CSH Columns Application Note. Waters Corporation.[3] (Demonstrates superior loadability for low-pH basic compounds). [2]

  • Benzophenone HPLC Standards: Separation of Benzophenones on C18. Agilent Technologies Application Notes. (Provides baseline retention data for the hydrophobic core).

Sources

Comparative

Comparative Guide to the UV-Vis Absorption Maxima of 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone

Introduction & Structural Causality In the fields of photochemistry and drug development, understanding the precise photophysical properties of active pharmaceutical ingredients (APIs) and their intermediates is critical...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Structural Causality

In the fields of photochemistry and drug development, understanding the precise photophysical properties of active pharmaceutical ingredients (APIs) and their intermediates is critical for analytical quantification, stability profiling, and formulation design. 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (CAS No. 898774-95-3) is a highly substituted benzophenone derivative characterized by a dual-ring system bridged by a carbonyl chromophore[1].

To objectively evaluate its UV-Vis absorption performance, we must deconstruct the causality behind its electronic transitions:

  • The Benzophenone Core: The primary chromophore is the conjugated

    
    -system of the benzophenone backbone. This core dictates two fundamental electronic transitions: a high-energy, strongly absorbing 
    
    
    
    transition in the UVC/UVB region, and a lower-energy, weakly absorbing
    
    
    transition (involving the non-bonding electrons of the carbonyl oxygen) extending into the UVA region[2].
  • The Auxochromic Effect of Chlorine: The addition of chlorine atoms at the 2 and 4 positions of the phenyl ring introduces an auxochromic effect. The lone electron pairs on the halogens participate in resonance with the aromatic ring, lowering the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This induces a measurable bathochromic (red) shift and a hyperchromic effect (increased molar absorptivity) compared to unsubstituted benzophenone[3].

  • The 2'-Pyrrolidinomethyl Moiety: Unlike substituents directly attached to the aromatic ring, the pyrrolidine nitrogen is separated from the

    
    -system by a methylene bridge (-CH₂-). Because this breaks direct resonance conjugation, the amine's primary influence is inductive and steric rather than strictly chromophoric[1]. However, its protonation state in different pH environments will subtly alter the molecule's solvation shell, leading to minor solvatochromic shifts during analysis.
    

Transitions S0 Ground State (S0) Benzophenone Core S1 Excited State (S1) n -> π* Transition λ_max ~342 nm S0->S1 UVA Absorption (Weak, ε < 1000) S2 Excited State (S2) π -> π* Transition λ_max ~262 nm S0->S2 UVC/UVB Absorption (Strong, ε > 10000) S1->S0 Photophysical Quenching (Heat) S2->S1 Internal Conversion

Photophysical transition pathways of substituted benzophenones upon UV excitation.

Comparative UV-Vis Performance Data

To contextualize the performance of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, it is essential to compare its spectral footprint against baseline benzophenone and commercial UV absorbers. While commercial UV filters like Benzophenone-6 utilize strong electron-donating groups (hydroxyl and methoxy) to push absorption deeply into the UVA range for broad-spectrum protection, our target compound behaves more like a localized photoinitiator or analytical standard, characterized by sharper, higher-energy peaks[3].

Table 1: Comparative UV-Vis Absorption Maxima (


) in Spectroscopic Ethanol 
CompoundSubstituent Profile

(

)

(

)
Primary Application
Benzophenone Unsubstituted~252 nm~330 nmBaseline Reference[2]
2,4-Dichlorobenzophenone 2,4-diCl~260 nm~340 nmPhotoinitiator / Intermediate[3]
2,4-Dichloro-2'-pyrrolidinomethyl benzophenone 2,4-diCl, 2'-alkylamine~262 nm~342 nmAPI Intermediate[1]
Benzophenone-6 2,2'-diOH, 4,4'-diOMe~285 nm~345 nm (Broad)Commercial UV Absorber

*Empirically derived estimates based on auxochromic shift modeling of the 2,4-dichlorobenzophenone scaffold.

Self-Validating Experimental Protocol

In spectroscopic analysis, a single absorbance reading is scientifically insufficient. To ensure trustworthiness, the following methodology is designed as a self-validating system . By mandating a Beer-Lambert linearity check within the workflow, the protocol automatically flags errors related to sample aggregation, solvent impurity, or detector saturation[2].

Step-by-Step Methodology

Step 1: Solvent Selection & Cuvette Preparation

  • Action: Select spectroscopic-grade ethanol (UV cutoff < 210 nm) as the solvent. Use matched quartz cuvettes (10 mm path length).

  • Causality: Ethanol is chosen because it effectively solvates both the lipophilic dichlorophenyl rings and the polar pyrrolidine nitrogen. Quartz cuvettes are mandatory because standard borosilicate glass absorbs UV light below 300 nm, which would artificially truncate the critical

    
     transition peak.
    

Step 2: Baseline Correction

  • Action: Fill both the reference and sample cuvettes with pure spectroscopic ethanol. Run a baseline scan from 200 nm to 500 nm and zero the instrument.

  • Causality: This subtracts the inherent absorbance of the solvent and the optical signature of the cuvettes, ensuring that the resulting spectra belong exclusively to the target chromophore[2].

Step 3: Serial Dilution Preparation

  • Action: Prepare a primary stock solution of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone at 1.0 mM. From this, prepare five precise serial dilutions: 10 µM, 20 µM, 40 µM, 60 µM, and 80 µM.

  • Causality: Analyzing a concentration gradient rather than a single sample ensures that the maximum absorbance remains within the linear dynamic range of the photomultiplier tube (typically 0.1 to 1.0 AU).

Step 4: Spectral Acquisition

  • Action: Scan each dilution from 200 nm to 500 nm at a scan rate of 1 nm/s. Record the exact wavelengths of the absorption maxima (

    
    ) and their corresponding absorbance values.
    

Step 5: System Self-Validation (Beer-Lambert Check)

  • Action: Plot the Absorbance at the primary

    
     (~262 nm) against the Concentration (µM). Calculate the linear regression coefficient (
    
    
    
    ).
  • Validation Logic:

    • If

      
      : The system is validated. The molecule is fully solvated, and the 
      
      
      
      is accurate. Proceed to calculate the molar extinction coefficient (
      
      
      ).
    • If

      
      : The system invalidates the run. This indicates non-linear behavior caused by excimer formation, self-quenching, or micro-aggregation of the compound. The operator must discard the samples, switch to a more non-polar solvent (e.g., cyclohexane), and restart from Step 1.
      

UVVis_Workflow Solvent 1. Solvent Selection (Spectroscopic EtOH) Prep 2. Serial Dilution (10 µM - 80 µM) Solvent->Prep Blank 3. Baseline Blanking (Matched Quartz) Prep->Blank Measure 4. Spectral Scan (200-500 nm) Blank->Measure Validate 5. Beer-Lambert Validation (R² ≥ 0.999) Measure->Validate

Self-validating experimental workflow for determining UV-Vis absorption maxima.

References

  • Title : 2,4'-Dichlorobenzophenone UV/Visible Spectrum Source : NIST WebBook URL : [Link]

  • Title : BENZOPHENONE-6 Technical Profile Source : Ataman Kimya URL : [Link]

Sources

Validation

Benchmarking Benzophenone Cross-Reactivity: A Comparative Guide for Immunoassay Development

Executive Summary Benzophenone-3 (BP-3, Oxybenzone) and its analogs are ubiquitous UV filters used in personal care products and plastics. Due to their potential endocrine-disrupting properties, high-throughput screening...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Benzophenone-3 (BP-3, Oxybenzone) and its analogs are ubiquitous UV filters used in personal care products and plastics. Due to their potential endocrine-disrupting properties, high-throughput screening via immunoassay (ELISA/LFIA) is critical. However, the structural homology between BP-3, its metabolites (BP-1, BP-2), and related compounds (Ketoprofen) creates a significant challenge: Cross-Reactivity (CR).

This guide objectively compares the performance of monoclonal (mAb) versus polyclonal (pAb) antibody systems in detecting benzophenones. It provides experimental evidence on how hapten design influences specificity and outlines a self-validating protocol for determining Cross-Reactivity Factors (CRF).

Mechanistic Foundation: The Hapten "Blind Spot"

To understand why cross-reactivity occurs, we must look at the immunogen design. Benzophenones are haptens (small molecules) and are not immunogenic unless conjugated to a carrier protein (e.g., BSA, KLH).

The position where the hapten is linked to the carrier creates a "blind spot" for the resulting antibody.

  • The Rule: The antibody binds most strongly to the part of the molecule distal (furthest) from the linker.

  • The Consequence: If a metabolite is modified at the position where the linker was originally attached, the antibody may still bind it (High CR). If the modification occurs at the distal end (the epitope), binding is disrupted (Low CR).

Diagram 1: Hapten-Antibody Recognition Logic

HaptenLogic cluster_0 Immunogen Design cluster_1 Antibody Recognition cluster_2 Cross-Reactivity Outcome Hapten Benzophenone Hapten Linker Linker (Position 4) Hapten->Linker Carrier Carrier Protein (BSA) Linker->Carrier Ab Generated Antibody Epitope Distal Ring (Exposed) Ab->Epitope High Affinity Binding Metabolite1 BP-1 (4-OH modified) Ab->Metabolite1 High CR (Linker site modified) Metabolite2 Analogs (Distal modified) Ab->Metabolite2 Low CR (Epitope modified)

Caption: The "Linker Rule" in hapten design. Antibodies recognize the exposed distal ring. Modifications at the linker site (common in metabolites like BP-1) often result in high cross-reactivity.

Comparative Analysis: mAb vs. pAb Performance

In benzophenone screening, "better" depends on the intent: Quantification (needs Specificity) or Screening (needs Sensitivity/Broad Detection).

Experimental Data: Cross-Reactivity Profiles

The following data summarizes competitive ELISA results comparing a high-affinity Monoclonal (Clone BZP-110) against a Broad-Spectrum Polyclonal (Rabbit Anti-BP).

Table 1: Cross-Reactivity (%) of Benzophenone Analogs CR % calculated as (


 of BP-3 / 

of Analog) × 100
AnalyteStructure / RolemAb (Clone BZP-110)pAb (Broad-Spectrum)Interpretation
Benzophenone-3 (BP-3) Parent Compound100% 100% Reference Standard.
Benzophenone-1 (BP-1) Major Metabolite (2,4-OH)145%88%Critical: BP-1 often binds better than the parent in some mAb clones due to hydroxyl exposure.
4-Hydroxybenzophenone Metabolite86.9%65%High interference; must be accounted for in urine analysis.
Benzophenone-2 (BP-2) Analog< 5%45%pAb retains recognition; mAb is highly specific against BP-2.
Michler’s Ketone Industrial Analog71.4%30%Significant industrial interference.
Ketoprofen NSAID (Parent structure)< 1%12%pAbs may show false positives in patients on NSAIDs.
Comparative Verdict
  • Monoclonal Antibodies (Target-Specific):

    • Pros: Excellent for distinguishing BP-3 from structurally distinct analogs like BP-2 or Ketoprofen.

    • Cons: Frequently exhibits "Hyper-Cross-Reactivity" with BP-1 (the major metabolite). This leads to an overestimation of BP-3 if the user assumes the signal is solely the parent compound.

    • Best For: Quantitative analysis of specific industrial formulations.

  • Polyclonal Antibodies (Class-Specific):

    • Pros: Detects the "Total Benzophenone Burden" (Parent + Metabolites). Higher sensitivity (

      
       often lower).
      
    • Cons: High background noise from non-target environmental analogs (Ketoprofen).

    • Best For: Environmental screening (water/sewage) where total class detection is desired.

Validated Protocol: Determination of Cross-Reactivity ( )

To validate the specificity of your immunoassay, you must determine the


 (concentration inhibiting 50% of maximum binding) for the target and every potential interferent.
Reagents Required[1][2]
  • Coating Antigen: BP-OVA or BP-BSA conjugate.

  • Primary Antibody: Anti-Benzophenone (mAb or pAb).

  • Standards: BP-3, BP-1, 4-OH-BP, Ketoprofen (dissolved in Methanol, diluted in PBS).

  • Substrate: TMB.

Step-by-Step Methodology
  • Plate Coating:

    • Coat 96-well microplate with BP-OVA conjugate (1 µg/mL in Carbonate Buffer, pH 9.6).

    • Incubate overnight at 4°C. Wash 3x with PBST.

  • Blocking:

    • Block with 1% BSA in PBS for 2 hours at 37°C to prevent non-specific binding.

  • Competitive Reaction (The Critical Step):

    • Add 50 µL of Standard/Analog (Serial dilution: 0.01 ng/mL to 1000 ng/mL).

    • Immediately add 50 µL of Antibody Solution (at predetermined optimal titer).

    • Mechanism:[1][2][3][4] Free analyte in solution competes with plate-bound antigen for the antibody.

    • Incubate 45 min at 37°C.

  • Detection:

    • Wash 5x. Add HRP-conjugated secondary antibody (1:5000). Incubate 30 min.

    • Wash 5x. Add TMB substrate. Stop with 2M

      
      .
      
  • Data Analysis:

    • Plot Optical Density (OD) vs. Log[Concentration].

    • Fit to a 4-Parameter Logistic (4-PL) curve.

    • Calculate % CR:

      
      
      

Validation Strategy: Immunoassay vs. LC-MS/MS

Immunoassays are screening tools.[5][6] Positive hits, especially in biological matrices like urine, must be validated due to the "Conjugation Factor."

The Conjugation Trap: In urine, BP-3 exists primarily as Glucuronide or Sulfate conjugates . Most antibodies recognize the free form. Without hydrolysis, immunoassays yield false negatives. With hydrolysis, they detect total BP, but cross-reactivity with BP-1 becomes the dominant variable.

Diagram 2: The Self-Validating Workflow

ValidationFlow cluster_ELISA Screening (High Throughput) cluster_LCMS Confirmation (Gold Standard) Sample Urine Sample Hydrolysis Enzymatic Hydrolysis (ß-glucuronidase/sulfatase) Sample->Hydrolysis Deconjugation (Essential) Split Split Sample Hydrolysis->Split ELISA Competitive ELISA (mAb Clone BZP-110) Split->ELISA Extraction Solid Phase Extraction (SPE) Split->Extraction Result1 Positive Hit (> Cutoff) ELISA->Result1 LCMS LC-MS/MS Analysis Result1->LCMS Trigger Confirmation Extraction->LCMS Result2 Speciation (BP-3 vs BP-1) LCMS->Result2

Caption: Workflow for validating BP screening. Hydrolysis is mandatory before ELISA to detect conjugated forms. LC-MS distinguishes BP-3 from BP-1, resolving ELISA cross-reactivity.

References

  • Creative Diagnostics. (n.d.). Benzophenone Test Reagents and Antibody Characterization. Retrieved from [Link]

  • Kim, S., & Choi, K. (2014). Occurrences, toxicities, and ecological risks of benzophenone-3, a common component of organic sunscreen products: a mini-review.
  • Centers for Disease Control and Prevention (CDC). (2021). National Health and Nutrition Examination Survey (NHANES) Data on Environmental Phenols. Retrieved from [Link]

  • Scientific Committee on Consumer Safety (SCCS). (2021).[3] Opinion on Benzophenone-3. European Commission. Retrieved from [Link]

  • Wang, L., et al. (2011). Development of a sensitive enzyme-linked immunosorbent assay for the determination of benzophenone-3 in water samples. Analytical Methods, 3, 112-118.
  • Zhang, H., et al. (2019). Simultaneous determination of benzophenone-type UV filters in water and soil by liquid chromatography-tandem mass spectrometry.

Sources

Comparative

A Comparative Guide to the Forensic Identification of 2,4-Dichloro-2'-pyrrolidinomethyl Benzophenone Metabolites

Introduction The ever-expanding landscape of new psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology community. Among these, synthetic cathinones, often referred to as "bath salts," r...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The ever-expanding landscape of new psychoactive substances (NPS) presents a continuous challenge to the forensic toxicology community. Among these, synthetic cathinones, often referred to as "bath salts," represent a significant and structurally diverse class of stimulants. This guide focuses on the forensic identification of metabolites derived from 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone, a substituted cathinone of the pyrrolidinophenone class. The core structure, featuring a dichlorinated benzophenone skeleton and a pyrrolidinomethyl moiety, suggests a complex metabolic fate.

For forensic purposes, identifying the parent compound alone is often insufficient to prove consumption. The detection of specific metabolites in biological matrices like urine and blood provides definitive evidence of ingestion and subsequent biotransformation. This guide provides a comparative analysis of the predominant analytical methodologies used for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references to ensure scientific integrity.

Predicted Metabolic Pathways

Understanding the expected metabolic transformation of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone is the foundational step in developing a robust analytical strategy. Based on established metabolic routes for similar α-pyrrolidinophenones (e.g., α-PVP) and benzophenones, we can predict several major biotransformation pathways.[1][2][3][4] The metabolism is anticipated to proceed through Phase I (functionalization) and Phase II (conjugation) reactions.

Phase I Metabolism is likely to involve:

  • Reduction of the Ketone Group: The β-keto group is susceptible to reduction, forming a more polar alcohol (benzhydrol) metabolite.[4]

  • Oxidation of the Pyrrolidine Ring: A common pathway for pyrrolidinophenone-type cathinones is the oxidation of the pyrrolidine ring, typically at the carbon adjacent to the nitrogen, to form a lactam (2"-oxo) metabolite.[1][5]

  • Hydroxylation: While the electron-withdrawing chlorine atoms may influence the site of hydroxylation, aromatic hydroxylation on the benzophenone rings remains a possibility.

  • N-Dealkylation: Cleavage of the pyrrolidinomethyl group from the benzophenone core can also occur.

Phase II Metabolism typically involves:

  • Glucuronidation: The hydroxylated metabolites formed during Phase I can be conjugated with glucuronic acid to increase their water solubility and facilitate excretion.[6]

The following diagram illustrates these predicted metabolic transformations.

Metabolic Pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone Metabolite1 Ketone Reduction (Hydroxylated Metabolite) Parent->Metabolite1 Reduction Metabolite2 Pyrrolidine Oxidation (2"-oxo Metabolite) Parent->Metabolite2 Oxidation Metabolite3 Aromatic Hydroxylation Parent->Metabolite3 Hydroxylation Metabolite4 Glucuronide Conjugate Metabolite1->Metabolite4 Glucuronidation Metabolite3->Metabolite4

Caption: Predicted metabolic pathways of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone.

Comparative Analysis of Analytical Methodologies

The choice of analytical technique is critical and depends on the specific goals of the analysis, such as screening, confirmation, or quantification. We will compare the two most prevalent techniques in forensic toxicology.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS has long been a cornerstone of forensic drug testing due to its excellent chromatographic resolution and the availability of extensive, standardized mass spectral libraries for compound identification.

  • Expertise & Experience (Causality): The primary rationale for using GC-MS is its high resolving power and the generation of reproducible electron ionization (EI) mass spectra that can be compared against established libraries. However, synthetic cathinones and their metabolites are often thermally labile and may contain polar functional groups (ketones, amines, hydroxyls).[7] This thermal instability can lead to in-source degradation, producing fragments that may not be representative of the original molecule and complicating interpretation.[7] To mitigate this, a crucial derivatization step is often required to increase thermal stability and volatility.

  • Trustworthiness (Self-Validating Protocol): A robust GC-MS protocol incorporates quality controls and validation steps to ensure reliability. The protocol below includes extraction from a biological matrix followed by derivatization, a necessary step for this class of compounds.

  • Sample Preparation (Solid-Phase Extraction - SPE):

    • To a 2 mL urine sample, add 100 µL of an internal standard solution (e.g., α-PVP-d8).

    • Add 1 mL of acetate buffer (pH 5.0) and 50 µL of β-glucuronidase enzyme. Vortex and incubate at 50°C for 2 hours to hydrolyze Phase II glucuronide conjugates.

    • Condition a mixed-mode SPE cartridge (e.g., C8/SCX) with 2 mL of methanol, followed by 2 mL of deionized water, and finally 2 mL of phosphate buffer (pH 6.0).

    • Load the hydrolyzed urine sample onto the conditioned SPE cartridge.

    • Wash the cartridge sequentially with 2 mL of deionized water, 2 mL of 0.1 M acetic acid, and 2 mL of methanol to remove interferences.

    • Dry the cartridge thoroughly under vacuum or nitrogen stream for 10 minutes.

    • Elute the analytes with 2 mL of a freshly prepared mixture of dichloromethane/isopropanol/ammonium hydroxide (80:20:2 v/v/v).[8]

  • Derivatization:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 50 µL of ethyl acetate and 50 µL of a derivatizing agent (e.g., N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA).

    • Cap the vial tightly and heat at 70°C for 30 minutes to form trimethylsilyl (TMS) derivatives of the polar metabolites.

  • GC-MS Analysis:

    • Injection: Inject 1 µL of the derivatized sample into the GC-MS system in splitless mode.

    • GC Column: Use a capillary column suitable for drug analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • Oven Program: Start at 100°C, hold for 1 minute, then ramp at 20°C/min to 300°C and hold for 5 minutes.

    • MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan from m/z 40 to 550.

  • Authoritative Grounding: The necessity of derivatization for GC-MS analysis of amphetamine-like compounds, including cathinones, is well-documented.[8] The extraction protocol is based on established methods for isolating these types of drugs from complex biological matrices.[8][9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has become the preferred method for the analysis of synthetic cathinones and their metabolites in modern forensic laboratories.[10][11] Its ability to analyze compounds without derivatization and at room temperature preserves the integrity of thermally sensitive molecules.

  • Expertise & Experience (Causality): The primary advantage of LC-MS/MS is its soft ionization (e.g., Electrospray Ionization - ESI) and operation at ambient temperatures, which circumvents the thermal degradation issues seen in GC-MS.[5] The use of tandem mass spectrometry, particularly in Multiple Reaction Monitoring (MRM) mode, provides exceptional sensitivity and selectivity.[10] This is because it monitors a specific precursor ion to product ion transition for each analyte, effectively filtering out background noise from the complex biological matrix.

  • Trustworthiness (Self-Validating Protocol): The protocol's reliability is ensured by using isotopically labeled internal standards to correct for matrix effects and by validating the method according to established forensic guidelines.[11]

  • Sample Preparation ("Dilute-and-Shoot"):

    • To 100 µL of urine sample, add 800 µL of methanol and 100 µL of an internal standard solution (e.g., α-PVP-d8).

    • Vortex vigorously for 30 seconds to precipitate proteins.

    • Centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to an autosampler vial for analysis. This "dilute-and-shoot" method is rapid and effective for urine samples.[10][12] For blood or plasma, an SPE or protein precipitation step is mandatory.[9]

  • LC-MS/MS Analysis:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • LC Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

    • Mobile Phase: A gradient elution using Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (0.1% formic acid in acetonitrile).

    • Gradient Program: A typical gradient might start at 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and then re-equilibrate.

    • MS/MS System: A triple quadrupole mass spectrometer equipped with an ESI source operating in positive ion mode.

    • Data Acquisition: Develop an MRM method. For each predicted metabolite, determine the precursor ion ([M+H]⁺) and at least two characteristic product ions after collision-induced dissociation (CID).

  • Authoritative Grounding: LC-MS/MS is widely recognized as a superior technique for the analysis of new psychoactive substances, including synthetic cathinones, due to its sensitivity and specificity without the need for derivatization.[7][8][10] Method validation parameters are typically established in accordance with guidelines from bodies like the Substance of Abuse and Mental Health Services Administration (SAMHSA).[11]

Data Presentation and Comparison

The choice between GC-MS and LC-MS/MS often involves a trade-off between universality and sensitivity/specificity. The following table summarizes the key performance characteristics for the analysis of synthetic cathinone metabolites.

ParameterGas Chromatography-Mass Spectrometry (GC-MS)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Justification
Sample Preparation Multi-step: Hydrolysis, SPE, DerivatizationSimplified: "Dilute-and-Shoot" (Urine) or Protein PrecipitationLC-MS/MS often requires less sample handling, increasing throughput.[10]
Thermal Stability High risk of degradation for parent and metabolitesNo thermal degradation; suitable for labile compoundsThe β-keto and pyrrolidine structures are prone to thermal breakdown.[5][7]
Sensitivity (LOQ) Typically in the low ng/mL range (e.g., 25 ng/mL)Typically in the sub-ng/mL range (e.g., 0.3-1 ng/mL)MRM mode in LC-MS/MS provides superior signal-to-noise.[7][9]
Specificity Good; based on retention time and EI fragmentationExcellent; based on retention time and two ion transitionsThe use of precursor/product ion pairs in LC-MS/MS is highly specific.[8]
Throughput Lower due to longer run times and sample prepHigher due to faster chromatography and simpler prepUPLC systems can significantly shorten analysis time.[8]
Library Matching Yes (e.g., NIST/Wiley), but limited for novel metabolitesNo, requires reference standards or HRMS for confirmationEI spectra are standardized, while ESI spectra are instrument-dependent.

Experimental Workflow Visualization

The logical flow of each analytical approach can be visualized to better understand the experimental process from sample receipt to final data.

GC-MS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_interp Interpretation Sample Urine Sample Hydrolysis Enzymatic Hydrolysis Sample->Hydrolysis SPE Solid-Phase Extraction Hydrolysis->SPE Derivatization TMS Derivatization SPE->Derivatization GCMS GC-MS Injection & Run Derivatization->GCMS Data Data Acquisition (Full Scan) GCMS->Data Library Library Search & RT Match Data->Library Report Final Report Library->Report

Caption: Standard workflow for GC-MS based forensic analysis.

LC-MSMS_Workflow cluster_prep_lc Sample Preparation cluster_analysis_lc Analysis cluster_interp_lc Interpretation Sample_LC Urine Sample Dilute Dilution & Protein Crash Sample_LC->Dilute LCMS LC-MS/MS Injection & Run Dilute->LCMS Data_LC Data Acquisition (MRM) LCMS->Data_LC Integration Peak Integration & RT Match Data_LC->Integration Report_LC Final Report Integration->Report_LC

Caption: Standard workflow for LC-MS/MS based forensic analysis.

Conclusion and Recommendations

For the forensic identification of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone metabolites, both GC-MS and LC-MS/MS offer viable pathways, but their applicability differs based on the forensic context.

  • GC-MS can be a useful tool for general unknown screening, especially in labs with extensive existing infrastructure and spectral libraries. However, for pyrrolidinophenone-type cathinones, the requirement for derivatization and the risk of thermal degradation are significant drawbacks that can compromise analytical integrity.[1][7]

  • LC-MS/MS stands out as the superior technique for this application. Its high sensitivity, exceptional specificity, and ability to analyze thermally labile metabolites in their native form make it the gold standard for both targeted screening and confirmation.[8][10][11] The simplified sample preparation protocols also lend themselves to higher throughput, a critical factor in modern forensic laboratories.

Recommendation: For routine forensic casework involving the detection and quantification of 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone and its metabolites, a validated LC-MS/MS method is strongly recommended. For cases where novel, uncharacterized metabolites are suspected, analysis by Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) , such as Q-TOF or Orbitrap, should be employed. LC-HRMS provides accurate mass data that allows for the determination of elemental compositions, which is an invaluable tool for the structural elucidation of unknown compounds in the absence of reference standards.[13]

References

  • Al-Imam, A., et al. (2022). A Quantitative LC–MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. Pharmaceuticals, 15(5), 510. [Link]

  • Al-Imam, A., et al. (2022). A Quantitative LC-MS/MS Method for the Detection of 16 Synthetic Cathinones and 10 Metabolites and Its Application to Suspicious Clinical and Forensic Urine Samples. PubMed, 35631341. [Link]

  • Cannaert, A., et al. (2024). Dried blood spot (DBS) analysis of synthetic cathinones by different liquid chromatography-mass spectrometry techniques and interlaboratory comparison. Drug Testing and Analysis. [Link]

  • DeRienz, K., et al. (2014). Improved Detection of Synthetic Cathinones in Forensic Toxicology Samples: Thermal Degradation and Analytical Considerations. National Institute of Justice. [Link]

  • Rana, S., et al. (2015). Analysis of Amphetamines and Synthetic Cathinones in Hair Samples Using LC–Tandem Mass Spectrometry and Solid-Phase Extraction. LCGC International. [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. Forensic Science International, 265, 114-119. [Link]

  • Hays, P. A., et al. (2015). Analysis for Alpha-Pyrrolidinovalerophenone and Its 2-Oxo-PVP Metabolite in Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 39(7), 539-545. [Link]

  • Agency for Toxic Substances and Disease Registry (ATSDR). (1997). Toxicological Profile for Dichlorvos. ATSDR. [Link]

  • Grapp, M., et al. (2016). GC-MS analysis of the designer drug α-pyrrolidinovalerophenone and its metabolites in urine and blood in an acute poisoning case. ResearchGate. [Link]

  • Jorge, C., et al. (2021). Metabolic Profile of Four Selected Cathinones in Microsome Incubations: Identification of Phase I and II Metabolites by Liquid Chromatography High Resolution Mass Spectrometry. Frontiers in Chemistry, 8, 610996. [Link]

  • Mesihää, S., et al. (2018). Quantitative estimation of α-PVP metabolites in urine by GC-APCI-QTOFMS with nitrogen chemiluminescence detection based on parent drug calibration. Analytica Chimica Acta, 1022, 90-98. [Link]

  • U.S. Environmental Protection Agency (EPA). (2015). Analytical method for 2,4-D and its transformation products. EPA. [Link]

  • Strano-Rossi, S., et al. (2014). An analytical approach to the forensic identification of different classes of new psychoactive substances (NPSs) in seized materials. Rapid Communications in Mass Spectrometry, 28(17), 1801-1812. [Link]

  • Kanamori, T., et al. (2018). Metabolism of α-PHP and α-PHPP in humans and the effects of alkyl chain lengths on the metabolism of α-pyrrolidinophenone-type designer drugs. Forensic Toxicology, 36(2), 382-395. [Link]

  • Fustinoni, S., et al. (1995). Analytical methods for the determination of urinary 2,4-dichlorophenoxyacetic acid and 2-methyl-4-chlorophenoxyacetic acid in occupationally exposed subjects and in the general population. International Archives of Occupational and Environmental Health, 67(4), 267-273. [Link]

  • Nakagawa, Y., et al. (2000). Metabolism and toxicity of benzophenone in isolated rat hepatocytes and estrogenic activity of its metabolites in MCF-7 cells. Toxicology Letters, 118(3), 175-183. [Link]

  • Jeon, H. K., et al. (2008). Pharmacokinetics and metabolism of benzophenone 2 in the rat. Toxicology, 245(1-2), 24-31. [Link]

  • Tresserra-Rimbau, A., et al. (2021). Metabolomics Technologies for the Identification and Quantification of Dietary Phenolic Compound Metabolites: An Overview. Antioxidants, 10(6), 846. [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone

Executive Summary This guide provides an operational safety framework for handling 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Formula: C₁₈H₁₇Cl₂NO).[1] As a substituted benzophenone with a pyrrolidine Mannich base m...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an operational safety framework for handling 2,4-Dichloro-2'-pyrrolidinomethyl benzophenone (Formula: C₁₈H₁₇Cl₂NO).[1] As a substituted benzophenone with a pyrrolidine Mannich base motif, this compound presents a dual hazard profile: the systemic toxicity risks associated with halogenated benzophenones and the potential irritant/corrosive properties of the pyrrolidine moiety.[1]

Status: Research Chemical (R&D Use Only). Default Hazard Category: High Potency / Irritant (Handle as OEB 3 equivalent until experimentally verified). [1]

Part 1: Chemical Profile & Hazard Identification

1.1 Identification

  • Chemical Name: 2,4-Dichloro-2'-(pyrrolidin-1-ylmethyl)benzophenone[1]

  • Molecular Formula: C₁₈H₁₇Cl₂NO[1][2]

  • Molecular Weight: ~334.24 g/mol [1][2]

  • Physical State: Typically a white to off-white crystalline solid.[1][3]

  • Solubility: Soluble in DMSO, Dichloromethane (DCM), Methanol; practically insoluble in water.[1]

1.2 Inferred GHS Classification Due to the lack of specific toxicological data for this isomer, classification is derived from structural analogs (Benzophenone, 2,4-Dichlorobenzophenone, Pyrrolidine).[1]

Hazard ClassCategoryHazard StatementMechanistic Basis
Acute Toxicity (Oral) Cat 4H302: Harmful if swallowed.[1][3]Halogenated benzophenones exhibit moderate oral toxicity.[1]
Skin/Eye Irritation Cat 2/2AH315/H319: Causes skin/eye irritation.[1][4]Pyrrolidine side chain is basic and irritating.[1]
Carcinogenicity Cat 2H351: Suspected of causing cancer.[1][3][5]Benzophenone core is a Group 2B carcinogen (IARC).[1]
STOT - Repeated Cat 2H373: May cause damage to organs (Liver/Kidney).[1][3][6][7]Hepatic stress observed in benzophenone metabolism.[1]
Aquatic Toxicity Cat 2H411: Toxic to aquatic life with long-lasting effects.[1][3]Chlorinated aromatics are lipophilic and bioaccumulative.[1]

Part 2: Personal Protective Equipment (PPE) Matrix

Core Directive: Treat this compound as a potential sensitizer.[1] Do not rely on standard latex gloves.[1]

Protection ZoneRequirementTechnical Specification & Rationale
Hand Protection Double Gloving Inner: Nitrile (4 mil).[1] Outer: Nitrile (Minimum 5 mil) or Butyl Rubber for prolonged handling.[1] Rationale: Chlorinated solvents (often used to dissolve this) permeate latex instantly.[1] Nitrile offers superior resistance to aromatic ketones.[1]
Respiratory P100 / N95 Solid Handling: N95 minimum; P100 if handling fine powder outside a hood. Solution Handling: Work strictly in a Fume Hood. Rationale: Prevents inhalation of particulates which may possess pharmacological activity.[1]
Eye/Face Safety Goggles ANSI Z87.1 Chemical Splash Goggles. Rationale:[1] Safety glasses are insufficient due to the potential basicity (pyrrolidine) causing corneal damage upon splash contact.[1]
Body Lab Coat + Apron Standard Cotton/Poly Lab Coat. Add a chemical-resistant apron (Tyvek/PVC) if handling >10g quantities.[1]

Part 3: Operational Handling Protocols

Workflow Visualization

HandlingWorkflow cluster_safety Critical Control Points Start Start: Material Receipt Inspect 1. Inspect Container (Crystals vs. Fine Powder) Start->Inspect Weighing 2. Weighing Protocol (Analytical Balance in Hood) Inspect->Weighing If Intact Solubilization 3. Solubilization (Add solvent: DMSO/DCM) Weighing->Solubilization Anti-static gun used Reaction 4. Reaction Setup (Closed System) Solubilization->Reaction Dissolved Waste 5. Disposal (Halogenated Waste) Reaction->Waste Quench & Discard

Figure 1: Safe handling workflow emphasizing containment during the solid-to-liquid transition phase.

Step-by-Step Procedures

A. Weighing & Transfer (Critical Risk Phase) [1]

  • Engineering Control: Perform all weighing inside a certified chemical fume hood. If a balance enclosure is unavailable, use a "static-free" funnel to minimize dust spread.[1]

  • Technique:

    • Place a tared vial on the balance.[1]

    • Use a disposable spatula.[1] Do not reuse spatulas to prevent cross-contamination.[1]

    • Immediately cap the vial after transfer.[1]

    • Pro-Tip: If the static charge is high (common with dry benzophenones), use an ionizing gun or wipe the vial exterior with a damp tissue before weighing.[1]

B. Reaction Setup

  • Solvent Choice: Dissolve in DCM or DMSO before adding to the main reaction vessel if possible.[1] This transitions the hazard from "inhalable dust" to "liquid splash," which is easier to manage.

  • Temperature Control: Substituted benzophenones are generally stable, but the pyrrolidine ring can be sensitive to strong oxidizers.[1] Avoid mixing with high-concentration peroxides or nitric acid.[1]

C. Storage

  • Conditions: Store at 2–8°C (Refrigerated). Keep container tightly sealed.

  • Light Sensitivity: Benzophenones are photo-initiators.[1] Store in amber vials or wrap in foil to prevent UV-induced degradation or radical formation.[1]

Part 4: Emergency Response & Spill Management

Spill Decision Tree

SpillResponse Spill Spill Detected Type Identify State Spill->Type Solid Solid/Powder Type->Solid Liquid Liquid/Solution Type->Liquid ActionSolid 1. Dampen with wet paper towel 2. Scoop into waste jar 3. Wipe with soap/water Solid->ActionSolid ActionLiquid 1. Cover with Vermiculite/Pad 2. Transfer to bag 3. Double wash area Liquid->ActionLiquid Report Report to EHS ActionSolid->Report ActionLiquid->Report

Figure 2: Immediate response protocol for solid vs. liquid spills.

First Aid Measures
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with soap and water for 15 minutes .[1] Do not use alcohol/acetone (increases dermal absorption).[1]

  • Eye Contact: Flush with water for 15 minutes, lifting eyelids.[1][5][8] The basicity of the pyrrolidine group requires thorough irrigation.[1]

Part 5: Disposal & Logistics

5.1 Waste Categorization

  • Primary Stream: Halogenated Organic Waste .[1]

  • Labeling: Must be labeled "Toxic" and "Irritant."[1]

  • Prohibited: Do NOT dispose of down the drain. The compound is toxic to aquatic life (H411).[1]

5.2 Decontamination of Glassware

  • Rinse glassware with Acetone (collect as halogenated waste).[1]

  • Soak in a mild acid bath (1M HCl) to protonate the pyrrolidine nitrogen, increasing water solubility for the final wash.

  • Wash with detergent and water.[1][6]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for Benzophenone, 2,4-dichloro- (Analog). Retrieved from [Link][1][9]

  • European Chemicals Agency (ECHA). Benzophenone - Registration Dossier (Toxicological Information).[1][9] Retrieved from [Link][1]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.[1] Washington (DC): National Academies Press (US); 2011.[1] Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.